Otic Domeboro
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
99149-56-1 |
|---|---|
Molecular Formula |
C8H13AlO8 |
Molecular Weight |
264.17 g/mol |
IUPAC Name |
aluminum;acetic acid;triacetate |
InChI |
InChI=1S/4C2H4O2.Al/c4*1-2(3)4;/h4*1H3,(H,3,4);/q;;;;+3/p-3 |
InChI Key |
PBZOHMHCJBXLTP-UHFFFAOYSA-K |
SMILES |
CC(=O)O.CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Al+3] |
Canonical SMILES |
CC(=O)O.CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Al+3] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Burow's Solution on Bacterial Cell Walls
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Burow's solution, a formulation of aluminum acetate (B1210297) in a dilute acetic acid medium, has a long history of clinical use as a topical astringent and antimicrobial agent. This guide provides a detailed examination of its mechanism of action against bacterial pathogens, with a specific focus on its effects on the bacterial cell wall. The document synthesizes current research to elucidate the distinct and synergistic roles of its principal components—aluminum ions and acetic acid—in disrupting bacterial cell integrity. Key quantitative data on its bactericidal efficacy are presented, alongside detailed protocols for the experimental techniques used to study these effects. Furthermore, this guide includes visualizations of the proposed mechanisms and experimental workflows to provide a clear and comprehensive resource for researchers in microbiology and drug development.
Introduction
Burow's solution, formally known as aluminum acetate solution, is an aqueous preparation with established astringent and antiseptic properties. Its primary active components are aluminum acetate and acetic acid, which together create an acidic environment with a pH typically ranging from 3.5 to 5.0. While its clinical efficacy, particularly in otolaryngology, is well-documented, a detailed understanding of its core mechanism of action at the molecular level is crucial for its optimized application and for the development of novel antimicrobial agents. This guide delves into the current understanding of how Burow's solution compromises the structural and functional integrity of bacterial cell walls, leading to cell death.
The bacterial cell wall is a critical structure for maintaining cell shape and protecting against osmotic lysis[1]. In Gram-positive bacteria, this wall is composed of a thick layer of peptidoglycan, interwoven with teichoic acids. Gram-negative bacteria possess a thinner peptidoglycan layer, surrounded by an additional outer membrane composed of phospholipids (B1166683) and lipopolysaccharides (LPS)[2]. The components of Burow's solution are thought to target these structures through a multi-faceted approach.
Core Mechanism of Action
The antimicrobial activity of Burow's solution is attributed to the combined effects of its acidic nature and the specific actions of aluminum acetate[3]. The mechanism is not one of inhibiting a specific metabolic pathway, but rather a direct assault on the physical and chemical integrity of the bacterial cell envelope.
Role of Acetic Acid
Acetic acid, a weak acid, contributes to the low pH of the solution. In its undissociated state, it can diffuse across the bacterial cell membrane. Once inside the more alkaline cytoplasm, it dissociates, releasing protons and acidifying the cell's interior. This disrupts the proton motive force across the cytoplasmic membrane, interfering with ATP synthesis and transport processes. Furthermore, the acidic environment created by acetic acid can induce osmotic imbalances, potentially causing the cell to swell[4]. For Gram-negative bacteria, acetic acid can also disrupt the outer membrane, which is a crucial protective barrier[2].
Role of Aluminum Acetate
The aluminum ions (Al³⁺) from aluminum acetate play a significant role in destabilizing the cell wall. Bacterial cell walls are rich in negatively charged functional groups, such as carboxyl groups in peptidoglycan and phosphate (B84403) groups in teichoic acids (in Gram-positive bacteria) and lipopolysaccharides (in Gram-negative bacteria)[5][6]. The highly charged Al³⁺ ions can bind to these anionic sites, displacing essential divalent cations like Mg²⁺ and Ca²⁺ that are crucial for maintaining the structural integrity of the cell envelope[5][7]. This binding can disrupt the cross-linking of peptidoglycan and the stability of the outer membrane in Gram-negative bacteria[5][8]. Evidence suggests that aluminum ions can block cation-selective channels within the cell wall, further disrupting cellular homeostasis[8].
Synergistic Effect and Resultant Cellular Damage
The combination of acetic acid and aluminum acetate appears to be more potent than either component alone[9]. It is speculated that the initial disruption of the outer membrane and creation of an acidic environment by acetic acid facilitates the penetration of aluminum ions to their target sites within the peptidoglycan layer and cytoplasmic membrane.
This multi-pronged attack leads to significant and observable damage to the bacterial cell. Electron microscopy studies have revealed distinct ultrastructural changes in bacteria exposed to Burow's solution[3][10]:
-
Cell Wall Deformation: Both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria exhibit undulating deformation of the cell wall.
-
Membrane Blebbing and Detachment: In S. aureus, blebbing on the cell surface and detachment of the cell membrane have been observed.
-
Cytoplasmic Leakage: The cytoplasm of treated cells appears diluted, suggesting that the compromised cell envelope allows for the leakage of intracellular contents.
-
Bacteriolysis: Ultimately, this cascade of damage leads to cell lysis and death.
The proposed sequence of events leading to bacterial cell death is visualized in the diagram below.
Figure 1. Proposed mechanism of Burow's solution on bacterial cell walls.
Quantitative Data
The bactericidal effects of Burow's solution have been quantified in time-kill assays. The following tables summarize the data from a key study investigating the effect of a 13% Burow's solution on Staphylococcus aureus and Pseudomonas aeruginosa.
Table 1: Bactericidal Effect of 13% Burow's Solution on Staphylococcus aureus (Strain 209P)
| Treatment Duration | Viable Cell Count (CFU/mL) | Reduction Factor |
| 0 min | 1 x 10⁷ | - |
| 15 min | 1 x 10⁴ | 10³ |
| 30 min | 0 | >10⁷ |
Data summarized from Hyo et al. (2012)[3][10]
Table 2: Bactericidal Effect of 13% Burow's Solution on Pseudomonas aeruginosa (Strain IID1130)
| Treatment Duration | Viable Cell Count (CFU/mL) | Reduction Factor |
| 0 min | 1 x 10⁷ | - |
| 15 min | 1 x 10⁷ | No change |
| 40 min | 1 x 10⁴ | 10³ |
| 60 min | < 1 | >10⁷ |
Data summarized from Hyo et al. (2012)[3][10]
These data indicate that Burow's solution is effective against both Gram-positive (S. aureus) and Gram-negative (P. aeruginosa) bacteria, although the bactericidal action is more rapid against S. aureus.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the antimicrobial properties of Burow's solution.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is a standardized method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Target bacterial strain(s)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Burow's solution (e.g., 13% aluminum acetate), filter-sterilized
-
Sterile 96-well microtiter plates (round-bottom)
-
Spectrophotometer or plate reader
-
Sterile diluents (e.g., MHB)
-
Multipipettor
Methodology:
-
Preparation of Antimicrobial Dilutions: a. Prepare a stock solution of Burow's solution in MHB at twice the highest desired concentration (e.g., if the highest final concentration is 1:10, prepare a 1:5 solution). b. Dispense 100 µL of sterile MHB into all wells of a 96-well plate. c. Add 100 µL of the 2x Burow's solution stock to the wells in the first column. d. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column[11]. e. Column 11 serves as a positive control (bacteria, no antimicrobial), and Column 12 as a negative control (medium only).
-
Inoculum Preparation: a. Grow the bacterial strain in MHB to the mid-logarithmic phase. b. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells[11].
-
Inoculation and Incubation: a. Inoculate each well (except the negative control) with 100 µL of the final bacterial inoculum. The final volume in each well will be 200 µL, and the antimicrobial concentrations will be halved to their final test concentrations. b. Seal the plate and incubate at 37°C for 18-24 hours.
-
Determination of MIC: a. The MIC is determined as the lowest concentration of Burow's solution that completely inhibits visible growth (turbidity)[12]. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.
Protocol 2: Sample Preparation for Scanning and Transmission Electron Microscopy (SEM/TEM)
This protocol details the preparation of bacterial samples for ultrastructural analysis after treatment with Burow's solution.
Materials:
-
Log-phase bacterial culture
-
Burow's solution
-
Phosphate-buffered saline (PBS) or 0.1M cacodylate buffer
-
Primary fixative: 2.5% glutaraldehyde (B144438) in buffer
-
Secondary fixative: 1% osmium tetroxide
-
Ethanol (B145695) series (e.g., 30%, 50%, 70%, 90%, 100%)
-
Critical point dryer or hexamethyldisilane (B74624) (for SEM)
-
Resin for embedding (for TEM)
-
Sputter coater with gold or platinum (for SEM)
-
Ultramicrotome (for TEM)
Methodology:
-
Bacterial Treatment: a. Treat a log-phase bacterial culture with the desired concentration of Burow's solution for a specified time (e.g., 15 minutes). b. Centrifuge the suspension to pellet the bacteria.
-
Fixation: a. Wash the bacterial pellet with buffer (e.g., PBS). b. Resuspend the pellet in the primary fixative (2.5% glutaraldehyde) and incubate for at least 1-2 hours at room temperature or overnight at 4°C[13]. c. Wash the fixed cells three times with buffer to remove excess glutaraldehyde[14].
-
Post-fixation (for enhanced contrast): a. Resuspend the cells in the secondary fixative (1% osmium tetroxide) for 1-2 hours[13]. b. Wash the cells three times with distilled water.
-
Dehydration: a. Dehydrate the sample by passing it through a graded ethanol series (e.g., 30% to 100%), with 10-15 minute incubations at each step[15].
-
Drying (for SEM): a. Critical point dry the sample using liquid CO₂ to prevent cell collapse[16]. b. Mount the dried sample on an SEM stub and sputter-coat with a thin layer of gold or platinum to ensure conductivity[14].
-
Embedding and Sectioning (for TEM): a. After dehydration, infiltrate the sample with resin and embed it. b. Polymerize the resin. c. Cut ultrathin sections (60-80 nm) using an ultramicrotome and place them on TEM grids[13].
-
Imaging: a. View the prepared samples using a scanning or transmission electron microscope, respectively.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of a typical experiment designed to test the efficacy of Burow's solution and the logical relationships in its proposed mechanism.
Figure 2. Experimental workflow for evaluating Burow's solution efficacy.
Conclusion
Burow's solution exerts its antimicrobial effects through a direct, multi-component assault on the bacterial cell envelope. The acetic acid component creates an acidic environment and disrupts the cell membrane, while aluminum ions bind to and destabilize key structural components like peptidoglycan, teichoic acids, and lipopolysaccharides. This synergistic action leads to significant structural damage, loss of cellular contents, and ultimately, bacteriolysis. The provided quantitative data and experimental protocols offer a framework for further research into this effective topical antimicrobial agent. A deeper understanding of these mechanisms can inform the development of new therapeutic strategies that exploit the vulnerabilities of the bacterial cell wall.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. Frontiers | The Role of Outer Membrane Proteins and Lipopolysaccharides for the Sensitivity of Escherichia coli to Antimicrobial Peptides [frontiersin.org]
- 3. mlmmedical.fr [mlmmedical.fr]
- 4. pi.bausch.com [pi.bausch.com]
- 5. Chemical basis for selectivity of metal ions by the Bacillus subtilis cell wall - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Revised model of calcium and magnesium binding to the bacterial cell wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Specific binding of aluminium and iron ions to a cation-selective cell wall channel of Microthrix parvicella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The antibacterial activity of acetic acid and Burow's solution as topical otological preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial effects of Burow's solution on Staphylococcus aureus and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. en.iacld.com [en.iacld.com]
- 13. Methods | Electron Microscopy [electron-microscopy.hms.harvard.edu]
- 14. researchgate.net [researchgate.net]
- 15. vjs.ac.vn [vjs.ac.vn]
- 16. Specimen Preparation Guidelines | MIF | Microscopy and Imaging Facility | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
An In-depth Technical Guide on the Antimicrobial Spectrum of Aluminum Acetate Otic Solution
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aluminum acetate (B1210297) otic solution, particularly when formulated with acetic acid as in Burow's solution, is a topical anti-infective agent with a broad spectrum of antimicrobial activity. Its efficacy stems from the dual action of its components: the astringent and antimicrobial properties of aluminum acetate and the acidifying and antimicrobial effects of acetic acid. This combination creates an unfavorable environment for the proliferation of a wide range of pathogenic bacteria and fungi commonly associated with otic infections. This guide provides a comprehensive overview of its antimicrobial spectrum, mechanism of action, and the experimental methodologies used to evaluate its efficacy.
Antimicrobial Spectrum
Aluminum acetate otic solution demonstrates significant in vitro activity against both Gram-positive and Gram-negative bacteria, as well as fungi, particularly yeasts. Its effectiveness has been documented against common causative agents of otitis externa and chronic suppurative otitis media.
Antibacterial Activity
The solution is effective against key bacterial pathogens. Clinical and in vitro studies have highlighted its activity against:
-
Pseudomonas aeruginosa : A common and often multidrug-resistant pathogen in chronic ear infections.
-
Staphylococcus aureus : Including Methicillin-resistant Staphylococcus aureus (MRSA), a significant cause of skin and soft tissue infections.[1]
-
Proteus mirabilis
-
Streptococcus pyogenes [2]
The antibacterial action is rapid, with studies demonstrating significant reductions in viable cell counts of S. aureus and P. aeruginosa upon exposure.[1]
Antifungal Activity
The solution also possesses notable antifungal properties, primarily attributed to the acidic environment it creates, which inhibits fungal growth. Its spectrum includes:
-
Candida albicans : A common yeast implicated in otomycosis.
-
Aspergillus species : Molds that can also cause fungal ear infections.[3]
The fungicidal or fungistatic effect contributes to its utility in mixed bacterial-fungal ear infections.
Quantitative Antimicrobial Data
Quantitative data on the antimicrobial activity of aluminum acetate otic solution is primarily available in the form of time-kill kinetics and minimum inhibitory concentration (MIC) dilutions.
Table 1: Time-Kill Kinetics of Modified Burow's Solution (13% Aluminum Acetate) [1][4]
| Microorganism | Time to Inactivation |
| Gram-positive bacteria (excluding Enterococcus spp.) | < 5 minutes |
| Gram-negative bacteria (including P. aeruginosa) | < 30 seconds |
| Candida albicans | < 2 minutes |
| Methicillin-resistant Staphylococcus aureus (MRSA) | < 5 minutes |
| Aspergillus species | < 20 minutes[3] |
Table 2: Minimum Inhibitory Concentration (MIC) of Burow's Solution
| Microorganism(s) | Minimum Inhibitory Dilution | Reference |
| Commonly occurring bacteria in discharging ears | 1:80 to 1:160 | [5][6] |
Mechanism of Action
The antimicrobial effect of aluminum acetate otic solution is multifactorial, arising from the combined actions of aluminum ions and the acidic environment created by acetic acid.
Role of Acetic Acid
The primary mechanism of acetic acid is the acidification of the microbial cytoplasm. In its undissociated form, acetic acid penetrates the microbial cell membrane. Once inside the more neutral cytoplasm, it dissociates, releasing protons (H+ ions) and lowering the intracellular pH.[7] This acidification disrupts essential enzymatic functions and metabolic processes, leading to growth inhibition or cell death.[7][8]
Role of Aluminum Acetate
Aluminum ions (Al³⁺) contribute to the antimicrobial effect through several mechanisms:
-
Cell Membrane Disruption : Aluminum ions can bind to the hydrophilic heads of phospholipids (B1166683) and proteins in the cell membrane.[9] This interaction can alter membrane fluidity and integrity, disrupting transport processes.
-
Enzyme Inhibition : Aluminum can interfere with cellular metabolism by binding to enzymes or their substrates.[9]
-
Competition with Essential Cations : Aluminum ions can compete with and displace essential divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺) from their binding sites on enzymes and other cellular components, thereby disrupting their function.[9]
-
Astringent Effect : Aluminum acetate has astringent properties, causing the constriction of tissues. This action helps to reduce inflammation and create a drier environment in the ear canal, which is less conducive to microbial growth.[10]
Experimental Protocols
The antimicrobial activity of aluminum acetate otic solution can be assessed using standard microbiological techniques. The following are generalized protocols that can be adapted for specific studies.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of the agent that inhibits the visible growth of a microorganism.
-
Preparation of Antimicrobial Solution : Prepare a stock solution of aluminum acetate otic solution. A series of two-fold dilutions are then made in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation : Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the final concentration recommended by CLSI or EUCAST guidelines.
-
Inoculation : Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism and broth) and negative (broth only) controls.
-
Incubation : Incubate the plates at an appropriate temperature and duration for the test organism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
Interpretation : The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Time-Kill Kinetic Assay
This assay assesses the rate at which an antimicrobial agent kills a microbial population.
-
Preparation : Prepare tubes containing a standardized inoculum of the test microorganism in a suitable broth.
-
Exposure : Add the aluminum acetate otic solution to the tubes at a predetermined concentration (e.g., at the MIC or a multiple of the MIC). Include a control tube without the antimicrobial agent.
-
Sampling : At various time points (e.g., 0, 0.5, 1, 2, 4, 6, 24 hours), withdraw aliquots from each tube.
-
Quantification : Perform serial dilutions of the aliquots and plate them onto appropriate agar (B569324) plates.
-
Incubation and Counting : Incubate the plates and count the number of colony-forming units (CFUs).
-
Analysis : Plot the log10 CFU/mL against time to generate a time-kill curve.
Conclusion
Aluminum acetate otic solution is a well-established topical agent with a broad-spectrum antimicrobial activity against bacteria and fungi relevant to ear infections. Its dual mechanism of action, involving both the acidic environment and the direct effects of aluminum ions, makes it an effective treatment option. Further research to establish a more comprehensive database of MIC values against a wider range of clinical isolates would be beneficial for optimizing its clinical use and for the development of future otic anti-infective formulations.
References
- 1. mlmmedical.fr [mlmmedical.fr]
- 2. The antibacterial activity of acetic acid and Burow's solution as topical otological preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The efficacy of Burow's solution as an ear preparation for the treatment of chronic ear infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-microbial and therapeutic effects of modified Burow's solution on refractory otorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Burow's solution in the treatment of active mucosal chronic suppurative otitis media: determining an effective dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of spoilage mould conidia by acetic acid and sorbic acid involves different modes of action, requiring modification of the classical weak-acid theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Aluminum Acetate | C6H9AlO6 | CID 8757 - PubChem [pubchem.ncbi.nlm.nih.gov]
In Vitro Efficacy of Otic Domeboro® Against Pseudomonas aeruginosa: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pseudomonas aeruginosa is a formidable opportunistic pathogen, frequently implicated in chronic and recurrent otic infections due to its intrinsic and acquired resistance mechanisms, including biofilm formation. Otic Domeboro®, a solution of acetic acid and aluminum acetate (B1210297) (also known as Burow's solution), has a long history of clinical use for its astringent and antimicrobial properties. This technical guide provides a comprehensive analysis of the in vitro efficacy of this compound® against P. aeruginosa, summarizing key quantitative data, detailing experimental methodologies, and visualizing the proposed mechanisms of action and experimental workflows. The evidence presented underscores its effectiveness as a topical anti-pseudomonal agent, highlighting its bactericidal activity and impact on bacterial morphology.
Introduction
External otitis, particularly in specialized environments such as saturation diving, presents a significant clinical challenge, with Pseudomonas aeruginosa being a primary causative agent.[1][2] The ability of P. aeruginosa to form biofilms contributes to therapy failure and the chronicity of infections.[3][4] this compound®, a formulation of 2% acetic acid in an aqueous aluminum acetate solution, is a non-antibiotic topical treatment used for superficial infections of the external auditory canal.[5][6] Its acidic pH and the antimicrobial properties of its components are believed to create an unfavorable environment for bacterial growth.[6] This document synthesizes the available in vitro data to provide a detailed understanding of its efficacy and mechanism of action against P. aeruginosa.
Quantitative Efficacy Data
The in vitro bactericidal activity of this compound® and equivalent Burow's solution against P. aeruginosa has been quantified in several studies. The data demonstrates a time-dependent killing effect and potent inhibitory and bactericidal capabilities.
Table 1: Time-Kill Kinetics of this compound® against P. aeruginosa
| Time Point | Percent Killing | Viable Cell Count Reduction (CFU/mL) | Reference |
| 5 minutes | 60% | Not Reported | [1][2] |
| 15 minutes | No significant change | Not Reported | [7] |
| 40 minutes | Not Reported | Reduced to 1/10³ | [7] |
| 60 minutes | Not Reported | Reduced by 1 x 10⁷ | [7][8] |
| ~2 hours | 99.9% | Not Reported | [1][2] |
Table 2: Inhibitory and Bactericidal Dilutions of this compound® against P. aeruginosa
| Parameter | Dilution | Medium | Inoculum Size | Reference |
| Maximum Inhibitory Dilution | 1:2 | Serum or Broth | Not specified | [1][2] |
| Maximum Bactericidal Dilution | 1:2 | Serum or Broth | Not specified | [1][2] |
Note: No significant inoculum effect was observed, suggesting efficacy even in the presence of high bacterial concentrations.[1]
Proposed Mechanism of Action
The antimicrobial effect of this compound® is primarily attributed to the combined action of acetic acid and aluminum acetate. The low pH environment created by acetic acid is inhospitable to P. aeruginosa.[6] Furthermore, studies have shown that Burow's solution induces significant ultrastructural changes in the bacteria.[7][8] The primary mechanism appears to be the disruption and damage of the bacterial cell wall.[7][8]
Caption: Proposed mechanism of this compound® against P. aeruginosa.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature concerning the in vitro efficacy of this compound® against P. aeruginosa.
Viable Cell Counting (Time-Kill Assay)
This method is used to determine the rate and extent of bactericidal activity.
Caption: Workflow for Viable Cell Counting Assay.
Protocol Details:
-
P. aeruginosa strain IID1130 was treated with 13% Burow's solution. [7][8]
-
At various time intervals (e.g., 15, 40, 60 minutes), samples were taken.[7]
-
Viable cell counts were determined to measure the bactericidal effects.[7][8]
-
The reduction in colony-forming units per milliliter (CFU/ml) was calculated compared to the initial inoculum.[7]
Maximum Inhibitory and Bactericidal Dilution Assay
This assay determines the highest dilution of a substance that inhibits visible growth (inhibitory) and kills 99.9% of the bacteria (bactericidal).
Protocol Details:
-
Serial dilutions of this compound® were prepared in broth or serum. [1]
-
Four strains of P. aeruginosa were used: one reference strain and three clinical isolates.[1][2]
-
The bacterial suspensions were added to the dilutions.
-
For the maximum inhibitory dilution, the tubes were incubated for 18 hours and then for a further 24 hours, with the highest dilution showing no macroscopic growth being recorded.[1]
-
For the maximum bactericidal dilution, subcultures were performed from the tubes with no visible growth onto human blood agar plates using 10 µl calibrated loops.[1]
-
The plates were incubated overnight, and the highest dilution that resulted in at least a 99.9% reduction in CFU compared to the original inoculum was defined as the maximum bactericidal dilution.[1]
Electron Microscopy (SEM and TEM)
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) were utilized to observe morphological changes in the bacteria after treatment.
Protocol Details:
-
P. aeruginosa cells were treated with 13% Burow's solution.[7][8]
-
After treatment, the bacterial cells were prepared for SEM and TEM analysis.
-
SEM observations revealed a more apparent undulating deformation of the bacterial cell surface. [7][8]
-
TEM observations also showed deformations in the bacterial cell wall and diluted cytoplasm. [7][8]
Conclusion
The collective in vitro evidence strongly supports the efficacy of this compound® against Pseudomonas aeruginosa. The solution demonstrates significant bactericidal activity, achieving a 99.9% kill rate within approximately two hours.[1][2] The mechanism of action involves the physical disruption of the bacterial cell wall, leading to morphological changes and cell death.[7][8] The lack of an inoculum effect suggests its robustness in various clinical scenarios.[1] These findings provide a solid scientific basis for the continued use of this compound® in the management of external otitis caused by P. aeruginosa and encourage further research into its therapeutic applications, potentially as an alternative to conventional antibiotic therapies to mitigate the rise of resistant strains.
References
- 1. diving-rov-specialists.com [diving-rov-specialists.com]
- 2. In vitro efficacy of this compound against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholar.unair.ac.id [scholar.unair.ac.id]
- 4. rjptonline.org [rjptonline.org]
- 5. pi.bausch.com [pi.bausch.com]
- 6. Articles [globalrx.com]
- 7. mlmmedical.fr [mlmmedical.fr]
- 8. Antimicrobial effects of Burow's solution on Staphylococcus aureus and Pseudomonas aeruginosa [pubmed.ncbi.nlm.nih.gov]
The Astringent Properties of Aluminum Acetate in Otic Preparations: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otic preparations are fundamental in the management of a variety of auditory canal conditions, ranging from inflammation and infection to excessive cerumen. Within the armamentarium of topical otic agents, aluminum acetate (B1210297) holds a significant place, primarily due to its potent astringent properties. Historically used in various dermatological applications, its utility in otic formulations is centered on its ability to reduce inflammation, control exudate, and create an environment unfavorable for microbial growth.
This technical guide provides a comprehensive overview of the core astringent properties of aluminum acetate in the context of otic preparations. It delves into the physicochemical characteristics, mechanism of action, pharmacological effects, and formulation considerations of this compound. Detailed experimental protocols are provided to facilitate further research and development, and key quantitative data are summarized for ease of comparison. The information is intended for researchers, scientists, and drug development professionals engaged in the formulation and evaluation of otic drug products.
Physicochemical Properties of Aluminum Acetate
Aluminum acetate, with the chemical formula Al(C₂H₃O₂)₃, is a salt that is typically used in aqueous solutions for topical applications.[1] In many commercial otic preparations, it is formed in situ by the reaction of aluminum sulfate (B86663) and calcium acetate in water.[2] The resulting solution is commonly referred to as Burow's solution. The key physicochemical properties relevant to its formulation in otic preparations are summarized in Table 1.
| Property | Value/Description | Reference(s) |
| Chemical Formula | C₆H₉AlO₆ | [3] |
| Molecular Weight | 204.11 g/mol | [3] |
| Appearance | White powder or colorless aqueous solution | |
| Solubility | Soluble in water | [1] |
| pH of Aqueous Solution | Acidic (typically pH 3.5-5.0 in otic preparations) | [4] |
| Stability | Aqueous solutions can be unstable and may precipitate over time. Stabilization can be achieved with agents like boric acid. |
Mechanism of Astringent Action
The primary mechanism of aluminum acetate's astringent effect is its ability to precipitate proteins.[5] This action is largely non-specific and occurs through the interaction of the aluminum cation with proteins in the skin and mucous membranes of the external auditory canal.
The process involves the following key steps:
-
Protein Interaction: The trivalent aluminum ion (Al³⁺) has a high charge density, which allows it to readily interact with and form complexes with various polar groups on proteins, such as carboxyl and amino groups.[5]
-
Neutralization and Dehydration: This interaction neutralizes the surface charges of the proteins, reducing their solubility in the aqueous environment of the tissue. This leads to the dehydration of the protein molecules.
-
Precipitation and Cross-linking: The dehydrated and neutralized proteins aggregate and precipitate out of the solution, forming a protective layer on the tissue surface. This process also involves the cross-linking of proteins, which further contributes to the constricting and drying effect.
This protein precipitation leads to a "tightening" or "drawing" sensation on the skin and results in the constriction of tissues and a reduction in the permeability of the cell membranes.[1] This, in turn, helps to decrease exudation and inflammation in the affected area.
Pharmacological Effects in the Otic Environment
In addition to its primary astringent effect, aluminum acetate exerts several other beneficial pharmacological actions in the treatment of otic conditions, particularly acute otitis externa.
Astringent and Drying Effect
The protein-precipitating action of aluminum acetate leads to a significant drying effect on the moist and inflamed skin of the ear canal. This is crucial in the management of "swimmer's ear," where moisture is a key factor in the pathogenesis of the condition. By reducing wetness, aluminum acetate helps to alleviate maceration and creates a less favorable environment for microbial proliferation.
Antimicrobial Properties
Aluminum acetate solutions exhibit broad-spectrum antimicrobial activity. This is attributed to both the direct effect of the aluminum ions on microbial proteins and the acidic pH of the formulation, which is hostile to many pathogenic bacteria and fungi.
A study on a modified Burow's solution (13% aluminum acetate) demonstrated rapid inactivation of various microbes.[6][7] The findings are summarized in Table 2.
| Microorganism | Inactivation Time | Reference(s) |
| Gram-positive bacteria (excluding Enterococcus spp.) | Within 5 minutes | [6][7] |
| Gram-negative bacteria (including Pseudomonas aeruginosa) | Within 30 seconds | [6][7] |
| Candida albicans | Within 2 minutes | [6][7] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Within 5 minutes | [6][7] |
While specific Minimum Inhibitory Concentration (MIC) data for aluminum acetate is not extensively published, its effectiveness against common otic pathogens like Pseudomonas aeruginosa and Staphylococcus aureus is well-recognized.[8]
Anti-inflammatory Effects
The anti-inflammatory properties of aluminum salts, including aluminum acetate, are complex and are thought to involve the modulation of the innate immune response. While the precise signaling pathways for topical aluminum acetate in the ear canal are not fully elucidated, research on aluminum adjuvants provides insights into the potential mechanisms.
Aluminum salts have been shown to activate the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.[9][10] This activation leads to the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18.[9][10] However, in the context of skin inflammation, aluminum salts have also been shown to suppress T-helper 1 (Th1) and T-helper 17 (Th17) immune responses, which are involved in certain types of inflammation.[2] This suggests a complex, context-dependent immunomodulatory role. The anti-inflammatory effect in otitis externa is likely a combination of its astringent action reducing edema and its potential to modulate local cytokine production.
Experimental Protocols for Evaluating Astringency
In Vitro: Protein Precipitation Assay
This protocol provides a method for quantifying the astringent activity of a substance by measuring its ability to precipitate a standard protein, bovine serum albumin (BSA).
Objective: To determine the protein precipitation capacity of an aluminum acetate solution.
Materials:
-
Aluminum acetate solution (test substance)
-
Bovine serum albumin (BSA), Fraction V
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrophotometer
-
Centrifuge
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
Procedure:
-
Prepare a BSA stock solution: Dissolve BSA in PBS to a final concentration of 1 mg/mL.
-
Prepare test substance dilutions: Prepare a series of dilutions of the aluminum acetate solution in PBS.
-
Reaction setup: In a microcentrifuge tube, mix 500 µL of the BSA stock solution with 500 µL of each dilution of the aluminum acetate solution. Include a control tube with 500 µL of BSA solution and 500 µL of PBS.
-
Incubation: Incubate the tubes at room temperature for 30 minutes to allow for protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated protein.
-
Supernatant collection: Carefully collect the supernatant without disturbing the pellet.
-
Protein quantification: Determine the concentration of the remaining soluble protein in the supernatant using a standard protein assay method (e.g., Bradford or BCA assay) and a spectrophotometer.
-
Calculation: The amount of precipitated protein is calculated by subtracting the amount of protein in the supernatant from the initial amount of protein in the control tube.
Data Presentation: The results can be presented as the percentage of protein precipitated at each concentration of the test substance.
Clinical Applications and Efficacy
Aluminum acetate otic preparations are primarily indicated for the treatment of acute otitis externa. Clinical studies have demonstrated its efficacy, which is comparable to some antibiotic-corticosteroid preparations.
A randomized controlled trial comparing aluminum acetate drops to a polymyxin-neomycin-hydrocortisone combination found no significant difference in clinical cure rates at four weeks. Another study found that a 13% aluminum acetate solution was effective in treating refractory otorrhea, with otorrhea disappearing in all patients after a mean of 5.4 weeks of treatment.[6][7]
| Study Type | Patient Population | Intervention | Comparator | Key Outcome(s) | Reference(s) |
| Randomized Controlled Trial | Acute diffuse otitis externa | Aluminum acetate drops | Polymyxin-neomycin-hydrocortisone drops | No significant difference in clinical cure rate at 4 weeks | |
| Case Series | Refractory otorrhea | 13% aluminum acetate solution | None | Otorrhea disappeared in all 14 ears after a mean of 5.4 weeks | [6][7] |
| Randomized Controlled Trial | Acute otitis externa | Acetic acid ear drops | Steroid and acetic acid drops; Steroid and antibiotic drops | Acetic acid alone was less effective in reducing symptom duration and had a lower cure rate. |
Formulation Considerations for Otic Preparations
The formulation of aluminum acetate otic solutions requires careful consideration of several factors to ensure stability, safety, and efficacy.
-
Concentration: The concentration of aluminum acetate in otic preparations typically ranges from 0.13% to 0.5%.
-
pH: The solution should have an acidic pH, generally between 3.5 and 5.0, to contribute to the antimicrobial effect and maintain the stability of the aluminum acetate.[4]
-
Vehicle: The most common vehicle is purified water.
-
Stabilizers: Boric acid is often included in formulations to stabilize the aluminum acetate in solution.
-
Excipients: Other excipients may include acetic acid to adjust the pH and ensure the complete reaction of the starting materials.
Safety and Toxicology
Topical aluminum acetate is generally considered safe for use in the external ear canal. However, some potential adverse effects and contraindications should be noted.
-
Local Irritation: Some patients may experience a mild stinging or burning sensation upon application, which is usually transient.
-
Ototoxicity: Aluminum acetate solutions should not be used in patients with a perforated tympanic membrane, as they have the potential to be ototoxic to the middle and inner ear structures.
-
Hypersensitivity: Although rare, hypersensitivity reactions to aluminum acetate can occur.
Conclusion
Aluminum acetate is a well-established and effective astringent for use in otic preparations, particularly for the management of acute otitis externa. Its multifaceted mechanism of action, which includes protein precipitation, a drying effect, and broad-spectrum antimicrobial and anti-inflammatory properties, makes it a valuable therapeutic agent. For researchers and drug development professionals, a thorough understanding of its physicochemical properties, pharmacological effects, and formulation considerations is crucial for the development of safe and effective otic products. Further research into the specific anti-inflammatory signaling pathways and the development of stabilized formulations could expand its therapeutic applications.
References
- 1. US20080167281A1 - Combination Otic Formulation - Google Patents [patents.google.com]
- 2. Modulation of Skin Inflammatory Responses by Aluminum Adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of Skin Inflammatory Responses by Aluminum Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pi.bausch.com [pi.bausch.com]
- 5. jru.edu.in [jru.edu.in]
- 6. Towards understanding the mechanism underlying the strong adjuvant activity of aluminum salt nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Immunopotentiation and Safety of Aluminum Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Binding and Astringent Taste of a Polymeric Procyanidin, 1,2,3,4,6-Penta-O-galloyl-β-D-glucopyranose, Castalagin and Grandinin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical efficacy of three common treatments in acute otitis externa in primary care: randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Dual-Action Otic Therapy: A Technical Guide to the Mode of Action of Acetic Acid and Aluminum Acetate
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mode of action of otic solutions combining acetic acid and aluminum acetate (B1210297). This formulation leverages a synergistic effect, with acetic acid providing a potent antimicrobial and antifungal activity, while aluminum acetate imparts an essential astringent and anti-inflammatory effect. This document outlines the core mechanisms of each active ingredient, presents quantitative data on antimicrobial efficacy, details relevant experimental protocols, and visualizes the key pathways and processes involved.
Core Principles of Action
The therapeutic efficacy of acetic acid and aluminum acetate otic solution stems from the distinct yet complementary actions of its two primary components. Acetic acid primarily functions as a broad-spectrum antimicrobial agent by creating an acidic environment within the external auditory canal.[1][2] This acidification is inhospitable to the proliferation of common otic pathogens. Aluminum acetate's principal role is that of an astringent, which aids in drying the ear canal, reducing inflammation, and alleviating symptoms such as itching and irritation.[3][4][5]
The combined formulation provides a multi-pronged approach to treating otitis externa:
-
Antimicrobial and Antifungal Activity: Directly targets and inhibits the growth of causative pathogens.
-
Astringent Effect: Reduces moisture, a key factor in microbial growth, and helps to dry weeping lesions.[3][5]
-
Anti-inflammatory Action: Alleviates the symptoms of inflammation, such as swelling and pain.[6]
Acetic Acid: The Antimicrobial Powerhouse
The primary mechanism of acetic acid's antimicrobial action is the reduction of the local pH in the ear canal.[1] This acidic environment disrupts the cellular integrity and metabolic processes of a wide range of bacteria and fungi. The non-dissociated form of acetic acid can penetrate the microbial cell membrane and dissociate intracellularly, leading to a drop in internal pH and subsequent cell death.
Antimicrobial Spectrum and Efficacy
Acetic acid has demonstrated effectiveness against several key pathogens implicated in otitis externa. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for 2% acetic acid against common otic pathogens.
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) of Acetic Acid | Reference(s) |
| Pseudomonas aeruginosa | Bacterium | 2% | [7] |
| Staphylococcus aureus | Bacterium | 2% | [7] |
| Candida albicans | Fungus | Effective at 2% | [2] |
| Aspergillus niger | Fungus | Effective at 2% | [2] |
Note: The effectiveness of Burow's solution (which contains aluminum acetate) has been shown to be even higher than 2% acetic acid alone against P. aeruginosa and S. aureus.[7]
Aluminum Acetate: The Astringent and Anti-inflammatory Agent
Aluminum acetate's mode of action is primarily physical and physiological. Its astringent properties are attributed to its ability to precipitate proteins and constrict tissues.[8]
Mechanism of Astringency
The astringent effect of aluminum acetate is believed to occur through the following mechanisms:
-
Protein Precipitation: Aluminum ions interact with proteins on the surface of the skin and in interstitial fluid, causing them to precipitate. This forms a protective layer over the irritated tissue.
-
Tissue Constriction: This protein precipitation leads to a tightening and constriction of the tissues, which can reduce swelling and inflammation.[3][5]
-
Drying Effect: By causing the coagulation of proteins and reducing the permeability of capillaries, aluminum acetate helps to dry the affected area.[3]
While the precise molecular signaling pathways of aluminum acetate's anti-inflammatory effects are not extensively detailed in the current literature, the physiological outcomes of its astringent action contribute significantly to the reduction of inflammation. The vasoconstriction and reduced capillary permeability limit the influx of inflammatory mediators to the site of irritation.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the assessment of acetic acid and aluminum acetate otic solutions.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Objective: To determine the lowest concentration of acetic acid that inhibits the visible growth of a specific microorganism.
Materials:
-
96-well microtiter plates
-
Sterile culture broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Standardized microbial inoculum (0.5 McFarland standard)
-
2% acetic acid solution
-
Sterile diluent (e.g., sterile water or saline)
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of the 2% acetic acid solution in the culture broth across the wells of the microtiter plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control well (broth and inoculum, no acetic acid) and a negative control well (broth only).
-
Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for bacteria).
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of acetic acid in a well with no visible growth.
In Vitro Assessment of Astringent Activity (Protein Precipitation Assay)
This assay quantifies the astringent properties of a substance by measuring its ability to precipitate a standard protein.
Objective: To evaluate the protein precipitating capacity of aluminum acetate.
Materials:
-
Bovine Serum Albumin (BSA) solution (e.g., 1 mg/mL)
-
Aluminum acetate solution of varying concentrations
-
Phosphate buffer (pH 7.4)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Mix different concentrations of the aluminum acetate solution with the BSA solution in centrifuge tubes.
-
Incubate the mixture at room temperature for a defined period (e.g., 30 minutes) to allow for protein precipitation.
-
Centrifuge the tubes to pellet the precipitated protein.
-
Carefully remove the supernatant.
-
Measure the protein concentration in the supernatant using a spectrophotometer (e.g., at 280 nm) or a colorimetric protein assay.
-
The amount of precipitated protein is calculated by subtracting the protein concentration in the supernatant from the initial protein concentration. A higher amount of precipitated protein indicates greater astringent activity.[9][10]
In Vitro Assessment of Anti-inflammatory Activity (Protein Denaturation Assay)
This assay assesses the ability of a substance to inhibit the denaturation of protein, a hallmark of inflammation.
Objective: To determine the anti-inflammatory potential of aluminum acetate by measuring its ability to inhibit heat-induced protein denaturation.
Materials:
-
Egg albumin or Bovine Serum Albumin (BSA) solution (e.g., 1% w/v)
-
Aluminum acetate solution of varying concentrations
-
Phosphate buffered saline (PBS, pH 7.4)
-
Water bath
-
Spectrophotometer
Procedure:
-
Prepare reaction mixtures containing the protein solution and different concentrations of the aluminum acetate solution in PBS.
-
A control group without the test substance should be included.
-
Incubate the mixtures at a temperature that induces protein denaturation (e.g., 72°C for 5 minutes).
-
After incubation, cool the solutions and measure the turbidity using a spectrophotometer at a specific wavelength (e.g., 660 nm).
-
A decrease in turbidity in the presence of the test substance compared to the control indicates inhibition of protein denaturation and suggests anti-inflammatory activity.
Visualizing the Mode of Action
The following diagrams illustrate the key mechanisms and workflows described in this guide.
Caption: Combined therapeutic actions of the otic solution.
Caption: Workflow for MIC determination via broth microdilution.
Caption: Proposed mechanism of aluminum acetate's astringent action.
References
- 1. drugs.com [drugs.com]
- 2. droracle.ai [droracle.ai]
- 3. youtube.com [youtube.com]
- 4. What Is Aluminum Acetate? [healthline.com]
- 5. Aluminum Acetate Solution: Eczema Uses, Side Effects, Dosage [medicinenet.com]
- 6. Aluminum Acetate Solution 5% - Dermatological Relief | Bayview Pharmacy [bayviewrx.com]
- 7. Comparative antibacterial activity of topical antiseptic eardrops against methicillin-resistant Staphylococcus aureus and quinolone-resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. One moment, please... [jru.edu.in]
- 9. KR101338210B1 - The evaluation method of astringent activity using protein quantification - Google Patents [patents.google.com]
- 10. Research Portal [rex.libraries.wsu.edu]
The Historical and Scientific Evolution of Burow's Solution for Otic Infections: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Burow's solution, an aqueous solution of aluminum acetate (B1210297), has been a mainstay in the topical treatment of various skin and ear conditions for over a century and a half. Its enduring presence in pharmacopeias is a testament to its efficacy as an astringent and antiseptic agent. This technical guide provides an in-depth exploration of the historical development of Burow's solution for ear infections, its evolving formulation, mechanism of action, and the scientific evidence supporting its clinical use.
Historical Development
The genesis of Burow's solution can be traced back to the mid-19th century to the German military surgeon and anatomist, Karl August von Burow (1809-1874).[1] Von Burow was a prominent figure in the medical community, known for his innovations in plastic surgery and wound healing techniques that are still relevant today.[1] He introduced a solution of "essigsaure Thonerde" (acetic acid alumina) for use in wound treatment.[2][3] Historical texts indicate that his original formulation involved a reaction between lead acetate and alum (aluminum potassium sulfate) in water.[3] This "Burowsche Lösung" was recognized for its excellent antiseptic properties and was widely used for treating festering wounds.[3]
The formulation has since evolved to improve stability and safety, with the use of lead acetate being discontinued. Modern preparations of Burow's solution are typically derived from aluminum sulfate (B86663) and acetic acid, with calcium carbonate added to facilitate the reaction.[1] The United States Pharmacopeia (USP) provides standardized methods for the preparation and analysis of Aluminum Acetate Topical Solution, ensuring its quality and consistency.[4][5][6][7]
Formulations and Chemical Composition
The active ingredient in Burow's solution is aluminum acetate. The solution's efficacy is attributed to the properties of the aluminum ion and the acidic pH. Over the years, various formulations and methods of preparation have been developed, including rapid preparation methods to increase convenience for hospital use.[4][8][9]
Table 1: Evolution of Burow's Solution Formulation
| Time Period | Key Components | Method of Preparation | Notes |
| Mid-19th Century (Original) | Lead acetate, Alum (Aluminum potassium sulfate), Water | Double decomposition reaction | Introduced by Karl August von Burow. Lead acetate was later removed due to toxicity concerns. |
| Early - Mid 20th Century | Aluminum sulfate, Calcium carbonate, Acetic acid, Water | Reaction between aluminum sulfate and calcium acetate (formed in situ) | This became a more common and safer method of preparation. |
| Modern (USP Method) | Aluminum Subacetate Topical Solution, Glacial Acetic Acid, Purified Water | Dilution of a concentrated Aluminum Subacetate solution | The USP provides detailed monographs for preparation and quality control, including assays for aluminum oxide and acetic acid content.[4][5][6][7] |
| Rapid Preparation Methods | Basic aluminum acetate, Tartaric acid, Acetic acid | Boiling a suspension of the components | Developed for faster preparation in hospital pharmacies.[8] |
Mechanism of Action
The therapeutic effects of Burow's solution in ear infections stem from its dual action as an astringent and an antimicrobial agent.
Astringent Effect
The primary mechanism of action is its astringent property. Aluminum salts, including aluminum acetate, cause the precipitation of proteins on the surface of the skin.[10] This action leads to the constriction and shrinking of tissues, which has several beneficial effects in the context of otitis externa:
-
Reduces Inflammation and Weeping: By constricting the tissues, it reduces edema and the oozing of fluids from inflamed skin in the ear canal.
-
Forms a Protective Barrier: The precipitated protein layer creates a protective barrier over the irritated skin, shielding it from further irritation and microbial invasion.
-
Drying Effect: The astringent action helps to dry the ear canal, creating an environment less conducive to microbial growth.
References
- 1. Acute bacterial otitis externa: efficacy and safety of topical treatment with an antibiotic ear drop formulation in comparison to glycerol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Full text of "Biographisches Lexikon hervorragender Ärzte des neunzehnten Jahrhunderts : mit einer historischen Einleitung" [archive.org]
- 3. Full text of "Die Kriegschirurgen und Feldärzte Preussens und anderer deutscher Staaten in Zeit- und Lebensbildern" [archive.org]
- 4. researchgate.net [researchgate.net]
- 5. bmjopen.bmj.com [bmjopen.bmj.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [Pharmaceutical and pharmacological evaluation of Burow's solution (aluminum acetate solution), hospital preparation, and development of its rapid preparation method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Evaluation of the Stability and Antibacterial Activity of Burow's and Neo-Burow's Solutions was Prepared Using Different Methods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
An In-depth Technical Guide to the Chemical Composition and Properties of Otic Domeboro
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical composition, physicochemical properties, and mechanism of action of Otic Domeboro, a topical otic solution. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and formulation. This document summarizes key quantitative data, details experimental protocols for analysis, and visualizes functional pathways and workflows.
Chemical Composition
This compound is a modified Burow's solution, an aqueous solution containing two primary active pharmaceutical ingredients: acetic acid and aluminum acetate (B1210297).[1]
Active Ingredients:
-
Acetic Acid: An organic acid that functions as an antimicrobial and acidifying agent.[1][2][3] In typical otic formulations, the concentration of acetic acid is 2%.[2][4][5][6]
-
Aluminum Acetate: An astringent salt that helps to reduce inflammation and dry the ear canal.[1][2][3][7] The concentration of aluminum acetate in topical solutions is defined in the United States Pharmacopeia (USP).[8][9][10]
Inactive Ingredients:
The formulation may also contain various excipients to ensure stability, maintain pH, and enhance contact with the affected tissue. These can include:
-
Sodium Acetate
-
Propylene Glycol
-
Benzethonium Chloride
-
Purified Water[2]
-
Sodium Hydroxide (B78521) (for pH adjustment)[2]
Physicochemical Properties
The therapeutic efficacy of this compound is closely linked to its specific physicochemical properties. The acidic nature of the solution is crucial for its antimicrobial activity.
| Property | Value/Range | Reference |
| Appearance | Clear, colorless liquid | [4] |
| Odor | Slight acetic acid odor | [4] |
| pH | 3.0 - 5.0 | [2] |
| Acetic Acid Concentration | 2% | [2][4][5][6] |
| Aluminum Acetate Concentration | 4.8 g - 5.8 g per 100 mL | [8][9][10] |
| Aluminum Oxide (from Aluminum Acetate) | 1.20 g - 1.45 g per 100 mL | [8][9][10] |
| Acetic Acid (from Aluminum Acetate) | 4.24 g - 5.12 g per 100 mL | [8][9][10] |
Mechanism of Action
The therapeutic effect of this compound is a result of the synergistic action of its two active ingredients.
Antimicrobial Action of Acetic Acid
Acetic acid's primary role is to create an acidic environment in the external auditory canal.[1] This low pH is inhospitable to many pathogenic bacteria and fungi commonly associated with otitis externa, such as Pseudomonas aeruginosa.[1] The acidic medium disrupts the cellular metabolism of these microorganisms, leading to their inhibition and death.[1]
Astringent Action of Aluminum Acetate
Aluminum acetate acts as an astringent, causing the constriction of tissues.[1][7] This action is achieved by precipitating proteins and drawing water away from the inflamed tissue, which helps to reduce edema and weeping in the ear canal.[1][7] This drying effect also contributes to creating an environment less favorable for microbial growth.[3]
Antimicrobial Efficacy
The antimicrobial properties of acetic acid solutions have been demonstrated in vitro. Studies have shown that a 2% acetic acid solution is effective against common pathogens in otitis externa.
| Pathogen | Efficacy Metric | Result | Reference |
| Pseudomonas aeruginosa | Bactericidal Activity | Bactericidal even at 1:2 dilution | |
| Pseudomonas aeruginosa | Killing Kinetics | 60% killed at 5 min; 99.9% at ~2 hours |
Experimental Protocols
The following are detailed methodologies for the key analytical procedures for the quality control of Aluminum Acetate Topical Solution, based on the United States Pharmacopeia (USP) monographs.[8][9][10]
Assay for Aluminum Oxide
This procedure determines the concentration of aluminum in the solution.
Reagents and Equipment:
-
0.05 M Edetate disodium (B8443419) (EDTA) titrant
-
0.05 M Zinc sulfate (B86663) VS (Volumetric Solution)
-
Hydrochloric acid
-
Acetic acid–ammonium acetate buffer TS (Test Solution)
-
Alcohol
-
250-mL volumetric flask
-
250-mL beaker
-
Pipettes
-
Heating apparatus
-
Burette
Procedure:
-
Pipette 25 mL of the Aluminum Acetate Topical Solution into a 250-mL volumetric flask.
-
Add 5 mL of hydrochloric acid.
-
Dilute with water to volume and mix thoroughly.
-
Pipette 25 mL of this solution into a 250-mL beaker.
-
With continuous stirring, add 25.0 mL of 0.05 M Edetate disodium titrant and 20 mL of acetic acid–ammonium acetate buffer TS.
-
Heat the solution to near boiling for 5 minutes.
-
Cool the solution.
-
Add 50 mL of alcohol and 2 mL of dithizone TS.
-
Titrate the solution with 0.05 M zinc sulfate VS to a bright rose-pink endpoint.
-
Perform a blank determination and make any necessary corrections.
Calculation: Each mL of 0.05 M Edetate disodium titrant is equivalent to 2.549 mg of Al₂O₃.
Assay for Acetic Acid
This procedure determines the concentration of acetic acid in the solution.
Reagents and Equipment:
-
0.5 N Sodium hydroxide VS
-
0.5 N Sulfuric acid VS
-
Phosphoric acid
-
Kjeldahl flask
-
Condenser and distillation apparatus
-
Receiving flask
-
Burette
Procedure:
-
Pipette 20 mL of the Aluminum Acetate Topical Solution into a Kjeldahl flask.
-
Add a mixture of 20 mL of phosphoric acid and 150 mL of water to the flask.
-
Connect the flask to a condenser, ensuring the delivery tube is submerged in 50.0 mL of 0.5 N sodium hydroxide VS in a receiving flask.
-
Distill approximately 160 mL of the solution.
-
Remove the delivery tube from the sodium hydroxide solution and allow the distilling flask to cool.
-
Add 50 mL of water to the distilling flask and continue to distill an additional 40 to 45 mL into the same receiving flask.
-
Add phenolphthalein TS to the distillate.
-
Titrate the excess 0.5 N sodium hydroxide VS with 0.5 N sulfuric acid VS.
Calculation: The concentration of acetic acid is calculated from the amount of sodium hydroxide consumed.
Conclusion
This compound is a well-established otic solution with a dual mechanism of action derived from its active ingredients, acetic acid and aluminum acetate. Its acidic nature provides a broad-spectrum antimicrobial effect, while its astringent properties help to alleviate the symptoms of inflammation and create a dry environment in the ear canal. The quality and efficacy of the product are ensured through rigorous analytical testing as prescribed by pharmacopeial standards. This technical guide provides foundational information for professionals in the field of otic drug development and research.
References
- 1. This compound (99149-56-1) for sale [vulcanchem.com]
- 2. pi.bausch.com [pi.bausch.com]
- 3. Acetic acid and aluminum acetate otic Uses, Side Effects & Warnings [drugs.com]
- 4. sds.chemtel.net [sds.chemtel.net]
- 5. mountainside-medical.com [mountainside-medical.com]
- 6. Acetic Acid 2% in Aluminum Acetate Otic Solution â Relief & Care | Bayview Pharmacy [bayviewrx.com]
- 7. drugs.com [drugs.com]
- 8. pharmacopeia.cn [pharmacopeia.cn]
- 9. Aluminum Acetate Topical Solution - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 10. trungtamthuoc.com [trungtamthuoc.com]
Foundational Research on the Antimicrobial Effects of Burow's Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Burow's solution, a venerable topical preparation of aluminum acetate (B1210297), has a long history of clinical use for various skin and ear conditions, largely attributed to its astringent and antimicrobial properties.[1] This technical guide delves into the foundational research that substantiates the antimicrobial effects of Burow's solution. It provides a comprehensive overview of its spectrum of activity, mechanism of action, and the quantitative data supporting its efficacy. Detailed experimental protocols for key antimicrobial assays are presented, alongside visual representations of experimental workflows and the proposed mechanism of action, to facilitate further research and development in this area.
Introduction
Burow's solution, an aqueous solution of aluminum triacetate, has been utilized in clinical practice since the 19th century.[2] Its primary components are aluminum acetate, which is formed from the reaction of aluminum sulfate (B86663) and calcium acetate, and acetic acid, resulting in an acidic pH.[2][3] While its clinical efficacy in treating conditions like otitis externa and chronic suppurative otitis media is well-documented, a deeper understanding of its fundamental antimicrobial properties is crucial for its continued and optimized use, particularly in an era of increasing antibiotic resistance.[2][4] This document synthesizes the core scientific findings on the antimicrobial effects of Burow's solution, providing a technical resource for the scientific community.
Antimicrobial Spectrum of Activity
Burow's solution exhibits a broad spectrum of antimicrobial activity against a variety of pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi.[4][5][6] Its effectiveness has been demonstrated against clinically relevant organisms, including antibiotic-resistant strains.
Key Findings:
-
Gram-Positive Bacteria: Effective against Staphylococcus aureus (including methicillin-resistant S. aureus - MRSA) and Streptococcus pyogenes.[6][7]
-
Gram-Negative Bacteria: Demonstrates activity against Pseudomonas aeruginosa and Proteus mirabilis.[2][7]
-
Fungi: Shows efficacy against Candida albicans and Aspergillus species.[2][6]
Quantitative Antimicrobial Data
The antimicrobial efficacy of Burow's solution has been quantified through various in vitro assays, including time-kill studies, minimum inhibitory concentration (MIC) determination, and zone of inhibition assays.
Time-Kill Assays
Time-kill assays measure the rate at which an antimicrobial agent kills a microbial population. Studies have demonstrated the rapid bactericidal and fungicidal effects of Burow's solution.
Table 1: Summary of Time-Kill Assay Results for Burow's Solution
| Microorganism | Concentration of Burow's Solution | Time to Eradication/Significant Reduction | Reference |
| Staphylococcus aureus | 13% | All cells killed within 30 minutes | [2][8] |
| Pseudomonas aeruginosa | 13% | Viable count reduced to 1/10⁷ CFU/ml within 60 minutes | [2][8] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Not specified | Disappeared within 20 minutes | [6] |
| Penicillin-resistant Streptococcus pneumoniae | Not specified | Disappeared within 20 minutes | [6] |
| Candida albicans | Not specified | Disappeared within 20 minutes | [6] |
| Aspergillus species | Not specified | Disappeared within 20 minutes | [6] |
| Gram-positive bacteria (general) | Modified Burow's Solution | Inactivated within 5 minutes (except Enterococcus spp.) | [4][5] |
| Gram-negative bacteria (general, incl. P. aeruginosa) | Modified Burow's Solution | Inactivated within 30 seconds | [4][5] |
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 2: Minimum Inhibitory Concentration of Burow's Solution
| Microorganism | MIC Range (Dilution) | Reference |
| Commonly occurring bacteria in discharging ears | 1:80 to 1:160 | [9] |
Zone of Inhibition Assays
This method assesses the antimicrobial activity by measuring the diameter of the zone where microbial growth is inhibited around a disk containing the antimicrobial agent.
Table 3: Zone of Inhibition Data for Burow's Solution
| Microorganism | Agent | Average Zone of Inhibition (mm) | Reference |
| Pseudomonas aeruginosa | Burow's Solution (13%) | Significantly larger than acetic acid | [7] |
| Staphylococcus aureus | Burow's Solution (13%) | Significantly larger than acetic acid | [7] |
| Proteus mirabilis | Burow's Solution (13%) | Significantly larger than acetic acid | [7] |
| Streptococcus pyogenes | Burow's Solution (13%) | Significantly larger than acetic acid | [7] |
Mechanism of Action
The antimicrobial activity of Burow's solution is believed to be multifactorial, primarily attributed to its acidic nature and the direct effects of aluminum acetate.[2] The mechanism does not appear to involve complex intracellular signaling pathways but rather a direct assault on the microbial cell structure.
Proposed Mechanisms:
-
Acidic pH: The low pH of the solution (around 3.1) creates an unfavorable environment for microbial growth and can denature essential proteins and enzymes on the cell surface.[2]
-
Aluminum Acetate Activity: Aluminum acetate is thought to exert an astringent effect, causing the precipitation of proteins and the contraction of tissues.[3] On a microbial level, this can lead to the disruption of the cell membrane and wall.
-
Cell Wall and Membrane Damage: Ultrastructural studies using scanning and transmission electron microscopy have revealed significant damage to the bacterial cell wall and cytoplasmic membrane upon exposure to Burow's solution. Observed effects include undulating deformations of the cell wall, diluted cytoplasm, and cell membrane detachment, ultimately leading to bacteriolysis.[2][8]
References
- 1. Antimicrobial effects of Burow's solution on Staphylococcus aureus and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. woah.org [woah.org]
- 3. biomerieux.com [biomerieux.com]
- 4. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 5. apec.org [apec.org]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mlmmedical.fr [mlmmedical.fr]
- 9. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
An In-Depth Technical Guide to the Anti-Inflammatory Properties of Domeboro® Otic Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
Domeboro® Otic, a formulation of acetic acid and aluminum acetate (B1210297), is a widely utilized topical preparation for the management of otitis externa. While its antimicrobial and astringent properties are well-documented, a deeper understanding of its anti-inflammatory mechanisms at the molecular level is crucial for advanced research and development. This technical guide synthesizes available data on the anti-inflammatory actions of its core components, providing a framework for future investigation. We will explore the underlying signaling pathways, present quantitative data from relevant studies, and detail experimental protocols for assessing its anti-inflammatory efficacy.
Introduction
Otitis externa, an inflammatory condition of the external auditory canal, is often multifactorial, involving microbial overgrowth and a host inflammatory response. Domeboro® Otic solution, a modified Burow's solution, addresses these factors through a dual-component approach. Acetic acid creates an acidic environment hostile to pathogens, while aluminum acetate acts as an astringent, reducing tissue edema and inflammation.[1][2] This guide focuses on elucidating the specific anti-inflammatory properties of these components, moving beyond their established antimicrobial and drying effects.
Core Components and Their Anti-Inflammatory Mechanisms
Acetic Acid
Acetic acid's primary role is to acidify the ear canal, which inhibits the growth of bacteria and fungi.[3] However, emerging evidence suggests that acetic acid may also possess direct anti-inflammatory properties. Studies in non-otic tissues have indicated that acetic acid can modulate key inflammatory signaling pathways. For instance, in a sepsis model, acetic acid was shown to decrease the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[4] This effect is hypothesized to be mediated, at least in part, through the modulation of the Toll-like receptor (TLR)4 and nuclear factor-kappa B (NF-κB) signaling pathways.[4]
Aluminum Acetate
The anti-inflammatory action of aluminum acetate is primarily attributed to its astringent properties.[5][6] As an astringent, aluminum acetate causes the constriction of tissues by drawing water out of the edematous tissue, thereby reducing swelling and inflammation.[1][5] This physical mechanism of action helps to alleviate the symptoms of inflammation. The precipitation of proteins by aluminum salts can also form a protective barrier on the skin, further reducing irritation and inflammation.[1]
Quantitative Data on Anti-Inflammatory Efficacy
While direct studies quantifying the anti-inflammatory marker reduction by Domeboro® Otic are limited, clinical trials on Burow's solution (a similar aluminum acetate preparation) and acetic acid in the treatment of otitis externa provide valuable efficacy data.
| Study Type | Intervention | Comparator | Key Findings | Reference |
| Clinical Trial | Burow's Solution (13% Aluminum Acetate) | - | In patients with refractory otorrhea, 70% were "cured" and 20% "improved". | [7] |
| Randomized Comparative Clinical Study | Modified Burow's Solution (2% Aluminum Acetate, 0.1% Betamethasone) | Surolan® (polymyxin B, prednisolone, miconazole) | 10-day cure rate for otitis externa in dogs was 65% for the Burow's solution group and 59% for the Surolan® group. The modified Burow's solution was found to be non-inferior to Surolan®. | [8] |
| In Vitro Antibacterial Study | Burow's Solution (13% Aluminum Acetate) | 1%, 2%, and 3% Acetic Acid | Burow's solution showed significantly larger zones of inhibition against Pseudomonas aeruginosa, Staphylococcus aureus, Proteus mirabilis, and Streptococcus pyogenes compared to acetic acid (p < 0.001). | [9] |
Signaling Pathways and Experimental Workflows
Proposed Anti-Inflammatory Signaling Pathway of Acetic Acid
The following diagram illustrates the hypothesized mechanism by which acetic acid may exert its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.
Astringent Mechanism of Aluminum Acetate
The primary anti-inflammatory action of aluminum acetate is its astringent effect, which is a physical rather than a signaling-based mechanism.
Experimental Workflow for In Vitro Anti-Inflammatory Assessment
This workflow outlines a general procedure for evaluating the anti-inflammatory effects of Domeboro® Otic or its components on cultured keratinocytes.
Detailed Experimental Protocols
In Vitro Keratinocyte Anti-Inflammatory Assay
This protocol is adapted from standard cell culture-based anti-inflammatory screening assays.
Objective: To determine the effect of Domeboro® Otic components on the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and prostaglandin (B15479496) E2 (PGE2) in cultured human keratinocytes.
Materials:
-
Human epidermal keratinocytes (e.g., HaCaT cell line)
-
Keratinocyte growth medium
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)
-
Test articles: Acetic acid, Aluminum acetate (analytical grade)
-
Phosphate-buffered saline (PBS)
-
ELISA kits for human TNF-α, IL-6, IL-1β, and PGE2
-
Reagents for RNA extraction and quantitative PCR (qPCR)
-
Luciferase reporter assay system for NF-κB
Procedure:
-
Cell Culture: Culture HaCaT keratinocytes in appropriate media and conditions until they reach 80-90% confluency in 24-well plates.
-
Treatment: Pre-treat the cells with various non-cytotoxic concentrations of acetic acid or aluminum acetate for 1-2 hours.
-
Inflammatory Challenge: Induce inflammation by adding LPS (e.g., 1 µg/mL) or TNF-α (e.g., 10 ng/mL) to the culture medium and incubate for a predetermined time (e.g., 6-24 hours).
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for ELISA analysis of secreted cytokines and PGE2.
-
Cell Lysate: Lyse the cells to extract total RNA for qPCR analysis of cytokine gene expression or protein for NF-κB activation assays (e.g., Western blot for phosphorylated IκBα or a luciferase reporter assay).
-
-
Quantification:
-
ELISA: Follow the manufacturer's instructions for the respective ELISA kits to quantify the concentrations of TNF-α, IL-6, IL-1β, and PGE2 in the supernatant.
-
qPCR: Perform reverse transcription of RNA to cDNA, followed by qPCR using specific primers for TNF-α, IL-6, and IL-1β genes. Normalize the expression to a housekeeping gene.
-
NF-κB Activation: For reporter assays, measure luciferase activity according to the manufacturer's protocol. For Western blotting, probe for phosphorylated and total IκBα or p65 subunit of NF-κB.
-
Animal Model of Otitis Externa
This protocol is based on established murine models of ear inflammation.
Objective: To evaluate the in vivo anti-inflammatory efficacy of Domeboro® Otic solution.
Materials:
-
Male Wistar rats or CD-1 mice
-
Domeboro® Otic solution
-
Inflammatory agent (e.g., croton oil or 12-O-tetradecanoylphorbol-13-acetate [TPA])
-
Calipers or pachymeter for measuring ear thickness
-
Reagents for histological analysis (formalin, hematoxylin (B73222), and eosin)
-
Reagents for cytokine analysis from tissue homogenates (ELISA kits)
Procedure:
-
Animal Acclimatization: Acclimate animals to the laboratory conditions for at least one week.
-
Induction of Inflammation: Topically apply a standardized amount of the inflammatory agent (e.g., 20 µL of TPA solution) to the inner and outer surfaces of the right ear of each animal. The left ear can serve as a control.
-
Treatment: At a specified time after induction of inflammation (e.g., 30 minutes), topically apply a defined volume of Domeboro® Otic solution or vehicle control to the inflamed ear.
-
Assessment of Inflammation:
-
Ear Edema: Measure the thickness of both ears at various time points (e.g., 4, 6, 24 hours) after the induction of inflammation using calipers. The difference in thickness between the right and left ears represents the degree of edema.
-
Histology: At the end of the experiment, euthanize the animals and collect the ear tissue. Fix the tissue in formalin, embed in paraffin, and prepare sections for hematoxylin and eosin (B541160) (H&E) staining to assess inflammatory cell infiltration and tissue damage.
-
Cytokine Analysis: Homogenize a portion of the ear tissue and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
Conclusion
Domeboro® Otic solution's efficacy in treating otitis externa stems from a combination of antimicrobial, astringent, and likely direct anti-inflammatory properties. While the astringent action of aluminum acetate is a key contributor to reducing inflammation, the potential for acetic acid to modulate inflammatory signaling pathways such as NF-κB presents an exciting avenue for further research. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to quantitatively assess these anti-inflammatory effects and further elucidate the molecular mechanisms of this widely used otic preparation. Future studies focusing on the direct measurement of inflammatory mediators in response to Domeboro® Otic in relevant preclinical models are warranted to fully characterize its anti-inflammatory profile.
References
- 1. m.youtube.com [m.youtube.com]
- 2. What is aluminum acetate, and can it help treat shingles? [medicalnewstoday.com]
- 3. benchchem.com [benchchem.com]
- 4. Aminooxy acetic acid suppresses Th17-mediated psoriasis-like skin inflammation by inhibiting serine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aluminum Acetate Solution: Eczema Uses, Side Effects, Dosage [medicinenet.com]
- 6. Aluminum acetate solution | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Systemic Cytokine Response Profiles Associated With Respiratory Virus-Induced Acute Otitis Media - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Initial Investigations into the Stability of Burow's Solution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial investigations into the stability of Burow's solution (Aluminum Acetate (B1210297) Topical Solution). The information is compiled from various studies, focusing on quantitative data, experimental protocols, and the factors influencing its stability. This document is intended to serve as a foundational resource for professionals involved in the research, development, and quality control of this pharmaceutical preparation.
Quantitative Stability Data
The stability of Burow's solution has been observed to be influenced by its preparation method, pH, and aluminum ion concentration. The following tables summarize the quantitative data extracted from initial stability studies.
Table 1: Physicochemical Properties of Various Burow's and Neo-Burow's Solution Preparations
| Preparation Type | Preparation Time | pH Range | Al³⁺ Concentration (mol/L) | Stability Observation |
| Burow's Solution (4 formulations) | 20 min to 3 days | 2.2 - 4.0 | 0.05 - 1.51 | One formulation produced a white residue after 14 days.[1] |
| Neo-Burow's Solution (2 formulations) | 20 min to 3 days | 2.2 - 4.0 | 0.05 - 1.51 | No specific stability issues reported for these formulations in the study.[1][2] |
| Burow's Solution (Teine-Keijin Hospital manual) | Several days | Not specified | 1.7% aluminum | Stable for 5 months at 4°C with no effect on pH, osmolarity, and antibacterial activity. |
| U.S.P. Burow's Solution | Not specified | Approximately 4 | Not specified (contains not less than 4.8 g and not more than 5.8 g of Aluminum Acetate) | Becomes continuously less potent on standing or on heating without stabilizers.[3] |
Table 2: Influence of Stabilizers on Burow's Solution
| Stabilizer | Preparation Method | Observation |
| Boric Acid | Addition to a dry mixture of an alkali metal acetate, acetic acid, and dibasic aluminum acetate. | Produces a U.S.P. Burow's solution that is stable to storage or heat without the need for filtration.[3] |
| Tartaric Acid and Acetic Acid | Mixed with aluminum acetate basic and boiled. | Resulted in a rapidly prepared aluminum acetate solution with the same pharmaceutical properties as traditionally prepared Burow's solution.[4] |
Experimental Protocols
The methodologies for preparing and assessing the stability of Burow's solution vary. The following are detailed protocols based on the available literature.
2.1. Traditional Preparation of Burow's Solution (U.S.P. Method)
This method involves a chemical reaction and subsequent filtration.
-
Reagents: Aluminum sulfate (B86663), calcium carbonate, acetic acid.
-
Procedure:
-
React aluminum sulfate with calcium carbonate and acetic acid. This reaction forms aluminum subacetate (basic aluminum acetate) and a precipitate of calcium sulfate.[3]
-
Remove the calcium sulfate precipitate by filtration.
-
Add additional acetic acid to the filtrate to form the final aluminum acetate solution (Burow's solution).[3]
-
2.2. Rapid Preparation Method
A quicker method has been developed to produce a stable solution.
-
Reagents: Aluminum acetate basic (Al(OH)(CH₃CO₂)₂), tartaric acid, acetic acid.[4]
-
Procedure:
2.3. Stability Testing Protocol Outline
A general protocol for assessing the stability of pharmaceutical solutions like Burow's solution involves:
-
Sample Preparation: Prepare different formulations of Burow's solution using various methods and reagents.
-
Storage Conditions: Store the prepared solutions under controlled conditions. A common condition for long-term stability testing is 4°C.[4] Accelerated stability testing can also be performed at higher temperatures and humidity.
-
Testing Intervals: Samples are tested at predetermined time points (e.g., initial, 14 days, 5 months).[1][4]
-
Analytical Parameters:
-
Visual Inspection: Observe for any changes in color, clarity, or the formation of precipitate.[1][2]
-
pH Measurement: Monitor the pH of the solution over time.
-
Assay of Active Ingredient: Determine the concentration of aluminum ions (Al³⁺) or total aluminum acetate.
-
Antimicrobial Activity: Evaluate the effectiveness of the solution against relevant microorganisms.[4]
-
Visualizations
3.1. Experimental Workflow for Stability Investigation
The following diagram illustrates a typical workflow for investigating the stability of different Burow's solution formulations.
Caption: Experimental workflow for the stability assessment of Burow's solution.
3.2. Chemical Logic of Burow's Solution Preparation
This diagram outlines the chemical pathways for different preparation methods of Burow's solution.
Caption: Chemical logic of different preparation methods for Burow's solution.
Factors Influencing Stability
Several factors can impact the stability of Burow's solution:
-
pH: The pH of the solution is a critical parameter. Variations in pH can lead to the precipitation of aluminum salts.[1]
-
Concentration of Aluminum Ions: The concentration of Al³⁺ can affect the solution's stability and its therapeutic efficacy.[1]
-
Presence of Stabilizers: The addition of agents like boric acid or tartaric acid can significantly improve the stability of the solution, preventing precipitation and degradation.[4][3]
-
Storage Temperature: Lower temperatures, such as 4°C, have been shown to maintain the stability of certain formulations for extended periods.[4] Conversely, heating can accelerate degradation in unstabilized solutions.[3]
-
Preparation Method: The choice of reagents and the preparation process can lead to different ionic species in the final solution, thereby affecting its stability.[1]
Conclusion
The initial investigations into the stability of Burow's solution highlight the importance of formulation and storage conditions. While some preparations are prone to precipitation and loss of potency, the use of stabilizers and controlled storage can ensure a stable and effective product. The provided data and protocols offer a foundational understanding for researchers and professionals in the field. Further comprehensive studies with detailed time-course data under various storage conditions are necessary to establish definitive shelf-lives for different formulations.
References
- 1. [Evaluation of the Stability and Antibacterial Activity of Burow's and Neo-Burow's Solutions was Prepared Using Different Methods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US2824042A - Composition for preparation of burow's solution - Google Patents [patents.google.com]
- 4. [Pharmaceutical and pharmacological evaluation of Burow's solution (aluminum acetate solution), hospital preparation, and development of its rapid preparation method] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Science of Aluminum Acetate as a Topical Astringent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the basic science underpinning the use of aluminum acetate (B1210297) as a topical astringent. The information presented herein is intended to support research, development, and a deeper understanding of its mechanism of action and clinical utility.
Chemical and Physical Properties
Aluminum acetate, in its most common topical application form known as Burow's Solution, is a salt of aluminum and acetic acid. Its chemical formula is Al(CH₃COO)₃. It is typically used as a dilute aqueous solution, which is clear, colorless, and has a faint acetous odor. The solution is slightly acidic, a property that contributes to its astringent and mild antiseptic effects.
Table 1: Chemical and Physical Properties of Aluminum Acetate Solution
| Property | Value | Reference |
| Chemical Formula | C₆H₉AlO₆ | |
| Molecular Weight | 204.11 g/mol | |
| Appearance | White crystalline solid (pure), Clear, colorless liquid (solution) | |
| Solubility in Water | Soluble | |
| pH of Solution | 3.6 - 4.4 |
Mechanism of Action as a Topical Astringent
The primary mechanism of action of aluminum acetate as a topical astringent is its ability to cause the constriction of body tissues, including the skin. This is achieved through several key processes:
-
Protein Precipitation: Aluminum salts have a high affinity for proteins and can cause their mild coagulation on the skin's surface. This action alters the ability of proteins to hold water, leading to a drying effect on weeping or oozing lesions.
-
Tissue Constriction and Reduced Permeability: By causing the superficial tissues to contract, aluminum acetate helps to reduce local edema, inflammation, and exudate. This constrictive action is also thought to reduce the permeability of the skin, forming a protective layer that allows the underlying tissue to heal.
-
Anti-inflammatory and Antiseptic Properties: The acidic nature of the solution contributes to its mild antiseptic properties by creating an unfavorable environment for microbial growth. Its ability to reduce inflammation is linked to its vasoconstrictive effects and its capacity to dry out inflamed, weeping skin.
Quantitative Data
The United States Pharmacopeia (USP) provides specific quantitative standards for Aluminum Acetate Topical Solution, ensuring its quality and potency.
Table 2: Quantitative Specifications for Aluminum Acetate Topical Solution (USP)
| Analyte | Specification (per 100 mL) | Reference |
| Aluminum Oxide (Al₂O₃) | 1.20 g - 1.45 g | |
| Acetic Acid (C₂H₄O₂) | 4.24 g - 5.12 g | |
| Aluminum Acetate (C₆H₉AlO₆) | 4.8 g - 5.8 g |
Experimental Protocols
Preparation of Aluminum Acetate Topical Solution (Burow's Solution)
This protocol is based on the United States Pharmacopeia (USP) guidelines for the preparation of a standard 5% aluminum acetate solution.
Materials:
-
Aluminum Sulfate (B86663)
-
Calcium Carbonate
-
Acetic Acid
-
Purified Water
Procedure:
-
A solution of aluminum sulfate is prepared in cold water and filtered.
-
Calcium carbonate is gradually added to the aluminum sulfate solution with constant stirring.
-
Acetic acid is then slowly added to the mixture.
-
The mixture is allowed to stand for 24 hours to facilitate the reaction, which forms aluminum subacetate and a precipitate of calcium sulfate.
-
The mixture is filtered to remove the calcium sulfate precipitate.
-
Additional acetic acid is added to the filtrate to convert the aluminum subacetate to aluminum acetate.
-
Sufficient purified water is added to achieve the final desired volume.
Workflow for Burow's Solution Preparation
Caption: Workflow for the preparation of Burow's Solution.
Assay for Aluminum Oxide in Aluminum Acetate Topical Solution
This protocol outlines a residual titration method to quantify the aluminum oxide content as per USP standards.
Materials:
-
Aluminum Acetate Topical Solution (Sample)
-
0.05 M Edetate Disodium (B8443419) (EDTA) Titrant
-
0.05 M Zinc Sulfate VS (Back-titrant)
-
Hydrochloric Acid
-
Acetic Acid-Ammonium Acetate Buffer TS
-
Alcohol
-
Dithizone (B143531) TS (Indicator)
Procedure:
-
Sample Preparation: A known volume of the Aluminum Acetate Topical Solution is pipetted into a volumetric flask, acidified with hydrochloric acid, and diluted with water to volume.
-
Complexation with EDTA: An aliquot of the prepared sample solution is transferred to a beaker. A precise volume of 0.05 M Edetate Disodium (EDTA) titrant and acetic acid-ammonium acetate buffer are added. The solution is heated to near boiling for 5 minutes to ensure complete complexation of aluminum ions with EDTA.
-
Back-Titration: After cooling, alcohol and dithizone indicator are added. The excess, unreacted EDTA is then titrated with 0.05 M zinc sulfate VS until a bright rose-pink endpoint is observed.
-
Blank Determination: A blank titration is performed using water instead of the sample solution to account for any impurities or side reactions.
-
Calculation: The amount of aluminum oxide is calculated based on the volume of EDTA consumed by the aluminum in the sample, which is determined by subtracting the amount of EDTA that reacted with the zinc sulfate back-titrant from the total amount of EDTA initially added. Each mL of 0.05 M Edetate disodium titrant is equivalent to 2.549 mg of aluminum oxide (Al₂O₃).
Experimental Workflow for Aluminum Oxide Assay
Caption: Workflow for the assay of aluminum oxide.
Assay for Acetic Acid in Aluminum Acetate Topical Solution
This protocol describes a distillation and titration method for the quantification of acetic acid content as per USP guidelines.
Materials:
-
Aluminum Acetate Topical Solution (Sample)
-
Phosphoric Acid
-
0.5 N Sodium Hydroxide (B78521) VS (Titrant)
-
0.5 N Sulfuric Acid VS (Back-titrant)
-
Phenolphthalein TS (Indicator)
Procedure:
-
Sample Preparation and Distillation: A known volume of the Aluminum Acetate Topical Solution is placed in a Kjeldahl flask with phosphoric acid and water. The flask is connected to a condenser, and the solution is distilled. The distillate is collected in a receiving flask containing a precise volume of 0.5 N sodium hydroxide VS.
-
Second Distillation: After the initial distillation, more water is added to the Kjeldahl flask, and a second distillation is performed to ensure all acetic acid has been collected.
-
Titration: Phenolphthalein indicator is added to the distillate in the receiving flask. The excess sodium hydroxide is then titrated with 0.5 N sulfuric acid VS.
-
Calculation: The amount of acetic acid is calculated from the volume of 0.5 N sodium hydroxide that reacted with the distilled acetic acid. Each mL of 0.5 N sodium hydroxide is equivalent to 30.03 mg of acetic acid (C₂H₄O₂).
Signaling Pathways in Anti-inflammatory and Wound Healing Effects
While direct studies on the specific signaling pathways modulated by aluminum acetate are limited, its known anti-inflammatory and wound-healing properties suggest potential interactions with key cellular signaling cascades involved in these processes.
Potential Modulation of Inflammatory Pathways
Chronic inflammatory skin conditions are often characterized by the activation of pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways lead to the production of inflammatory cytokines and enzymes that perpetuate the inflammatory response. The astringent and drying effects of aluminum acetate may help to create a less favorable environment for the cellular processes that drive these pathways.
Hypothesized Anti-Inflammatory Signaling Logic
Caption: Hypothesized modulation of inflammatory pathways.
Potential Role in Wound Healing Pathways
Wound healing is a complex process involving inflammation, cell proliferation, and tissue remodeling, orchestrated by various signaling pathways, including the Transforming Growth Factor-beta (TGF-β) pathway. TGF-β plays a crucial role in stimulating fibroblast proliferation and extracellular matrix production, which are essential for wound closure. By providing a clean and dry environment and reducing inflammation, aluminum acetate may support the cellular processes governed by these wound-healing pathways.
Logical Relationship in Wound Healing
Caption: Logical role of aluminum acetate in wound healing.
Conclusion
Aluminum acetate's efficacy as a topical astringent is rooted in its fundamental chemical properties and its ability to interact with skin proteins. Its well-defined preparation and quality control standards ensure consistent clinical performance. While its direct molecular interactions with specific signaling pathways require further investigation, its established role in reducing inflammation and providing a supportive environment for wound healing suggests a beneficial modulation of the complex cellular processes governing skin homeostasis and repair. This guide provides a foundational understanding for further research into the nuanced mechanisms of this widely used dermatological agent.
An In-Depth Technical Guide to the Discovery and Early Use of Burow's Solution in Otology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Burow's solution, an aqueous solution of aluminum acetate (B1210297), has a long and noteworthy history in medicine, particularly in the field of otology. Its discovery in the mid-19th century by German surgeon Karl August von Burow marked a significant advancement in the treatment of various skin and soft tissue conditions, including infections of the external ear. This technical guide provides a comprehensive overview of the discovery, early formulation, and initial applications of Burow's solution in otology, with a focus on quantitative data, experimental protocols, and the logical frameworks of its preparation and use.
Discovery and Formulation
Karl August von Burow (1809-1874), a German surgeon and ophthalmologist, is credited with the development of the solution that bears his name.[1][2] In the mid-19th century, he demonstrated that mixing lead acetate and alum in water resulted in the formation of aluminum acetate in solution, with the lead precipitating out.[3] This innovative approach provided a readily available astringent and antiseptic solution. Initially, Burow utilized this solution extensively for open wound treatment, a revolutionary concept at the time.[3]
Chemical Preparation of Burow's Solution
The preparation of Burow's solution can be represented by the following chemical reaction:
Early Use in Otology
The astringent and antiseptic properties of Burow's solution made it a valuable therapeutic agent in otology before the advent of antibiotics.[5] Its primary application was in the management of otitis externa, also known as "swimmer's ear," and other inflammatory and infectious conditions of the ear canal.[3] The solution's acidic pH creates an unfavorable environment for the growth of bacteria and fungi commonly implicated in ear infections.
Quantitative Data from Early Clinical Applications
While detailed clinical trial data from the 19th and early 20th centuries are scarce, retrospective accounts and later studies provide quantitative insights into the efficacy of Burow's solution in otology.
| Study/Report (Era) | Condition(s) Treated | Concentration of Aluminum Acetate | Number of Patients/Ears | Reported Outcomes |
| Early 20th Century Clinical Use | Otitis Externa, Otorrhea | Not consistently specified, often diluted | Not specified in single large studies | Generally reported as effective in reducing inflammation and discharge |
| Thalmann (1974)[3] | Prophylaxis of Otitis Externa in Saturation Divers | Not specified | 26 | Complete elimination of external otitis with daily five-minute prophylactic treatment.[3] |
| Kashiwamura et al. (2004) - Retrospective analysis of earlier principles | Refractory Otorrhea | Not specified | 58 patients (50 ears assessed) | 70% "cured", 20% "improved". No significant side effects observed. |
| Terayama et al. (2003) | Intractable Chronic Suppurative Ear Diseases | Not specified | 21 patients (25 ears) | 80% of ears were cured. Effective against chronic external otitis, fungal otitis, and chronic perforated otitis media.[2] |
| Thorp et al. (2000) | Active Mucosal Chronic Suppurative Otitis Media | 13%, 3.25%, and 1.3% | 67 discharging ears | 80.8% response rate with 13% solution and 75% with 3.25% solution. 1.3% solution was markedly inferior.[6] |
Experimental Protocols
In Vitro Antimicrobial Activity Assessment (Reconstructed from early accounts)
Early investigations into the antimicrobial properties of Burow's solution were fundamental to its adoption in clinical practice. The following is a generalized protocol reconstructed from descriptions of early laboratory methods.
Objective: To determine the inhibitory effect of Burow's solution on common pathogens isolated from ear infections.
Materials:
-
Burow's solution (various dilutions).
-
Bacterial and fungal isolates from clinical cases of otitis (e.g., Pseudomonas aeruginosa, Staphylococcus aureus, Aspergillus species, Candida albicans).
-
Appropriate culture media (e.g., nutrient agar (B569324), Sabouraud dextrose agar).
-
Sterile petri dishes, pipettes, and inoculation loops.
-
Incubator.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a sterile liquid medium.
-
Agar Well Diffusion Method: a. A sterile agar plate is uniformly inoculated with the microbial suspension. b. A well of a specific diameter is aseptically punched into the agar. c. A measured volume of Burow's solution (at a specific concentration) is added to the well.
-
Incubation: The plates are incubated at a temperature and duration suitable for the growth of the test organism.
-
Observation: The diameter of the zone of inhibition (the area around the well where microbial growth is absent) is measured. A larger zone of inhibition indicates greater antimicrobial activity.
Early Clinical Application Protocol in Otology (Generalized)
The following workflow illustrates the typical clinical application of Burow's solution for otitis externa in the pre-antibiotic era.
The application often involved either direct instillation of the diluted solution into the ear canal or saturating a cotton wick and placing it in the canal.[2] The frequency and duration of treatment varied based on the severity of the condition.
Conclusion
The discovery and early application of Burow's solution represent a significant chapter in the history of otology. Its simple yet effective formulation provided a much-needed treatment for common ear ailments in an era before modern antibiotics. The principles of its action, primarily as an astringent and antiseptic agent, are still relevant today. This guide has provided a technical overview of its historical context, formulation, and early clinical and experimental basis, offering valuable insights for researchers and professionals in the field of drug development and otological science.
References
- 1. scilit.com [scilit.com]
- 2. [Effects of Burow's solution as an ear drop on Intractable chronic suppurative diseases of the external ear canal and middle ear] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. otinova.se [otinova.se]
- 4. PHARMACY: Preparation Of Solutions: Part I [rxistsource.blogspot.com]
- 5. Historical perspective on the use of otic antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Burow's solution in the treatment of active mucosal chronic suppurative otitis media: determining an effective dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Burow's Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Burow's solution, an aqueous solution of aluminum acetate (B1210297), has a long history of use as a topical astringent and antiseptic agent.[1] It is commonly utilized for various skin conditions and ear infections due to its antimicrobial properties.[1] The effectiveness of Burow's solution is attributed to its acidic nature and the inherent antimicrobial activity of aluminum acetate, which can lead to the damage and deformation of microbial cell walls.[2][3] These application notes provide detailed protocols for the in vitro antimicrobial susceptibility testing of Burow's solution to evaluate its efficacy against a variety of microbial pathogens.
Mechanism of Action
The antimicrobial activity of Burow's solution is primarily attributed to its acidic pH and the presence of aluminum acetate. This combination is thought to disrupt the integrity of the microbial cell wall, leading to morphological changes such as blebbing, undulating deformation of the cell wall, and detachment of the cell membrane.[3] This damage ultimately results in the inhibition of microbial growth and cell death.
Caption: Simplified mechanism of Burow's solution antimicrobial action.
Data Presentation
The antimicrobial activity of Burow's solution has been evaluated against various microorganisms. The following tables summarize the available quantitative data from in vitro studies.
Table 1: Minimum Inhibitory Dilution of Burow's Solution
| Microorganism | Minimum Inhibitory Dilution | Reference |
| Bacteria commonly found in discharging ears | 1:80 to 1:160 | [2] |
Table 2: Time-Kill Kinetics of Aluminum Acetate Solutions
| Microorganism | Solution | Time to Inactivation/Reduction | Reference |
| Staphylococcus aureus | 13% Aluminum Acetate | All cells killed within 30 minutes | [3] |
| Pseudomonas aeruginosa | 13% Aluminum Acetate | Viable cell count reduced by 1 x 107 CFU/ml after 60 minutes | [3] |
| Gram-positive bacteria (general) | Modified Burow's Solution | Inactivated within 5 minutes (except Enterococcus spp.) | |
| Gram-negative bacteria (general) | Modified Burow's Solution | Inactivated within 30 seconds | |
| Candida albicans | Modified Burow's Solution | Inactivated within 2 minutes |
Experimental Protocols
The following are detailed protocols for assessing the antimicrobial susceptibility of Burow's solution. Due to its acidic nature, careful consideration of pH and potential interactions with media components is crucial.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of Burow's solution that inhibits the visible growth of a microorganism.
Materials:
-
Burow's solution (standardized preparation, e.g., 13% aluminum acetate)
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate broth medium
-
96-well microtiter plates
-
Microbial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard
-
Sterile water or saline for dilution
-
Incubator
-
Microplate reader (optional)
Workflow Diagram:
Caption: Workflow for MIC determination by broth microdilution.
Procedure:
-
Preparation of Burow's Solution Dilutions:
-
Prepare a stock solution of Burow's solution. The starting concentration will depend on the expected MIC. Based on available data, a starting dilution of 1:10 or 1:20 may be appropriate.
-
Perform serial two-fold dilutions in sterile water or saline in a separate 96-well plate or in tubes. This is to avoid potential pH changes in the broth from direct serial dilution.
-
-
Preparation of Microtiter Plate:
-
Add 50 µL of sterile broth to each well of a 96-well microtiter plate.
-
Transfer 50 µL of each Burow's solution dilution to the corresponding wells of the microtiter plate.
-
Include a positive control (broth + inoculum, no Burow's solution) and a negative control (broth only).
-
-
Inoculation:
-
Dilute the 0.5 McFarland standard suspension of the test microorganism in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 50 µL of the diluted inoculum to each well (except the negative control).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of Burow's solution that shows no visible growth (turbidity).
-
Results can be read visually or by measuring the optical density at 600 nm using a microplate reader.
-
Considerations for Acidic Solutions:
-
The acidic nature of Burow's solution may lower the pH of the growth medium in the wells with higher concentrations. It is advisable to measure the pH of the medium at the highest concentration of Burow's solution tested to ensure it is within the viable range for the test organism.
-
If the pH is significantly inhibitory, consider using a buffered broth medium. However, be aware that this may affect the activity of the solution.
Protocol 2: Time-Kill Kinetic Assay
This assay evaluates the rate at which Burow's solution kills a microbial population over time.
Materials:
-
Burow's solution (at a specified concentration, e.g., 13% aluminum acetate)
-
Microbial culture in logarithmic growth phase
-
Sterile broth or saline
-
Sterile test tubes
-
Sterile agar (B569324) plates for colony counting
-
Incubator
-
Shaker (optional)
Workflow Diagram:
Caption: Workflow for the time-kill kinetic assay.
Procedure:
-
Preparation:
-
Grow the test microorganism in broth to the early to mid-logarithmic phase.
-
Adjust the culture to a starting inoculum of approximately 1 x 10^6 CFU/mL in a sterile test tube.
-
-
Exposure:
-
Add a predetermined concentration of Burow's solution to the microbial suspension. A control tube without Burow's solution should be run in parallel.
-
Incubate the tubes at 35-37°C, with shaking if appropriate for the organism.
-
-
Sampling and Plating:
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot from each tube.
-
Perform serial ten-fold dilutions of the aliquot in sterile saline or broth.
-
Plate a known volume of the appropriate dilutions onto agar plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 35-37°C for 24-48 hours.
-
Count the number of colonies (CFU) on the plates.
-
-
Data Analysis:
-
Calculate the CFU/mL for each time point.
-
Plot the log10 CFU/mL against time for both the test and control cultures to generate a time-kill curve.
-
Conclusion
The provided protocols offer a framework for the systematic in vitro evaluation of the antimicrobial properties of Burow's solution. Adherence to standardized methodologies is essential for obtaining reproducible and comparable data. Further research to establish a broader range of MIC values against various clinically relevant microorganisms and to investigate potential modifications to standard protocols for acidic solutions would be beneficial for a more comprehensive understanding of the antimicrobial efficacy of Burow's solution.
References
- 1. Modification of antimicrobial susceptibility testing methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the lowest dilution of aluminium acetate solution able to inhibit in vitro growth of organisms commonly found in chronic suppurative otitis media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial effects of Burow's solution on Staphylococcus aureus and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Minimum Inhibitory Concentration (MIC) Assay for Aluminum Acetate Otic Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum acetate (B1210297), a well-established astringent and antiseptic agent, is a key component in various topical and otic preparations for the management of superficial infections of the external auditory canal.[1] Its antimicrobial properties are attributed to its ability to alter the local pH and precipitate proteins, creating an unfavorable environment for microbial growth.[2] Determining the Minimum Inhibitory Concentration (MIC) of aluminum acetate otic solutions is crucial for understanding their potency against relevant pathogens, guiding product development, and ensuring therapeutic efficacy.
This document provides a detailed protocol for determining the MIC of aluminum acetate otic solutions against common otic pathogens, such as Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).
Antimicrobial Spectrum and Efficacy
Aluminum acetate solutions have demonstrated a broad spectrum of antimicrobial activity. Notably, Burow's solution, which contains 13% aluminum acetate, has been shown to be effective against a variety of bacteria and fungi.[2] Studies have indicated its efficacy against both Gram-positive and Gram-negative bacteria. For instance, a modified Burow's solution was reported to inactivate all tested Gram-positive bacteria (with the exception of Enterococcus species) within 5 minutes, and all tested Gram-negative bacteria, including Pseudomonas aeruginosa, within 30 seconds.[2] The same study demonstrated inactivation of Candida albicans within 2 minutes.[2]
The acidic nature of aluminum acetate solutions also contributes to their antimicrobial effect. Acetic acid, often included in these formulations, is known to be antibacterial and antifungal.[1]
Data Presentation
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) data for Burow's solution (13% aluminum acetate) against common microorganisms. It is important to note that specific MIC values for varied concentrations of pure aluminum acetate are not extensively documented in publicly available literature. The data below is derived from studies on Burow's solution, which also contains acetic acid.
| Microorganism | MIC of Burow's Solution (13% Aluminum Acetate) |
| Common Otic Bacteria | 1:80 to 1:160 dilution[3][4] |
Note: The dilution factor represents the dilution of the stock Burow's solution required to inhibit the visible growth of the microorganisms.
Experimental Protocols
The following protocols for determining the MIC of an aluminum acetate otic solution are based on the broth microdilution method, a widely accepted technique for antimicrobial susceptibility testing.
Materials and Reagents
-
Aluminum Acetate Otic Solution (Test Article)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium buffered with MOPS for fungi
-
Sterile 96-well microtiter plates
-
Sterile reservoirs
-
Multichannel and single-channel pipettes
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or microplate reader
-
Vortex mixer
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Quality control (QC) strains (e.g., Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853, Candida albicans ATCC 90028)
-
Growth control wells (containing medium and inoculum but no test article)
-
Sterility control wells (containing medium only)
Preparation of Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Transfer the colonies to a tube containing sterile saline.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in the appropriate broth (CAMHB for bacteria, RPMI for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
Broth Microdilution Procedure
-
Preparation of Aluminum Acetate Dilutions:
-
Dispense 100 µL of the appropriate sterile broth into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the aluminum acetate otic solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix the contents of well 2 by pipetting up and down.
-
Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no aluminum acetate).
-
Well 12 will serve as the sterility control (no inoculum).
-
-
Inoculation:
-
Add 10 µL of the prepared inoculum (approximately 5 x 10⁵ CFU/mL) to wells 1 through 11. Do not inoculate well 12.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours for bacteria and 24-48 hours for fungi.
-
-
Reading the MIC:
-
Following incubation, visually inspect the wells for turbidity (growth). A microplate reader can also be used to measure absorbance.
-
The MIC is the lowest concentration of the aluminum acetate otic solution that completely inhibits visible growth of the organism.
-
Diagrams
References
- 1. pi.bausch.com [pi.bausch.com]
- 2. Anti-microbial and therapeutic effects of modified Burow's solution on refractory otorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of the lowest dilution of aluminium acetate solution able to inhibit in vitro growth of organisms commonly found in chronic suppurative otitis media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of the lowest dilution of aluminium acetate solution able to inhibit in vitro growth of organisms commonly found in chronic suppurative otitis media | The Journal of Laryngology & Otology | Cambridge Core [cambridge.org]
Application Notes and Protocols: Zone of Inhibition Testing for Burow's Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Burow's solution, an aqueous solution of aluminum acetate (B1210297), is a well-established topical astringent with recognized antimicrobial properties.[1] It is commonly utilized for various skin conditions and otic infections.[1] The antimicrobial efficacy of Burow's solution is attributed to its acidic pH and the inherent properties of aluminum acetate, which can induce damage to the cell walls of microorganisms.[1] This document provides a detailed protocol for evaluating the antimicrobial activity of Burow's solution using the agar (B569324) well diffusion method, a standard and effective technique for determining the zone of inhibition.
Data Presentation
While the antimicrobial properties of Burow's solution are documented, specific quantitative data on the diameter of the zones of inhibition can vary based on the concentration of the solution, the specific microbial strain tested, and the precise methodology employed. The following table summarizes the reported antimicrobial activity of Burow's solution against common pathogens. It is important to note that direct, comparative studies providing a comprehensive range of zone of inhibition diameters are not extensively available in the public domain. Researchers are encouraged to use the provided protocol to generate specific data for their intended applications.
| Microorganism | Reported Antimicrobial Activity of Burow's Solution | Citation(s) |
| Staphylococcus aureus | Effective in killing the bacteria within 30 minutes; causes blebbing on the cell surface and deformation of the cell wall. | [1] |
| Pseudomonas aeruginosa | Reduces viable cell count significantly within 60 minutes; causes undulating deformation of the bacterial cell surface and damage to the cell wall. | [1] |
| Candida albicans | Exhibits antifungal activity. | |
| Common bacteria in otitis media | Effective in inhibiting in vitro growth at dilutions between 1:80 and 1:160. | [2] |
Experimental Protocols
The following protocol details the agar well diffusion method for assessing the zone of inhibition of Burow's solution. This method is well-suited for liquid test agents.[3][4]
Materials:
-
Burow's solution (various concentrations for testing)
-
Test microorganisms (e.g., Staphylococcus aureus ATCC 25923, Pseudomonas aeruginosa ATCC 27853, Candida albicans ATCC 10231)
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile petri dishes (90 mm or 100 mm)
-
Sterile swabs
-
Micropipettes and sterile tips
-
Sterile cork borer (6-8 mm diameter)
-
McFarland turbidity standards (0.5 standard)
-
Incubator
-
Calipers or a ruler for measuring zones of inhibition
-
Sterile saline solution (0.85% NaCl)
-
Positive control (e.g., appropriate antibiotic disc)
-
Negative control (e.g., sterile deionized water)
Procedure:
-
Media Preparation: Prepare MHA or SDA according to the manufacturer's instructions and pour into sterile petri dishes to a uniform depth of 4 mm. Allow the agar to solidify completely at room temperature.
-
Inoculum Preparation:
-
Aseptically pick several colonies of the test microorganism from a fresh culture plate.
-
Suspend the colonies in sterile saline solution.
-
Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria.
-
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the standardized microbial suspension.
-
Remove excess inoculum by pressing the swab against the inside of the tube.
-
Evenly streak the swab over the entire surface of the agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.
-
-
Well Creation:
-
Using a sterile cork borer, create uniform wells (6-8 mm in diameter) in the inoculated agar.
-
Carefully remove the agar plugs from the wells.
-
-
Application of Test and Control Substances:
-
Pipette a fixed volume (e.g., 50-100 µL) of the desired concentration of Burow's solution into a designated well.
-
In separate wells, add the positive control and negative control.
-
-
Incubation:
-
Invert the petri dishes and incubate at 35-37°C for 18-24 hours for bacteria, and at 25-30°C for 24-48 hours for fungi.
-
-
Measurement and Interpretation:
-
Following incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters (mm) using calipers or a ruler.
-
A larger zone of inhibition indicates greater antimicrobial activity.[4]
-
Mandatory Visualizations
Caption: Experimental Workflow for Zone of Inhibition Testing.
Caption: Proposed Antimicrobial Mechanism of Burow's Solution.
References
- 1. Antimicrobial effects of Burow's solution on Staphylococcus aureus and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the lowest dilution of aluminium acetate solution able to inhibit in vitro growth of organisms commonly found in chronic suppurative otitis media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microchemlab.com [microchemlab.com]
- 4. microbe-investigations.com [microbe-investigations.com]
Application Notes and Protocols for Burow's Solution in Animal Models of Otitis Externa
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Burow's solution (aluminum acetate (B1210297) solution) in the context of animal models of otitis externa. This document includes summaries of efficacy data, detailed experimental protocols for disease induction and treatment, and an exploration of the potential mechanisms of action.
Data Presentation: Efficacy of Burow's Solution
The following tables summarize the available quantitative data on the efficacy of Burow's solution in treating otitis externa. It is important to note that while protocols for inducing otitis externa in various laboratory animal models exist, published studies with quantitative outcomes for Burow's solution in these specific models are limited. The data presented here are primarily from a clinical study in dogs with naturally occurring otitis externa and in vitro antimicrobial studies.
Table 1: Clinical Efficacy of a Modified Burow's Solution in Canine Otitis Externa [1][2][3]
| Treatment Group | Number of Dogs (Ears) | Duration of Treatment | Primary Endpoint | 10-Day Cure Rate |
| Modified Burow's Solution (2% aluminum acetate, 0.1% betamethasone) | 142 (232) | 10 days | Cure at Day 10 | 65% |
| Surolan® (polymyxin B, prednisolone, miconazole) | 142 (232) | 10 days | Cure at Day 10 | 59% |
-
Note: The modified Burow's solution was found to be non-inferior to the standard treatment, Surolan®, and was noted to be more clinically effective in cases of otitis externa caused by yeast or bacteria.[1][2][3]
Table 2: In Vitro Antimicrobial Activity of Modified Burow's Solution [4][5]
| Microorganism | Time to Inactivation |
| Gram-positive bacteria (excluding Enterococcus sp.) | Within 5 minutes |
| Gram-negative bacteria (including Pseudomonas aeruginosa) | Within 30 seconds |
| Candida albicans | Within 2 minutes |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Within 5 minutes |
-
Note: This demonstrates the broad-spectrum antimicrobial properties of the modified Burow's solution.[4][5]
Experimental Protocols
The following protocols are designed for researchers interested in studying the efficacy of Burow's solution in preclinical animal models of otitis externa.
Protocol 1: Induction of Otitis Externa in a Rat Model
This protocol is adapted from methods described for inducing mechanical inflammation in the rat ear canal.
Materials:
-
Sprague-Dawley rats
-
Plastic micropipette tips
-
Otoscope
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Anesthetize the rat using an approved protocol.
-
Visualize the external auditory canal (EAC) using an otoscope.
-
Gently insert a sterile plastic micropipette tip into the EAC.
-
Induce mechanical irritation by gently rotating and moving the pipette tip within the canal for a predetermined duration (e.g., 30-60 seconds). Care should be taken to avoid perforation of the tympanic membrane.
-
Monitor the animals daily for signs of otitis externa, which typically develop within 24 hours and are characterized by erythema, edema, and the presence of opalescent fluid in the ear canal.
-
Clinical scoring can be performed based on the severity of redness, swelling, and exudate.
Protocol 2: Induction of Fungal Otitis Externa in a Rabbit Model
This protocol is based on the induction of otitis with Malassezia pachydermatis.
Materials:
-
New Zealand White rabbits
-
Malassezia pachydermatis culture
-
Sterile saline
-
Micropipettes
-
Anesthesia/sedation as per institutional guidelines
Procedure:
-
Culture M. pachydermatis to the desired concentration (e.g., 10⁸ colony-forming units/mL).
-
Sedate or anesthetize the rabbit.
-
Gently cleanse the external ear canal with a sterile saline solution.
-
Instill a defined volume (e.g., 0.5-1.0 mL) of the M. pachydermatis suspension into the ear canal.
-
Gently massage the base of the ear to distribute the inoculum.
-
Monitor the rabbits for the development of clinical signs of otitis externa, such as head shaking, scratching, erythema, and exudate.
-
Ear swabs can be taken at regular intervals for cytological examination and fungal culture to quantify the infection.
Protocol 3: Treatment with Burow's Solution
This protocol can be applied to any of the above-mentioned animal models once otitis externa has been established.
Materials:
-
Burow's solution (standard or modified formulation)
-
Micropipette or dropper
-
Gentle restraint or sedation as needed
Procedure:
-
Gently clean any debris from the affected ear canal using a soft, dry cloth or cotton swab. Avoid pushing debris further into the canal.
-
Instill a predetermined volume of Burow's solution into the ear canal (e.g., 0.2-0.5 mL, depending on the animal model).
-
Gently massage the base of the ear for approximately 30-60 seconds to ensure the solution coats the entire ear canal.
-
Administer the treatment once or twice daily for a specified duration (e.g., 7-14 days).
-
At regular intervals and at the end of the treatment period, assess the clinical signs of otitis externa using a standardized scoring system.
-
Collect ear swabs for microbiological analysis to determine the reduction in bacterial and/or fungal load.
-
For more detailed analysis, tissue biopsies can be collected at the end of the study for histopathological examination and measurement of inflammatory markers (e.g., cytokine levels via ELISA or qPCR).
Mechanism of Action and Signaling Pathways
Burow's solution is primarily an aqueous solution of aluminum acetate. Its therapeutic effects in otitis externa are attributed to its astringent, antiseptic, and drying properties.[6] The acidic nature of the solution creates an unfavorable environment for microbial growth.[6] Recent research into the components of Burow's solution suggests a more complex immunomodulatory role involving the NLRP3 inflammasome. Two potential, and seemingly contradictory, pathways have been proposed:
-
NLRP3 Inflammasome Activation by Aluminum: Aluminum salts, such as aluminum hydroxide (B78521) (Alum), are known to activate the NLRP3 inflammasome in macrophages. This leads to the cleavage of pro-caspase-1 into its active form, which in turn cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, pro-inflammatory forms. This pathway would suggest a pro-inflammatory role for the aluminum component of Burow's solution.
-
NLRP3 Inflammasome Suppression by Acetate via GPR43: Acetate, a component of aluminum acetate, has been shown to be an agonist for the G-protein coupled receptor 43 (GPR43). Activation of GPR43 can lead to the attenuation of NLRP3 inflammasome activation. This pathway involves the Gq/11 subunit and subsequent signaling that decreases calcium mobilization, leading to ubiquitination and degradation of the NLRP3 inflammasome. This would suggest an anti-inflammatory role for the acetate component.
The exact interplay of these two pathways in the context of otitis externa treated with Burow's solution is not yet fully elucidated and presents an interesting area for further research. It is possible that the net effect is a modulation of the inflammatory response, where an initial mild pro-inflammatory signal could enhance pathogen clearance, followed by a resolution of inflammation.
Visualizations
Caption: Experimental workflow for evaluating Burow's solution in an animal model of otitis externa.
References
- 1. droracle.ai [droracle.ai]
- 2. researchgate.net [researchgate.net]
- 3. Anti-microbial and therapeutic effects of modified Burow's solution on refractory otorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The efficacy of Burow's solution as an ear preparation for the treatment of chronic ear infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Evaluation of Otic Solution Ototoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ototoxicity refers to the damage to the inner ear, specifically the cochlea and vestibular systems, caused by exposure to certain drugs or chemicals.[1] The evaluation of ototoxicity is a critical step in the preclinical development of new otic solutions to ensure patient safety.[2] This document provides a detailed protocol for the in vivo assessment of ototoxicity in animal models, focusing on functional and morphological endpoints. The protocols described herein are designed to provide a robust framework for obtaining reliable and reproducible data on the potential ototoxic effects of test compounds.
Common drug classes associated with ototoxicity include aminoglycoside antibiotics (e.g., gentamicin), platinum-based chemotherapeutics (e.g., cisplatin), and loop diuretics.[1][3] Ototoxicity can lead to temporary or permanent hearing loss, tinnitus, and balance disorders.[1][4] Therefore, rigorous preclinical evaluation is essential.[5]
Key Experimental Components
A comprehensive in vivo ototoxicity assessment involves a combination of functional and structural evaluations. The primary methods include:
-
Auditory Brainstem Response (ABR): An electrophysiological measurement that assesses the integrity of the auditory pathway from the cochlea to the brainstem.[1][6]
-
Distortion Product Otoacoustic Emissions (DPOAE): A non-invasive test that measures the function of the outer hair cells (OHCs) in the cochlea.[1][6]
-
Histopathology (Cytocochleogram): A quantitative analysis of hair cell survival along the length of the cochlea to determine the extent and location of cellular damage.[1][2]
Experimental Protocols
Animal Model Selection
Rodents, particularly guinea pigs and chinchillas, are commonly used animal models for ototoxicity studies due to their cochlear anatomy and hearing range being similar to humans.[7] Rats and mice are also frequently used.[1][7] The choice of species should be justified based on the specific research question and the pharmacokinetic properties of the test article.[1]
Experimental Workflow
The following diagram illustrates the general experimental workflow for an in vivo ototoxicity study.
Caption: General experimental workflow for in vivo ototoxicity assessment.
Detailed Experimental Procedures
3.3.1. Auditory Brainstem Response (ABR) Protocol
-
Anesthesia: Anesthetize the animal with an appropriate anesthetic agent (e.g., a combination of ketamine and xylazine).[8] Place the animal on a heating pad to maintain body temperature.[8]
-
Electrode Placement: Place subdermal needle electrodes at the vertex (active), ipsilateral mastoid (reference), and contralateral mastoid (ground).
-
Acoustic Stimuli: Deliver acoustic stimuli (clicks or tone bursts at various frequencies, e.g., 4, 8, 16, 32 kHz) to the ear canal via a calibrated sound delivery system.
-
Data Acquisition: Record the electrical responses from the electrodes. Average the responses to multiple stimuli presentations (e.g., 512-1024 repetitions) for each sound level.
-
Threshold Determination: Start at a high sound intensity (e.g., 90 dB SPL) and decrease in 5 or 10 dB steps until the characteristic ABR waveform is no longer identifiable.[8] The lowest intensity at which a discernible waveform is present is considered the hearing threshold.
3.3.2. Distortion Product Otoacoustic Emissions (DPOAE) Protocol
-
Anesthesia and Probe Placement: Anesthetize the animal as for ABR. Place a DPOAE probe, containing a microphone and two speakers, into the external ear canal, ensuring a snug fit.
-
Stimulus Presentation: Present two primary tones (f1 and f2, with f2/f1 ratio typically ~1.22) simultaneously into the ear canal.
-
Emission Recording: The microphone in the probe records the sound in the ear canal, including the distortion product emission (typically at the 2f1-f2 frequency) generated by the outer hair cells.
-
Data Analysis: Measure the amplitude of the DPOAE signal above the noise floor across a range of f2 frequencies. A significant reduction in DPOAE amplitude post-treatment indicates OHC dysfunction.
3.3.3. Cochlear Histopathology (Cytocochleogram) Protocol
-
Tissue Collection and Fixation: Following the final functional auditory assessment, humanely euthanize the animal and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde). Dissect the temporal bones and post-fix the cochleae.[8]
-
Decalcification and Dissection: Decalcify the cochleae in a solution such as EDTA for an appropriate duration.[8] Under a dissection microscope, carefully remove the bony labyrinth to expose the organ of Corti.
-
Staining: Stain the cochlear tissue with a nuclear stain (e.g., DAPI) or an antibody against a hair cell marker (e.g., Myosin VIIa) to visualize the hair cell nuclei.
-
Hair Cell Counting: Systematically count the number of inner hair cells (IHCs) and outer hair cells (OHCs) in defined segments along the length of the cochlea, from the base to the apex.
-
Data Presentation (Cytocochleogram): Plot the percentage of missing hair cells as a function of their position along the cochlea. This allows for the identification of frequency-specific regions of damage, as high frequencies are processed at the base and low frequencies at the apex.[2][9]
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Auditory Brainstem Response (ABR) Threshold Shifts (dB)
| Frequency (kHz) | Vehicle Control (Mean ± SD) | Positive Control (e.g., Gentamicin) (Mean ± SD) | Test Article (Dose 1) (Mean ± SD) | Test Article (Dose 2) (Mean ± SD) |
| Click | ||||
| 8 | ||||
| 16 | ||||
| 32 |
Table 2: Distortion Product Otoacoustic Emission (DPOAE) Amplitude Changes (dB SPL)
| f2 Frequency (kHz) | Vehicle Control (Mean ± SD) | Positive Control (e.g., Gentamicin) (Mean ± SD) | Test Article (Dose 1) (Mean ± SD) | Test Article (Dose 2) (Mean ± SD) |
| 8 | ||||
| 12 | ||||
| 16 | ||||
| 24 |
Table 3: Hair Cell Loss (%) from Cytocochleograms
| Cochlear Region | Row | Vehicle Control (Mean ± SD) | Positive Control (e.g., Gentamicin) (Mean ± SD) | Test Article (Dose 1) (Mean ± SD) | Test Article (Dose 2) (Mean ± SD) |
| Apex | IHC | ||||
| OHC1 | |||||
| OHC2 | |||||
| OHC3 | |||||
| Mid | IHC | ||||
| OHC1 | |||||
| OHC2 | |||||
| OHC3 | |||||
| Base | IHC | ||||
| OHC1 | |||||
| OHC2 | |||||
| OHC3 |
Signaling Pathways in Ototoxicity
Ototoxic drugs can induce hair cell death through various intracellular signaling pathways.[10] A common mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.[3]
Caption: Simplified signaling pathway of drug-induced ototoxicity.
Conclusion
The combination of electrophysiological assessments (ABR and DPOAE) and morphological analysis (cytocochleograms) provides a comprehensive evaluation of the potential ototoxicity of novel otic solutions.[1] Adherence to detailed and standardized protocols is crucial for generating high-quality, reliable data to inform drug development decisions and ensure patient safety. Early-phase ototoxicity testing is recommended to de-risk compounds and optimize therapeutic benefits.[2]
References
- 1. Ototoxicity: a high risk to auditory function that needs to be monitored in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ototoxicity: a high risk to auditory function that needs to be monitored in drug development [frontiersin.org]
- 3. scispace.com [scispace.com]
- 4. Ototoxicity And Auditory Studies | Comparative Biosciences, inc [compbio.com]
- 5. Best practices for the conduct of preclinical ototoxicity evaluation [cilcare.com]
- 6. ncrar.research.va.gov [ncrar.research.va.gov]
- 7. Experimental animal models of drug-induced sensorineural hearing loss: a narrative review - Lin - Annals of Translational Medicine [atm.amegroups.org]
- 8. dovepress.com [dovepress.com]
- 9. Ototoxicity: a high risk to auditory function that needs to be monitored in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Aluminum Acetate Solution in Bacterial Biofilm Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum acetate (B1210297) solution, commonly known as Burow's solution, is a well-established astringent and antiseptic agent used in clinical settings to treat a variety of skin and ear infections.[1][2] Its efficacy against a broad spectrum of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), has been demonstrated.[1][2] While its clinical applications are well-documented, its use as a tool in fundamental bacterial biofilm research is an emerging area of interest. This document provides an overview of the potential applications of aluminum acetate solution in this field, along with protocols for its investigation.
Recent studies on related aluminum compounds have shown inhibitory effects on biofilm formation. For instance, composites containing aluminum nitride have demonstrated antibacterial properties against S. epidermidis and E. coli.[3][4] Furthermore, research in wastewater treatment has indicated that aluminum ions (Al³⁺) can limit bacterial density and diversity within biofilms.[5] These findings suggest that aluminum acetate solution could be a valuable agent for studying and controlling bacterial biofilms.
Potential Mechanisms of Action
The precise mechanisms by which aluminum acetate solution may inhibit or eradicate bacterial biofilms are not yet fully elucidated but are thought to be multifactorial. One proposed mechanism involves the astringent properties of the aluminum ions, which can cause the precipitation of proteins on the cell surface, leading to bacterial cell damage and disruption of the biofilm matrix. Additionally, the release of aluminum ions (Al³⁺) may interfere with essential cellular processes. In some bacterial species, acetate itself can act as a signaling molecule that influences biofilm formation.[6] The introduction of an external source of acetate from the solution could potentially disrupt these signaling pathways.
Application Notes
Aluminum acetate solution can be investigated for several applications in bacterial biofilm research:
-
Screening for Anti-Biofilm Activity: It can be used as a test compound to determine its efficacy in preventing the formation of biofilms (biofilm inhibition) or in eradicating established biofilms (biofilm eradication) of various bacterial species.
-
Synergistic Studies: The solution can be tested in combination with other antimicrobial agents to identify potential synergistic effects that could lead to more effective biofilm control strategies.
-
Mechanism of Action Studies: Researchers can use aluminum acetate solution to investigate the specific cellular and molecular pathways that are affected, leading to a better understanding of its anti-biofilm properties.
-
Biomaterial Coatings: Given its antiseptic properties, aluminum acetate could be explored as a component in coatings for medical devices and other surfaces to prevent biofilm formation.
Experimental Protocols
The following are standard protocols that can be adapted to test the efficacy of aluminum acetate solution against bacterial biofilms.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of aluminum acetate solution that inhibits the visible growth of a planktonic bacterial culture.
-
Preparation of Aluminum Acetate Solutions: Prepare a series of twofold dilutions of the aluminum acetate solution in a suitable liquid growth medium (e.g., Tryptic Soy Broth, Luria-Bertani Broth) in a 96-well microtiter plate.
-
Bacterial Inoculum Preparation: Grow a bacterial culture to the mid-logarithmic phase and dilute it to a final concentration of approximately 5 x 10⁵ CFU/mL in the growth medium.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the different concentrations of aluminum acetate solution. Include a positive control (bacteria in medium without aluminum acetate) and a negative control (medium only).
-
Incubation: Incubate the plate at the optimal temperature for the specific bacterial species (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of aluminum acetate solution at which no visible growth (turbidity) is observed.
Protocol 2: Biofilm Inhibition Assay (Crystal Violet Method)
This protocol assesses the ability of aluminum acetate solution to prevent biofilm formation.
-
Plate Preparation: In a 96-well microtiter plate, add the desired concentrations of aluminum acetate solution to the wells, followed by the bacterial inoculum (prepared as in the MIC protocol).
-
Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C) without agitation.
-
Washing: Gently remove the planktonic cells by washing the wells twice with a phosphate-buffered saline (PBS) solution.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Washing: Remove the crystal violet solution and wash the wells again with PBS to remove excess stain.
-
Solubilization: Add 30% acetic acid or 95% ethanol (B145695) to each well to solubilize the crystal violet that has stained the biofilm.[7]
-
Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570-595 nm using a microplate reader. A lower absorbance indicates greater inhibition of biofilm formation.
Protocol 3: Biofilm Eradication Assay (MBEC Determination)
This protocol determines the minimum concentration of aluminum acetate solution required to eradicate a pre-formed biofilm.
-
Biofilm Formation: Grow biofilms in a 96-well microtiter plate as described in the Biofilm Inhibition Assay (steps 1 and 2), but without the addition of aluminum acetate solution.
-
Washing: After incubation, remove the planktonic cells by washing the wells with PBS.
-
Treatment: Add different concentrations of aluminum acetate solution to the wells containing the pre-formed biofilms.
-
Incubation: Incubate the plate for a specified treatment time (e.g., 24 hours) at 37°C.
-
Quantification: After treatment, wash the wells with PBS and quantify the remaining biofilm using the crystal violet staining method described above (Biofilm Inhibition Assay, steps 4-7). The Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration that results in a significant reduction in the biofilm biomass.
Data Presentation
The following tables provide a template for summarizing quantitative data from the described experiments.
Table 1: Antimicrobial Activity of Aluminum Acetate Solution
| Bacterial Species | Minimum Inhibitory Concentration (MIC) (v/v %) |
| Staphylococcus aureus | Data to be determined |
| Pseudomonas aeruginosa | Data to be determined |
| Escherichia coli | Data to be determined |
| Candida albicans | Data to be determined |
Table 2: Anti-Biofilm Activity of Aluminum Acetate Solution
| Bacterial Species | Biofilm Inhibition Concentration (BIC₅₀) (v/v %) | Minimum Biofilm Eradication Concentration (MBEC) (v/v %) | % Biofilm Reduction at 2x MIC |
| Staphylococcus aureus | Data to be determined | Data to be determined | Data to be determined |
| Pseudomonas aeruginosa | Data to be determined | Data to be determined | Data to be determined |
| Escherichia coli | Data to be determined | Data to be determined | Data to be determined |
Note: BIC₅₀ is the concentration that inhibits 50% of biofilm formation.
Conclusion
Aluminum acetate solution presents a promising, yet underexplored, agent for bacterial biofilm research. Its known antiseptic properties, coupled with preliminary evidence of the anti-biofilm effects of related aluminum compounds, provide a strong rationale for its further investigation. The protocols and frameworks provided in this document offer a starting point for researchers to systematically evaluate the efficacy of aluminum acetate solution against a wide range of biofilm-forming microorganisms. Such research could pave the way for new strategies to combat biofilm-related infections and contamination.
References
- 1. What Is Aluminum Acetate? [healthline.com]
- 2. Anti-microbial and therapeutic effects of modified Burow's solution on refractory otorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial Property of Cellulose Acetate Composite Materials Reinforced with Aluminum Nitride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A bacterial volatile signal for biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Growing and Analyzing Static Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extemporaneous Preparation of Burow's Solution for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Burow's solution, also known as Aluminum Acetate (B1210297) Topical Solution USP, is an astringent and antiseptic agent commonly used in dermatological applications.[1][2][3] Its efficacy in relieving skin irritations, itching, and inflammation makes it a valuable preparation for various research and development studies.[1][3] This document provides a detailed protocol for the extemporaneous preparation of Burow's solution in a laboratory setting, adhering to the standards outlined in the United States Pharmacopeia (USP).[4][5][6][7] The protocol includes formulation details, step-by-step preparation instructions, and essential quality control assays to ensure the solution's identity, strength, and purity.
Formulation and Composition
The standard formulation for Burow's Solution is based on the USP monograph for Aluminum Acetate Topical Solution.[4][5][6][7] The preparation involves the dilution of Aluminum Subacetate Topical Solution with Glacial Acetic Acid and Purified Water.
Table 1: Components for the Preparation of 1000 mL of Burow's Solution
| Component | Quantity | Purpose |
| Aluminum Subacetate Topical Solution, USP | 545 mL | Source of aluminum |
| Glacial Acetic Acid, USP | 15 mL | Acidifying agent |
| Purified Water, USP | q.s. to 1000 mL | Vehicle |
| Boric Acid, USP (Optional) | NMT 0.6% | Stabilizer |
Table 2: Final Composition Specifications (per 100 mL of Solution)[4][5][6][7]
| Component | Specification |
| Aluminum Oxide (Al₂O₃) | 1.20 g - 1.45 g |
| Acetic Acid (C₂H₄O₂) | 4.24 g - 5.12 g |
| Aluminum Acetate (C₆H₉AlO₆) | 4.8 g - 5.8 g |
| pH | 3.6 - 4.4 |
Experimental Protocol
This protocol details the step-by-step procedure for the extemporaneous preparation of Burow's Solution.
3.1. Materials and Equipment
-
Aluminum Subacetate Topical Solution, USP
-
Glacial Acetic Acid, USP
-
Purified Water, USP
-
Boric Acid, USP (optional)
-
Volumetric flasks (1000 mL)
-
Graduated cylinders
-
Glass beakers
-
Stirring rods
-
Filtration apparatus (if necessary)
-
pH meter
-
Analytical balance
-
Appropriate personal protective equipment (PPE): safety goggles, lab coat, gloves
3.2. Preparation Procedure
-
Measure Components: Accurately measure 545 mL of Aluminum Subacetate Topical Solution using a graduated cylinder. In a separate graduated cylinder, measure 15 mL of Glacial Acetic Acid.
-
Mixing: In a 1000 mL volumetric flask, add the 545 mL of Aluminum Subacetate Topical Solution.
-
Acidification: Slowly add the 15 mL of Glacial Acetic Acid to the volumetric flask containing the Aluminum Subacetate Topical Solution. Swirl the flask gently to mix the components.
-
Dilution: Add a sufficient quantity of Purified Water to bring the final volume to 1000 mL.
-
Homogenization: Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Filtration (if necessary): Visually inspect the solution for any particulate matter. If necessary, filter the solution to ensure it is clear.[4][5][6] Dispense only clear solution.
-
Storage: Transfer the final solution into a tightly sealed container for storage.[4][6][7]
Quality Control
To ensure the prepared Burow's Solution meets the required specifications, the following quality control tests should be performed.
4.1. Identification Tests
-
Aluminum: The solution should respond positively to the USP identification tests for Aluminum.[4][5][6] A common test involves the formation of a white gelatinous precipitate upon the addition of ammonium (B1175870) hydroxide (B78521), which is insoluble in excess.
-
Acetate: The solution should respond positively to the USP identification tests for Acetate.[4][5][6] A characteristic test is the formation of a deep red color with ferric chloride test solution, which is destroyed by the addition of a mineral acid.[5][6]
4.2. Assay for Aluminum Oxide
This assay is performed by residual titration with edetate disodium (B8443419) (EDTA).[4][5][6]
-
Sample Preparation: Pipette 25 mL of the prepared Burow's Solution into a 250-mL volumetric flask, add 5 mL of hydrochloric acid, and dilute with water to volume.
-
Titration: Pipette 25 mL of this solution into a 250-mL beaker. Add 25.0 mL of 0.05 M Edetate Disodium VS and 20 mL of acetic acid–ammonium acetate buffer TS. Heat the solution near boiling for 5 minutes.
-
Back-Titration: Cool the solution, add 50 mL of alcohol and 2 mL of dithizone (B143531) TS. Titrate the excess EDTA with 0.05 M Zinc Sulfate VS to a bright rose-pink color.[5][6]
-
Calculation: Perform a blank determination and calculate the amount of aluminum oxide. Each mL of 0.05 M Edetate Disodium is equivalent to 2.549 mg of Al₂O₃.[5][6]
4.3. Assay for Acetic Acid
This assay involves distillation followed by titration.[4][6]
-
Distillation: Pipette 20 mL of the prepared Burow's Solution into a Kjeldahl flask containing a mixture of 20 mL of phosphoric acid and 150 mL of water. Connect the flask to a condenser and distill approximately 160 mL into a receiving flask containing 50.0 mL of 0.5 N sodium hydroxide VS. Add 50 mL of water to the Kjeldahl flask and continue to distill an additional 40-45 mL.
-
Titration: Add phenolphthalein (B1677637) TS to the distillate and titrate the excess 0.5 N sodium hydroxide VS with 0.5 N sulfuric acid VS.
-
Calculation: Calculate the amount of acetic acid. Each mL of 0.5 N sodium hydroxide is equivalent to 30.03 mg of C₂H₄O₂.[6]
4.4. pH Determination
Measure the pH of the solution using a calibrated pH meter. The pH should be between 3.6 and 4.4.[4][7]
Table 3: Summary of Quality Control Tests and Specifications
| Test | Method | Specification |
| Identification (Aluminum) | USP <191> | Positive |
| Identification (Acetate) | USP <191> | Positive |
| Assay for Aluminum Oxide | Residual Titration | 1.20 g - 1.45 g per 100 mL |
| Assay for Acetic Acid | Distillation & Titration | 4.24 g - 5.12 g per 100 mL |
| pH | Potentiometry | 3.6 - 4.4 |
Experimental Workflow
The following diagram illustrates the workflow for the extemporaneous preparation and quality control of Burow's Solution.
Caption: Workflow for the extemporaneous preparation of Burow's Solution.
Conclusion
This application note provides a comprehensive protocol for the extemporaneous preparation of Burow's Solution for laboratory use. Adherence to this protocol, including the specified quality control measures, will ensure the production of a high-quality solution suitable for research and development applications.
References
- 1. drugs.com [drugs.com]
- 2. scribd.com [scribd.com]
- 3. Burow's Solution - SOMA Skin & Laser [somalaser.com]
- 4. pharmacopeia.cn [pharmacopeia.cn]
- 5. Aluminum Acetate Topical Solution - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 6. trungtamthuoc.com [trungtamthuoc.com]
- 7. Aluminum Acetate Topical Solution [drugfuture.com]
Application Notes and Protocols for Stability Testing of Freshly Prepared Burow's Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Burow's solution, a 13% aqueous solution of aluminum acetate (B1210297), is a widely used topical astringent for its antiseptic and anti-inflammatory properties. The therapeutic efficacy of Burow's solution is critically dependent on its stability, as aluminum acetate in an aqueous environment can undergo hydrolysis, leading to a decrease in the concentration of the active species and changes in pH. This can ultimately impact the product's safety and effectiveness.
These application notes provide a comprehensive set of protocols for the stability testing of freshly prepared Burow's solution. The methodologies outlined herein are designed to assess the physical and chemical stability of the solution under various storage conditions and forced degradation scenarios, in accordance with the principles of ICH guidelines. Adherence to these protocols will enable researchers and drug development professionals to establish a stable formulation, determine an appropriate shelf-life, and ensure the quality of Burow's solution.
Stability-Indicating Parameters
The stability of Burow's solution is primarily assessed by monitoring the following parameters over time:
-
Appearance: Visual inspection for clarity, color, and the formation of any precipitate.
-
pH: Measurement of the solution's acidity, which is crucial for its astringent properties and stability.
-
Assay of Aluminum Acetate: Quantification of the active ingredient to monitor for degradation.
-
Degradation Products: Identification and quantification of any impurities that may form during storage.
Experimental Protocols
Preparation of Burow's Solution (13%)
This protocol describes the extemporaneous preparation of a 13% Burow's solution.
Materials:
-
Aluminum subacetate solution (USP)
-
Glacial acetic acid (USP)
-
Purified water (USP)
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately measure 545 mL of Aluminum Subacetate Solution and transfer it to a 1000 mL volumetric flask.
-
Add 15 mL of Glacial Acetic Acid to the flask.
-
Add a sufficient quantity of Purified Water to bring the volume to 1000 mL.
-
Mix the solution thoroughly using a magnetic stirrer until a clear, colorless solution is obtained.
-
Filter the solution if necessary to ensure clarity.
Stability Study Design
A comprehensive stability study involves subjecting the freshly prepared Burow's solution to various environmental conditions over a specified period.
3.2.1. Long-Term and Accelerated Stability Testing
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Container Closure System: The solution should be stored in tightly sealed, non-reactive containers that simulate the proposed packaging for the final product.
3.2.2. Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule. The solution is subjected to stress conditions more severe than those used in accelerated stability testing.[1][2]
-
Acid Hydrolysis:
-
To 10 mL of Burow's solution, add 1 mL of 1N HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 1N NaOH.
-
Dilute to a suitable concentration with purified water for analysis.
-
-
Base Hydrolysis:
-
To 10 mL of Burow's solution, add 1 mL of 1N NaOH.
-
Heat the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 1N HCl.
-
Dilute to a suitable concentration with purified water for analysis.
-
-
Oxidative Degradation:
-
To 10 mL of Burow's solution, add 1 mL of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Dilute to a suitable concentration with purified water for analysis.
-
-
Thermal Degradation:
-
Store a sample of Burow's solution in a temperature-controlled oven at 60°C for 7 days.
-
Cool the solution to room temperature before analysis.
-
Analytical Methods
3.3.1. Visual Inspection
Visually inspect the samples at each time point for any changes in color, clarity, or the presence of particulate matter against a black and white background.
3.3.2. pH Measurement
Measure the pH of the solution at each time point using a calibrated pH meter.
3.3.3. Stability-Indicating HPLC Method for Aluminum Acetate Assay and Degradation Products
This method is designed to separate and quantify aluminum acetate from its potential degradation products.
-
Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (acetonitrile).
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 15 50 50 20 95 5 | 25 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Standard and Sample Preparation:
-
Standard Preparation: Prepare a standard solution of aluminum acetate of known concentration in purified water.
-
Sample Preparation: Dilute the Burow's solution samples with purified water to a concentration within the linear range of the assay.
Method Validation: The HPLC method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Data Presentation
Quantitative data from the stability studies should be summarized in tables for clear comparison and trend analysis.
Table 1: Physical Stability of Burow's Solution under Long-Term (25°C/60%RH) and Accelerated (40°C/75%RH) Conditions
| Time (Months) | Storage Condition | Appearance | pH |
| 0 | - | Clear, colorless solution | 4.0 ± 0.2 |
| 3 | 25°C/60%RH | ||
| 40°C/75%RH | |||
| 6 | 25°C/60%RH | ||
| 40°C/75%RH | |||
| 9 | 25°C/60%RH | ||
| 12 | 25°C/60%RH | ||
| 18 | 25°C/60%RH | ||
| 24 | 25°C/60%RH |
Table 2: Chemical Stability of Burow's Solution - Assay and Degradation Products under Long-Term (25°C/60%RH) and Accelerated (40°C/75%RH) Conditions
| Time (Months) | Storage Condition | Assay of Aluminum Acetate (% of Initial) | Total Degradation Products (%) |
| 0 | - | 100.0 | Not Detected |
| 3 | 25°C/60%RH | ||
| 40°C/75%RH | |||
| 6 | 25°C/60%RH | ||
| 40°C/75%RH | |||
| 9 | 25°C/60%RH | ||
| 12 | 25°C/60%RH | ||
| 18 | 25°C/60%RH | ||
| 24 | 25°C/60%RH |
Table 3: Forced Degradation Study of Burow's Solution
| Stress Condition | Assay of Aluminum Acetate (% of Initial) | Total Degradation Products (%) | Observations |
| Acid Hydrolysis (1N HCl, 60°C, 24h) | |||
| Base Hydrolysis (1N NaOH, 60°C, 24h) | |||
| Oxidation (3% H₂O₂, RT, 24h) | |||
| Thermal (60°C, 7 days) |
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the stability testing of freshly prepared Burow's solution.
Caption: Workflow for stability testing of Burow's solution.
Acceptance Criteria
The following acceptance criteria are recommended for the stability of Burow's solution. These may need to be adjusted based on the specific product and its intended use.
-
Appearance: The solution remains clear and colorless, with no visible precipitate.
-
pH: The pH of the solution should remain within ± 0.5 units of the initial value.
-
Assay of Aluminum Acetate: The concentration of aluminum acetate should not be less than 90% of the initial concentration.
-
Degradation Products: No single unidentified degradation product should be more than 0.5%, and the total degradation products should not exceed 2.0%.
Conclusion
The stability of freshly prepared Burow's solution is a critical quality attribute that directly impacts its therapeutic efficacy and safety. The protocols and application notes presented here provide a robust framework for a comprehensive stability testing program. By systematically evaluating the physical and chemical stability under various conditions, researchers and drug development professionals can ensure the development of a stable and effective Burow's solution formulation, establish a scientifically justified shelf-life, and ultimately deliver a high-quality product to patients.
References
Application Notes and Protocols for Sterilizing Aluminum Acetate Otic Solutions in a Research Setting
For researchers, scientists, and drug development professionals, ensuring the sterility of experimental solutions is paramount to the integrity and reproducibility of study results. Aluminum acetate (B1210297) otic solutions, often used in research for their astringent and antiseptic properties, present a unique challenge for sterilization due to the potential for chemical degradation and loss of efficacy. This document provides a detailed overview of suitable sterilization methods, experimental protocols, and quality control measures for preparing sterile aluminum acetate otic solutions for research purposes.
Introduction to Sterilization of Aluminum Acetate Solutions
Aluminum acetate solutions are aqueous preparations known for their sensitivity to heat and pH changes. The selection of an appropriate sterilization method is critical to maintain the chemical stability and therapeutic activity of the solution. The primary methods considered for pharmaceutical solutions are terminal sterilization (autoclaving, gamma irradiation) and aseptic processing (including sterile filtration). Due to the chemical nature of aluminum acetate, some of these methods are more suitable than others.
Key Considerations:
-
Heat Sensitivity: Aluminum compounds, including aluminum acetate, can undergo hydrolysis and polymerization when subjected to high temperatures, potentially leading to the formation of precipitates and a decrease in pH.
-
Chemical Stability: The stability of the aluminum acetate complex is pH-dependent. Changes in pH during sterilization can lead to the degradation of the active component.
-
Component Interactions: The solution's excipients must also be stable under the chosen sterilization conditions.
Recommended Sterilization Methods
Based on the chemical properties of aluminum acetate, the following methods are evaluated for their suitability in a research setting.
Sterile Filtration (Recommended Method)
Sterile filtration is the most recommended method for sterilizing aluminum acetate otic solutions due to its gentle nature, which avoids heat and radiation exposure. This method physically removes microorganisms by passing the solution through a sterile filter with a pore size small enough to retain bacteria (typically ≤ 0.22 µm).
Advantages:
-
Preserves the chemical integrity of heat-sensitive components like aluminum acetate.
-
Effectively removes bacteria and particulate matter.
-
Relatively quick and straightforward for small-scale research batches.
Disadvantages:
-
Does not remove viruses or mycoplasmas unless a smaller pore size (e.g., 0.1 µm) is used.
-
Potential for adsorption of the active ingredient onto the filter membrane, leading to a decrease in concentration.
-
Requires aseptic technique throughout the process to prevent re-contamination.
Gamma Irradiation (Feasible with Validation)
Gamma irradiation is a form of ionizing radiation that can sterilize materials at room temperature, making it a "cold sterilization" process. It is effective for a wide range of materials and can penetrate sealed containers.
Advantages:
-
Terminal sterilization method, providing a high sterility assurance level (SAL).
-
Suitable for heat-sensitive materials.
-
Can be performed on the final, sealed container, minimizing the risk of re-contamination.
Disadvantages:
-
May cause radiolysis of water, generating free radicals that could potentially degrade the aluminum acetate or other components.
-
Requires access to a specialized gamma irradiation facility.
-
Thorough validation is necessary to determine the appropriate dose and to confirm the stability of the solution post-irradiation.
Autoclaving (Not Recommended)
Autoclaving, or steam sterilization, involves exposing the solution to high-pressure saturated steam at temperatures such as 121°C.
Advantages:
-
Highly effective and reliable method for terminal sterilization of heat-stable solutions.
Disadvantages:
-
High risk of chemical degradation: Studies on other aluminum-containing compounds, such as aluminum hydroxide (B78521) and phosphate (B84403) adjuvants, have shown that autoclaving causes significant physicochemical changes, including a decrease in pH, increased crystallinity, and reduced surface area.[1] These changes are likely to negatively impact the stability and efficacy of aluminum acetate solutions.
-
Potential for precipitation of aluminum salts.
Experimental Protocols
Protocol for Sterile Filtration
This protocol describes the sterilization of a 100 mL batch of aluminum acetate otic solution using a syringe filter. All procedures should be performed in a laminar flow hood to maintain sterility.
Materials:
-
Aluminum acetate solution (pre-formulated)
-
Sterile syringe (e.g., 50 mL)
-
Sterile syringe filter (0.22 µm pore size, compatible membrane material such as PVDF, PES, or PTFE)
-
Sterile receiving container (e.g., sterile glass or polypropylene (B1209903) bottle with a screw cap)
-
70% ethanol (B145695) for disinfection
-
Laminar flow hood
Procedure:
-
Preparation: Disinfect the laminar flow hood, all external surfaces of the materials, and gloved hands with 70% ethanol.
-
Filter Assembly: Aseptically open the packaging of the sterile syringe and syringe filter. Securely attach the syringe filter to the tip of the syringe using a twisting motion.
-
Drawing the Solution: Draw the non-sterile aluminum acetate solution into the syringe.
-
Filtration: Attach the syringe with the solution to the filter that is positioned over the sterile receiving container. Apply gentle, steady pressure to the syringe plunger to pass the solution through the filter into the sterile container. Avoid applying excessive pressure, which could damage the filter membrane.
-
Completion: Once all the solution has been filtered, carefully remove the syringe and filter.
-
Sealing: Immediately seal the sterile receiving container.
-
Labeling: Label the container with the solution name, concentration, date of sterilization, and batch number.
-
Quality Control: Retain a small aliquot for quality control testing (see Section 5).
Protocol for Gamma Irradiation Validation
This protocol outlines the steps for validating the use of gamma irradiation for sterilizing aluminum acetate otic solution.
Materials:
-
Aluminum acetate solution filled into its final, sealed containers (e.g., glass or radiation-compatible polymer vials).
-
Dosimeters.
-
Access to a calibrated gamma irradiation facility.
Procedure:
-
Bioburden Determination: Determine the microbial load (bioburden) of the pre-sterilized product. This is typically done on a representative sample of the solution.
-
Dose Setting: Based on the bioburden, a sterilization dose is established. A common dose for medical devices and pharmaceuticals is 25 kGy, which provides a sterility assurance level (SAL) of 10⁻⁶.[2][3] The dose may be adjusted based on the initial bioburden and the radiation resistance of the microorganisms present.
-
Irradiation: Package the solution containers in a manner that ensures uniform dose distribution. Place dosimeters at various locations within the irradiation batch to monitor the absorbed dose. Expose the batch to the predetermined dose of gamma radiation from a Cobalt-60 source.
-
Post-Irradiation Testing: After irradiation, conduct comprehensive testing on the solution:
-
Sterility Testing: Perform sterility tests to confirm the absence of viable microorganisms.
-
Chemical Analysis: Assay the concentration of aluminum acetate to check for degradation. Measure the pH of the solution. Use analytical techniques like HPLC to look for potential degradation products.
-
Physical Inspection: Visually inspect the solution for any changes in color or for the formation of precipitates.
-
-
Stability Studies: Store the irradiated samples under controlled conditions and re-test at specified time points to assess the long-term stability of the sterilized product.
Data Presentation
The following tables provide a template for summarizing quantitative data from sterilization validation studies.
Table 1: Comparison of Sterilization Methods on Aluminum Acetate Otic Solution
| Parameter | Pre-Sterilization | Sterile Filtration (0.22 µm PVDF) | Gamma Irradiation (25 kGy) | Autoclaving (121°C, 15 min) |
| Appearance | Clear, colorless solution | Clear, colorless solution | Clear, colorless solution | Hazy, with precipitate |
| pH | 4.5 | 4.5 | 4.3 | 3.8 |
| Aluminum Acetate Assay (%) | 100% | 98.5% | 97.2% | 85.1% |
| Sterility Test | Non-sterile | Sterile | Sterile | Sterile |
Note: Data presented are illustrative and will vary based on the specific formulation and experimental conditions.
Table 2: Filter Membrane Compatibility and Adsorption Study
| Membrane Type (0.22 µm) | Aluminum Acetate Concentration Post-Filtration (% of Initial) | Observations |
| Polyvinylidene Fluoride (PVDF) | 99.1% | Good flow rate, no visible issues. |
| Polyethersulfone (PES) | 98.8% | Good flow rate, no visible issues. |
| Polytetrafluoroethylene (PTFE) | 99.3% | Requires pre-wetting with ethanol. |
| Nylon | 95.2% | Slight reduction in concentration, potentially due to adsorption. |
| Cellulose Acetate | 96.5% | Lower flow rate, some adsorption noted. |
Quality Control Testing for Sterile Solutions
Rigorous quality control is essential to ensure the safety and efficacy of the sterilized solution.
Table 3: Quality Control Specifications for Sterile Aluminum Acetate Otic Solution
| Test | Specification | Method |
| Sterility | Must pass sterility test (no microbial growth). | USP <71> Sterility Tests (Membrane Filtration or Direct Inoculation). |
| pH | 4.0 - 5.0 | Potentiometry (pH meter). |
| Assay (Aluminum Acetate) | 90.0% - 110.0% of label claim. | Titration or a validated HPLC method. |
| Clarity/Particulate Matter | Solution should be clear and free from visible particles. | Visual inspection against a black and white background. |
| Endotoxin (Pyrogen) Test | As per specification for otic preparations. | Limulus Amebocyte Lysate (LAL) test. |
Visualizations
Experimental Workflows
Logic Diagram for Method Selection
Conclusion
For research applications, the sterilization of aluminum acetate otic solutions requires careful consideration to preserve the solution's integrity. Sterile filtration is the most highly recommended method as it effectively removes microorganisms without the use of heat or radiation. Gamma irradiation is a viable alternative for terminal sterilization, provided that thorough validation studies are conducted to ensure the stability of the final product. Autoclaving is not recommended due to the high probability of inducing chemical degradation of the aluminum acetate. Adherence to these guidelines and rigorous quality control will ensure the production of sterile and reliable aluminum acetate otic solutions for research purposes.
References
Application Notes and Protocols for Testing Burow's Solution in an Experimental Model of Otitis Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otitis media (OM) is a prevalent inflammatory disease of the middle ear, frequently caused by bacterial pathogens such as nontypeable Haemophilus influenzae (NTHi). The development of effective therapeutic agents requires robust preclinical models that accurately recapitulate the pathophysiology of OM. This document provides a detailed methodology for establishing a murine model of NTHi-induced otitis media and outlines protocols for evaluating the therapeutic efficacy of Burow's solution, an aqueous solution of aluminum acetate (B1210297) known for its astringent and antibacterial properties.[1][2]
Burow's solution has a history of clinical use in treating various forms of otitis.[1] Its therapeutic effects are attributed to its acidic nature and the antimicrobial properties of aluminum acetate.[3][4] These application notes provide a framework for the preclinical assessment of Burow's solution and its various dilutions in a controlled experimental setting.
Signaling Pathways in Otitis Media
The innate immune response is a critical component in the pathogenesis of otitis media. Toll-like receptors (TLRs), particularly TLR2 and TLR4, play a central role in recognizing pathogen-associated molecular patterns (PAMPs) from bacteria like NTHi.[5] Lipooligosaccharide, a component of the NTHi outer membrane, activates TLR4, initiating a downstream signaling cascade. This primarily involves the MyD88-dependent pathway, leading to the activation of nuclear factor-kappa B (NF-κB).[5][6] Activated NF-κB translocates to the nucleus, inducing the transcription of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[5][6] These cytokines orchestrate the inflammatory response, characterized by the recruitment of immune cells and increased vascular permeability, which contribute to the clinical manifestations of otitis media. The TLR4 signaling pathway represents a key target for therapeutic interventions aimed at modulating the inflammatory response in OM.[7][8]
Experimental Protocols
Preparation of Burow's Solution
Burow's solution (13% aluminum acetate) can be prepared or obtained commercially.[2][4] For experimental purposes, sterile dilutions should be prepared using sterile phosphate-buffered saline (PBS).
-
Stock Solution: 13% Aluminum Acetate (w/v) in sterile water.
-
Working Dilutions:
-
Vehicle Control: Sterile PBS.
In Vitro Efficacy Assessment: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of Burow's solution that inhibits the visible growth of Haemophilus influenzae.
-
Bacterial Culture: Culture NTHi on chocolate agar (B569324) plates in a CO2-enriched atmosphere.
-
Inoculum Preparation: Prepare a bacterial suspension in Mueller-Hinton broth or sterile saline to a turbidity equivalent to a 0.5 McFarland standard.[10][11] This corresponds to approximately 1-4 x 10⁸ CFU/mL.
-
Microdilution Plate Setup: In a 96-well microtiter plate, perform serial twofold dilutions of Burow's solution in Haemophilus Test Medium (HTM) broth.[12]
-
Inoculation: Add the standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[13]
-
Controls: Include wells with bacteria and no Burow's solution (positive control) and wells with broth only (negative control).
-
Incubation: Incubate the plates at 35 ± 2°C in a 5% CO2 atmosphere for 20-24 hours.[11]
-
MIC Determination: The MIC is the lowest concentration of Burow's solution in which there is no visible bacterial growth.
In Vivo Efficacy Assessment: Murine Model of Otitis Media
3.3.1. Animal Model
-
Species: BALB/c mice (female, 6-8 weeks old).
-
Housing: House animals in a specific pathogen-free facility with ad libitum access to food and water. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
3.3.2. Induction of Otitis Media
This protocol is adapted from established methods of inducing OM in mice.[14][15][16]
-
Anesthesia: Anesthetize mice with an intraperitoneal injection of ketamine (100 mg/kg) and xylazine (B1663881) (10 mg/kg).[17]
-
Tympanic Membrane Visualization: Under a dissecting microscope, visualize the tympanic membrane.
-
Inoculation: Using a 30-gauge needle attached to a microsyringe, gently create a small perforation in the anterior-superior quadrant of the tympanic membrane. Inject 5 µL of a suspension of NTHi (10⁵ CFU in sterile PBS) into the middle ear cavity.
-
Confirmation: A successful injection is often confirmed by the presence of fluid behind the tympanic membrane.
3.3.3. Treatment Protocol
-
Treatment Groups:
-
Group 1: NTHi + Vehicle (PBS)
-
Group 2: NTHi + Burow's Solution (Full Strength)
-
Group 3: NTHi + Burow's Solution (1:4 Dilution)
-
Group 4: NTHi + Burow's Solution (1:10 Dilution)
-
Group 5: Sham (PBS injection only)
-
-
Administration: 24 hours post-infection, under light anesthesia, topically administer 5 µL of the respective treatment solution into the ear canal.
-
Treatment Schedule: Administer treatment once daily for 3-5 consecutive days.
3.3.4. Efficacy Endpoints
a. Auditory Brainstem Response (ABR)
ABR is a non-invasive method to assess hearing function.[3][18]
-
Anesthesia and Positioning: Anesthetize the mouse and place it on a heating pad to maintain body temperature.[17] Place subdermal needle electrodes at the vertex (active), behind the ipsilateral ear (reference), and at the hindlimb (ground).[17][19]
-
Stimuli: Present click stimuli and tone bursts at various frequencies (e.g., 8, 16, 32 kHz) and decreasing sound pressure levels (SPL) from 90 dB to 10 dB in 10 dB steps.[17]
-
Recording: Record the electrical responses. The hearing threshold is the lowest SPL at which a discernible ABR waveform is present.
-
Schedule: Perform ABR at baseline (before infection) and at the end of the treatment period.
b. Histopathological Analysis
-
Tissue Collection: At the end of the study, euthanize the mice and collect the temporal bones.
-
Processing: Fix the temporal bones in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Sectioning and Staining: Obtain serial sections of the middle ear and stain with Hematoxylin and Eosin (H&E).
-
Scoring: Evaluate the sections for the severity of inflammation based on the following parameters:
-
Inflammatory Cell Infiltration: (0) None, (1) Minimal, (2) Mild, (3) Moderate, (4) Severe.[20]
-
Middle Ear Effusion: (0) Absent, (1) Minimal, (2) Mild, (3) Moderate, (4) Severe.
-
Mucosal Thickening: (0) Normal, (1) Minimal, (2) Mild, (3) Moderate, (4) Severe.
-
c. Middle Ear Lavage for Bacterial Load and Cytokine Analysis
-
Lavage: After euthanasia, expose the middle ear bulla and inject 20 µL of sterile PBS. Aspirate the fluid.
-
Bacterial Load: Serially dilute the lavage fluid and plate on chocolate agar to determine the number of colony-forming units (CFU) per ear.
-
Cytokine Analysis: Centrifuge the remaining lavage fluid and store the supernatant at -80°C. Analyze the levels of TNF-α, IL-1β, and IL-6 using a multiplex ELISA assay according to the manufacturer's instructions.[21][22][23]
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison between treatment groups.
Table 1: In Vitro Efficacy of Burow's Solution against H. influenzae
| Treatment Group | Minimum Inhibitory Concentration (MIC) |
| Burow's Solution | Value |
Table 2: Auditory Brainstem Response (ABR) Thresholds (dB SPL)
| Treatment Group | Baseline | Post-Treatment | Threshold Shift |
| Vehicle Control | Mean ± SD | Mean ± SD | Mean ± SD |
| Burow's Solution (Full) | Mean ± SD | Mean ± SD | Mean ± SD |
| Burow's Solution (1:4) | Mean ± SD | Mean ± SD | Mean ± SD |
| Burow's Solution (1:10) | Mean ± SD | Mean ± SD | Mean ± SD |
| Sham | Mean ± SD | Mean ± SD | Mean ± SD |
Table 3: Histopathological Scores of Middle Ear Inflammation
| Treatment Group | Cell Infiltration | Effusion | Mucosal Thickening | Total Score |
| Vehicle Control | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Burow's Solution (Full) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Burow's Solution (1:4) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Burow's Solution (1:10) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Sham | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Table 4: Bacterial Load and Cytokine Levels in Middle Ear Lavage
| Treatment Group | Bacterial Load (log10 CFU/ear) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Burow's Solution (Full) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Burow's Solution (1:4) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Burow's Solution (1:10) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Sham | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedures described.
References
- 1. micromasterlab.com [micromasterlab.com]
- 2. Anti-microbial and therapeutic effects of modified Burow's solution on refractory otorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Universal Recommendations on Planning and Performing the Auditory Brainstem Responses (ABR) with a Focus on Mice and Rats [mdpi.com]
- 4. mlmmedical.fr [mlmmedical.fr]
- 5. Innate Signaling in Otitis Media: Pathogenesis and Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jkimsu.com [jkimsu.com]
- 8. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 9. Burow's solution in the treatment of active mucosal chronic suppurative otitis media: determining an effective dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nicd.ac.za [nicd.ac.za]
- 11. liofilchem.net [liofilchem.net]
- 12. Broth microdilution testing of Haemophilus influenzae with haemophilus test medium versus lysed horse blood broth. Canadian Haemophilus Study Group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Evaluation of the mouse model for acute otitis media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An infant mouse model of influenza-driven nontypeable Haemophilus influenzae colonization and acute otitis media suitable for preclinical testing of novel therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Protocol for assessing auditory brainstem response in mice using a four-channel recording system - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mouse Auditory Brainstem Response Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A model of chronic, transmissible Otitis Media in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Simultaneous Measurement of Multiple Mouse Ear Proteins with Multiplex ELISA Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Cytokine Levels in Inner Ear Fluid of Young and Aged Mice as Molecular Biomarkers of Noise-Induced Hearing Loss [frontiersin.org]
- 23. Middle Ear Fluid Cytokine and Inflammatory Cell Kinetics in the Chinchilla Otitis Media Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Proper Dilution of Otic Domeboro® for In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otic Domeboro®, a solution containing acetic acid and aluminum acetate (B1210297), is primarily used in clinical settings for its astringent and antimicrobial properties.[1] Its potential applications in in vitro research, particularly for studying cellular responses to astringent compounds or investigating its antimicrobial effects at a cellular level, necessitate a standardized protocol for its dilution and application in cell culture. This document provides detailed application notes and protocols for the proper dilution of this compound® for in vitro cell culture studies, ensuring reproducibility and minimizing cytotoxicity artifacts.
The active components of this compound® are aluminum acetate, formed in solution from aluminum sulfate (B86663) tetradecahydrate and calcium acetate monohydrate, and acetic acid.[1][2] When preparing this compound® for cell culture, it is critical to consider the potential for precipitation of its components in phosphate (B84403) and bicarbonate-rich culture media, which can lead to inaccurate results and cellular stress.[3][4][5] Therefore, the following protocols emphasize the use of a low-phosphate, low-bicarbonate buffer for the preparation of stock solutions.
Composition and Concentration
This compound® solution is commercially available and its composition is key to preparing accurate dilutions for in vitro studies.
Table 1: Composition of this compound® Solution [2]
| Component | Concentration |
| Acetic Acid | 2% |
| Aluminum Acetate | Formed in solution |
Domeboro® is also available as powder packets. When dissolved in water, these packets form a solution of aluminum acetate at varying concentrations.
Table 2: Aluminum Acetate Concentration from Domeboro® Powder Packets [6]
| Number of Packets in 16 oz (473 mL) of water | Resulting Aluminum Acetate Concentration |
| 1 | 0.16% |
| 2 | 0.32% |
| 3 | 0.48% |
Experimental Protocols
Preparation of a Sterile Stock Solution of this compound®
To prevent precipitation and ensure sterility, a stock solution of this compound® should be prepared in a low-phosphate, low-bicarbonate buffer such as HEPES-Buffered Saline (HBS).
Materials:
-
This compound® solution
-
HEPES-Buffered Saline (HBS), sterile (pH 7.4)
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile syringe filters (0.22 µm)
-
Sterile serological pipettes
-
Laminar flow hood
Protocol:
-
In a laminar flow hood, aseptically transfer a desired volume of this compound® solution into a sterile 50 mL conical tube.
-
Dilute the this compound® solution 1:10 with sterile HBS to create a 10X stock solution. For example, add 1 mL of this compound® to 9 mL of sterile HBS.
-
Gently mix the solution by inverting the tube several times.
-
Sterile-filter the 10X stock solution using a 0.22 µm syringe filter into a new sterile 50 mL conical tube.
-
Prepare serial dilutions of the 10X stock solution in sterile HBS to create a range of working stock solutions (e.g., 5X, 2X, 1X).
-
Store the sterile stock solutions at 4°C for short-term use (up to one week) or at -20°C for long-term storage.
In Vitro Cytotoxicity Assessment
It is essential to determine the cytotoxic potential of the diluted this compound® solution on the chosen cell line(s). The following are protocols for common cytotoxicity assays.
Experimental Design Considerations:
-
Cell Lines: Select cell lines relevant to the research question (e.g., keratinocytes, fibroblasts for skin-related studies; immune cells for inflammation studies).
-
Controls:
-
Untreated Control: Cells cultured in media alone.
-
Vehicle Control: Cells treated with the highest concentration of HBS used for dilutions.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin, DMSO at a high concentration).
-
-
Concentration Range: Based on the 2% concentration of the original this compound® solution and in vitro studies of its components, a starting range of dilutions from 1:100 to 1:10,000 of the original solution is recommended for initial screening.
The MTT assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
96-well cell culture plates
-
Selected cell line
-
Complete cell culture medium
-
Prepared dilutions of this compound® in HBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Remove the medium and replace it with fresh medium containing the desired concentrations of diluted this compound®. Include untreated, vehicle, and positive controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
The AlamarBlue™ assay assesses cell viability by measuring the reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) by metabolically active cells.
Materials:
-
96-well black, clear-bottom cell culture plates
-
Selected cell line
-
Complete cell culture medium
-
Prepared dilutions of this compound® in HBS
-
AlamarBlue™ reagent
-
Fluorescence plate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with this compound® dilutions and controls as described above.
-
Following the incubation period, add AlamarBlue™ reagent (10% of the well volume) to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
This assay distinguishes between viable and non-viable cells based on membrane integrity.
Materials:
-
24-well cell culture plates
-
Selected cell line
-
Complete cell culture medium
-
Prepared dilutions of this compound® in HBS
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
Protocol:
-
Seed cells in a 24-well plate and treat with this compound® dilutions and controls.
-
After the desired incubation time, collect the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Resuspend the cell pellet in a known volume of PBS or serum-free medium.
-
Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue solution.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells.
Data Presentation and Interpretation
Quantitative data from cytotoxicity assays should be summarized in tables for easy comparison. The IC50 value (the concentration of a substance that inhibits a biological process by 50%) is a key metric to determine.
Table 3: Example of Cytotoxicity Data Summary
| Treatment | Concentration | % Cell Viability (MTT) | % Cell Viability (AlamarBlue™) | % Viable Cells (Trypan Blue) |
| Untreated Control | - | 100 ± 5.2 | 100 ± 4.8 | 98 ± 1.5 |
| Vehicle Control (HBS) | - | 98 ± 4.5 | 99 ± 3.9 | 97 ± 2.1 |
| This compound® Dilution | 1:10,000 | 95 ± 6.1 | 96 ± 5.5 | 94 ± 3.2 |
| This compound® Dilution | 1:1,000 | 72 ± 8.3 | 75 ± 7.9 | 70 ± 5.8 |
| This compound® Dilution | 1:100 | 15 ± 3.7 | 18 ± 4.1 | 12 ± 2.9 |
| Positive Control | [Conc.] | 5 ± 1.2 | 8 ± 2.0 | 4 ± 1.8 |
Signaling Pathway and Workflow Diagrams
The astringent and cytotoxic effects of this compound® components can be attributed to their interactions with cellular components, potentially leading to cell stress and apoptosis.
Conclusion
The protocols outlined in this document provide a framework for the proper dilution and in vitro evaluation of this compound®. By utilizing a low-phosphate, low-bicarbonate buffer for stock solution preparation and employing standardized cytotoxicity assays with appropriate controls, researchers can obtain reliable and reproducible data. These application notes will aid in the investigation of the cellular effects of this compound® and its components in a controlled laboratory setting.
References
- 1. This compound (99149-56-1) for sale [vulcanchem.com]
- 2. sds.chemtel.net [sds.chemtel.net]
- 3. HEPES Buffer Recipe | ENCO [enco.co.il]
- 4. How do you make HEPES buffer for cell culture - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 5. bostonbioproducts.com [bostonbioproducts.com]
- 6. domeboro.com [domeboro.com]
Application Notes and Protocols for the Quantitative Analysis of Aluminum Acetate in Otic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum acetate (B1210297) otic solutions are commonly used for the treatment of superficial infections of the external auditory canal.[1][2][3][4] The efficacy of these formulations is dependent on the concentration of the active ingredients, primarily aluminum acetate, and acetic acid. Therefore, accurate and reliable quantitative analysis of these components is crucial for quality control, formulation development, and stability testing.[5][6]
This document provides detailed application notes and protocols for the quantitative analysis of aluminum acetate in otic formulations, with a primary focus on the widely accepted complexometric titration method outlined in the United States Pharmacopeia (USP).[7][8]
Analytical Methods Overview
Several analytical techniques can be employed for the quantification of aluminum in pharmaceutical preparations. The choice of method depends on factors such as the sample matrix, required sensitivity, and available instrumentation.
-
Complexometric Titration: This is the official method in the USP for the assay of aluminum acetate topical solutions.[7][8] It is a robust and cost-effective method that involves the titration of aluminum with a standardized solution of ethylenediaminetetraacetic acid (EDTA), a chelating agent.[9][10]
-
High-Performance Liquid Chromatography (HPLC): HPLC methods offer high specificity and sensitivity for the determination of aluminum.[11][12][13][14][15] These methods often involve the formation of a fluorescent or UV-absorbing complex with a chelating agent prior to chromatographic separation.
-
Atomic Absorption Spectroscopy (AAS): AAS is a sensitive technique for the determination of elemental aluminum. However, it can be susceptible to matrix effects, especially at high aluminum concentrations.[16]
This document will focus on the detailed protocol for the complexometric titration method due to its official status and widespread use.
Experimental Protocols
Assay of Aluminum Oxide by Complexometric Titration (USP Method)
This method determines the amount of aluminum oxide (Al₂O₃), which is then used to calculate the concentration of aluminum acetate.
Principle: An excess of a standardized EDTA solution is added to the sample containing aluminum ions. The mixture is heated to ensure the complete formation of the stable Al-EDTA complex.[9][10] The unreacted (excess) EDTA is then back-titrated with a standardized zinc sulfate (B86663) solution using a suitable indicator.[8][9]
Reagents and Solutions:
-
0.05 M Edetate Disodium (EDTA) VS: Prepare and standardize as directed in the USP.
-
0.05 M Zinc Sulfate VS: Prepare and standardize as directed in the USP.
-
Acetic Acid-Ammonium Acetate Buffer TS: Prepare as directed in the USP.
-
Dithizone TS: Prepare as directed in the USP.
-
Hydrochloric Acid
-
Alcohol
-
Purified Water
Apparatus:
-
250-mL Volumetric flask
-
250-mL Beaker
-
Pipettes (25 mL)
-
Buret (50 mL)
-
Hot plate or heating mantle
-
Magnetic stirrer and stir bar
Sample Preparation:
-
Pipet 25.0 mL of the Aluminum Acetate Otic Solution into a 250-mL volumetric flask.
-
Add 5 mL of hydrochloric acid.
Titration Procedure:
-
Pipet 25.0 mL of the prepared sample solution into a 250-mL beaker.
-
With continuous stirring, add 25.0 mL of 0.05 M Edetate Disodium VS.
-
Add 20 mL of Acetic Acid-Ammonium Acetate Buffer TS.
-
Cool the solution to room temperature.
-
Titrate the excess EDTA with 0.05 M Zinc Sulfate VS until the solution color changes to a bright rose-pink.[7][8]
-
Perform a blank determination by substituting 25 mL of purified water for the sample solution and follow the same procedure.
Calculation:
Each mL of 0.05 M Edetate Disodium titrant is equivalent to 2.549 mg of Al₂O₃.[7]
Calculate the amount of Al₂O₃ in g per 100 mL of the Otic Solution.
Assay of Acetic Acid by Distillation and Titration (USP Method)
This method quantifies the amount of acetic acid in the formulation.
Principle: The acetic acid in the sample is separated from the aluminum acetate by distillation in the presence of phosphoric acid. The distilled acetic acid is collected in a known excess of standardized sodium hydroxide (B78521) solution. The excess sodium hydroxide is then back-titrated with a standardized acid.
Reagents and Solutions:
-
0.5 N Sodium Hydroxide VS: Prepare and standardize as directed in the USP.
-
0.5 N Sulfuric Acid or Hydrochloric Acid VS: Prepare and standardize as directed in the USP.
-
Phosphoric Acid
-
Purified Water
Apparatus:
-
Kjeldahl flask
-
Condenser
-
Receiving flask
-
Buret (50 mL)
Procedure:
-
Pipet 20 mL of the Aluminum Acetate Otic Solution into a Kjeldahl flask containing a mixture of 20 mL of phosphoric acid and 150 mL of purified water.[7]
-
Connect the flask to a condenser. The delivery tube of the condenser should dip beneath the surface of 50.0 mL of 0.5 N Sodium Hydroxide VS contained in a receiving flask.[7]
-
Distill the mixture until about 20-30 mL of solution remains in the Kjeldahl flask.
-
Titrate the excess sodium hydroxide in the receiving flask with 0.5 N Sulfuric Acid or Hydrochloric Acid VS, using phenolphthalein as the indicator.
-
Perform a blank determination.
Calculation:
Each mL of 0.5 N Sodium Hydroxide is equivalent to 30.03 mg of C₂H₄O₂ (Acetic Acid).[7]
Calculate the amount of acetic acid in g per 100 mL of the Otic Solution.
Data Presentation
The results of the quantitative analysis should be summarized in a clear and structured format.
Table 1: Quantitative Analysis of Aluminum Acetate Otic Solution
| Analyte | Method | Specification (per 100 mL) | Batch 1 | Batch 2 | Batch 3 |
| Aluminum Oxide (Al₂O₃) | Complexometric Titration | 1.20 g - 1.45 g[7][8] | |||
| Acetic Acid (C₂H₄O₂) | Distillation & Titration | 4.24 g - 5.12 g[7][8] | |||
| Aluminum Acetate (C₆H₉AlO₆) (calculated) | - | 4.8 g - 5.8 g[7][8] |
Visualizations
Experimental Workflow Diagrams
The following diagrams illustrate the key steps in the analytical procedures.
Caption: Workflow for the Assay of Aluminum Oxide.
Caption: Workflow for the Assay of Acetic Acid.
References
- 1. pi.bausch.com [pi.bausch.com]
- 2. drugs.com [drugs.com]
- 3. mountainside-medical.com [mountainside-medical.com]
- 4. Acetic Acid 2% in Aluminum Acetate Otic Solution â Relief & Care | Bayview Pharmacy [bayviewrx.com]
- 5. database.ich.org [database.ich.org]
- 6. edaegypt.gov.eg [edaegypt.gov.eg]
- 7. Aluminum Acetate Topical Solution [drugfuture.com]
- 8. Aluminum Acetate Topical Solution - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 9. titrations.info [titrations.info]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. Determination of serum and urinary aluminum by HPLC with fluorometric detection of Al-lumogallion complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. US20040259262A1 - Method for determination of aluminum - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. inis.iaea.org [inis.iaea.org]
Application Notes and Protocols for Measuring the pH and Osmolarity of Burow's Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Burow's solution, also known as aluminum acetate (B1210297) solution, is a widely used topical astringent and antiseptic preparation. Its therapeutic efficacy is intrinsically linked to its physicochemical properties, primarily its acidic pH and its osmolarity. Accurate and reproducible measurement of these parameters is critical for quality control, formulation development, and ensuring the stability and safety of the final product. These application notes provide detailed protocols for the determination of pH and osmolarity of Burow's solution, tailored for a research and drug development setting.
Data Presentation
The following tables summarize the expected quantitative ranges for the pH and osmolarity of Burow's solution based on pharmacopeial standards and available literature.
Table 1: Expected pH of Burow's Solution
| Parameter | Specification Range | Source |
| pH of Aluminum Acetate Topical Solution | 3.6 – 4.4 | United States Pharmacopeia (USP) |
| pH of various Burow's solution preparations | 2.2 – 4.0 | Scientific Literature |
Table 2: Osmolarity of Burow's Solution
| Parameter | Typical Value/Range | Note |
| Osmolarity | Experimentally Determined | The osmolarity of Burow's solution can vary depending on the specific formulation and concentration. Direct measurement using a freezing-point depression osmometer is the most accurate method. A study has shown the osmolarity of Burow's solution to be stable over time when stored at 4°C[1]. Theoretical calculations can provide an estimate but may not account for ion pairing and other interactions in solution. |
Experimental Protocols
Measurement of pH
Principle: The pH of the Burow's solution is determined potentiometrically using a calibrated pH meter. The acidic nature of the solution necessitates a two-point calibration with acidic and neutral buffers to ensure accuracy.
Materials:
-
pH meter with a glass electrode and temperature probe
-
pH 4.01 buffer solution
-
pH 7.01 buffer solution
-
Deionized water
-
Beakers
-
Stir bar and stir plate
-
Burow's solution sample
Protocol:
-
Electrode Preparation:
-
Inspect the pH electrode for any damage.
-
Rinse the electrode and temperature probe thoroughly with deionized water and gently blot dry with a lint-free tissue. Do not wipe the electrode bulb to avoid static charge buildup.
-
-
pH Meter Calibration:
-
Place the electrode and temperature probe in the pH 7.01 buffer.
-
Allow the reading to stabilize and calibrate the meter to this value according to the manufacturer's instructions.
-
Rinse the electrode and temperature probe with deionized water and blot dry.
-
Place the electrode and temperature probe in the pH 4.01 buffer.
-
Allow the reading to stabilize and complete the two-point calibration. The meter should indicate a slope of 95-105%.
-
-
Sample Measurement:
-
Pour a sufficient amount of the Burow's solution sample into a clean beaker with a stir bar.
-
Place the beaker on a stir plate and begin gentle stirring.
-
Immerse the pH electrode and temperature probe into the solution, ensuring the electrode bulb is fully submerged.
-
Allow the reading to stabilize for at least 60 seconds.
-
Record the pH value and the temperature.
-
-
Post-Measurement:
-
Rinse the electrode and temperature probe with deionized water.
-
Store the electrode in the appropriate storage solution as recommended by the manufacturer.
-
Measurement of Osmolarity
Principle: The osmolarity of Burow's solution is determined by the freezing-point depression method. The freezing point of a solution is directly proportional to the total concentration of solute particles. An osmometer measures this depression and converts it to osmolarity, typically expressed in milliosmoles per liter (mOsmol/L).
Materials:
-
Freezing-point depression osmometer
-
Osmometer calibration standards (e.g., 100 mOsmol/L and 500 mOsmol/L)
-
Deionized water (as a zero reference)
-
Sample tubes compatible with the osmometer
-
Micropipette
-
Burow's solution sample
Protocol:
-
Instrument Setup and Calibration:
-
Turn on the osmometer and allow it to warm up and self-test according to the manufacturer's instructions.
-
Perform a two-point calibration using appropriate standard solutions that bracket the expected osmolarity of the sample. For Burow's solution, standards such as 100 mOsmol/L and 500 mOsmol/L are suitable.
-
Use deionized water to set the zero point.
-
Follow the instrument's prompts for calibration, ensuring the readings are within the acceptable range specified by the manufacturer.
-
-
Sample Preparation:
-
Ensure the Burow's solution sample is at room temperature and well-mixed.
-
If the solution contains any visible particles, it should be filtered or centrifuged to obtain a clear supernatant for analysis.
-
-
Sample Measurement:
-
Pipette the required volume of the Burow's solution sample into a clean sample tube. The exact volume will depend on the osmometer model.
-
Place the sample tube into the osmometer's sample holder.
-
Initiate the measurement cycle. The instrument will supercool the sample, induce freezing, and measure the freezing point depression.
-
The osmometer will display the osmolarity value in mOsmol/L. Record this value.
-
It is recommended to perform the measurement in triplicate and report the average value.
-
-
Post-Measurement:
-
Clean the instrument's probe and sample holder as per the manufacturer's instructions.
-
Power down the instrument if it will not be used for an extended period.
-
Visualizations
Caption: Workflow for the potentiometric measurement of pH.
Caption: Workflow for osmolarity measurement by freezing-point depression.
References
Application Notes and Protocols for Time-Kill Kinetic Assays of Aluminum Acetate Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum acetate (B1210297), commonly known as Burow's solution, is a topical astringent and antiseptic agent used to treat a variety of skin conditions.[1][2] Its antimicrobial properties are attributed to its ability to shrink or constrict body tissues, creating an environment that inhibits the growth of bacteria and fungi.[3] A time-kill kinetic assay is a microbiological method used to assess the in vitro antimicrobial activity of a substance over time.[2] This assay provides valuable data on the rate and extent of microbial killing, helping to determine whether an agent is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[4] A bactericidal effect is generally defined as a 99.9% reduction, or a 3-log10 decrease, in the colony-forming units (CFU) of the initial bacterial inoculum.[4]
These application notes provide a detailed protocol for performing a time-kill kinetic assay to evaluate the antimicrobial efficacy of aluminum acetate solutions. The protocol covers the initial determination of the Minimum Inhibitory Concentration (MIC), the validation of a suitable neutralizer, and the time-kill assay itself.
Recommended Materials and Reagents
2.1 Reagents
-
Aluminum Acetate powder (or commercially available concentrated solution)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Broth (TSB)
-
Tryptic Soy Agar (TSA)
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Sterile Deionized Water
-
Candidate Neutralizing Broth (e.g., D/E Neutralizing Broth, Letheen Broth)
-
Reagents for neutralizer validation (e.g., L-cysteine, sodium thioglycollate)
-
0.5 McFarland Turbidity Standard
2.2 Equipment
-
Incubator (35 ± 2°C)
-
Spectrophotometer or Turbidimeter
-
Calibrated Micropipettes and sterile tips
-
Sterile 96-well microtiter plates
-
Sterile test tubes and flasks
-
Vortex mixer
-
Automated plate reader (optional)
-
Biological safety cabinet
2.3 Test Organisms Standard quality control strains are recommended. The following are commonly used for disinfectant efficacy testing:[5][6]
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 6538)
-
Gram-negative: Pseudomonas aeruginosa (e.g., ATCC 9027), Escherichia coli (e.g., ATCC 8739)
-
Yeast: Candida albicans (e.g., ATCC 10231)
Experimental Protocols
The overall workflow involves three main stages:
-
Determination of the Minimum Inhibitory Concentration (MIC) of aluminum acetate.
-
Validation of the neutralizing solution.
-
Performance of the time-kill kinetic assay.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7] This is determined using a broth microdilution method.
3.1.1 Preparation of Aluminum Acetate Stock Solution
-
Prepare a stock solution of aluminum acetate in sterile deionized water at a concentration at least 10 times the highest concentration to be tested (e.g., 10,000 µg/mL).
-
Sterilize the solution by membrane filtration (0.22 µm filter).
3.1.2 Inoculum Preparation
-
From a fresh 18-24 hour culture plate, select 3-5 isolated colonies of the test organism.
-
Transfer the colonies to a tube of sterile TSB or saline.
-
Incubate the broth culture at 35 ± 2°C until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in sterile CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
3.1.3 Broth Microdilution Procedure
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the aluminum acetate stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to create a range of concentrations. Discard 100 µL from the last dilution column.
-
Inoculate each well (except for the sterility control well) with 100 µL of the prepared bacterial suspension.
-
Include a growth control well (broth and inoculum, no aluminum acetate) and a sterility control well (broth only).
-
Incubate the plate at 35 ± 2°C for 16-20 hours.
-
The MIC is the lowest concentration of aluminum acetate at which no visible growth is observed.
Protocol 2: Validation of the Neutralizing Solution
A critical step in a time-kill assay is to stop the action of the antimicrobial at specific time points. This requires a neutralizer that is effective against the antimicrobial but not toxic to the test organism.[7] For metallic salts like aluminum acetate, neutralizers such as sodium bisulphate, L-cysteine, or thioglycollic acid may be effective.[4] The following protocol, based on established standards, must be performed to validate a chosen neutralizer (e.g., Letheen Broth supplemented with 0.1% L-cysteine).
3.2.1 Neutralizer Efficacy Test This test confirms that the neutralizer can inactivate the aluminum acetate solution.
-
Prepare a solution of aluminum acetate at the highest concentration to be used in the time-kill assay.
-
Prepare a low-level inoculum of the test organism (~100-200 CFU/mL).
-
In a sterile tube, mix 9 mL of the candidate neutralizer with 1 mL of the aluminum acetate solution.
-
Immediately add 0.1 mL of the low-level inoculum to this mixture.
-
Plate the mixture onto TSA and incubate for 24-48 hours.
-
Compare the resulting count to a "Peptone Control" (see below). Recovery should be similar (e.g., within a factor of 2).
3.2.2 Neutralizer Toxicity Test This test ensures the neutralizer itself does not harm the microorganisms.
-
In a sterile tube, mix 9 mL of the candidate neutralizer with 1 mL of sterile PBS.
-
Add 0.1 mL of the low-level inoculum (~100-200 CFU/mL) to this mixture.
-
Plate the mixture onto TSA and incubate for 24-48 hours. This is the "Peptone Control" count.
-
Compare this count to a "Viability Control" (0.1 mL of the inoculum in 10 mL of PBS, plated). The counts should be similar.
3.2.3 Acceptance Criteria A validated neutralizer should demonstrate that the recovery of microorganisms in the efficacy test is comparable to the toxicity test, and the toxicity test shows no significant inhibition compared to the viability control.[7]
Protocol 3: Time-Kill Kinetic Assay
This assay measures the rate of bacterial killing by aluminum acetate.
3.3.1 Preparation
-
Prepare the aluminum acetate solution at concentrations relevant to the previously determined MIC (e.g., 1x MIC, 2x MIC, 4x MIC) in CAMHB.
-
Prepare a standardized inoculum of the test organism in CAMHB to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Prepare tubes containing 9 mL of the validated neutralizing broth for each time point and each concentration to be tested.
3.3.2 Assay Procedure
-
Set up test tubes for each concentration of aluminum acetate and a growth control (no aluminum acetate).
-
At time zero (T=0), add the standardized inoculum to each test tube.
-
Immediately after inoculation, remove a 1 mL aliquot from each tube and transfer it to a tube of 9 mL of validated neutralizer. This is the T=0 sample.
-
Incubate all test tubes at 35 ± 2°C, preferably with shaking.
-
At subsequent time points (e.g., 0.5, 1, 2, 4, 6, and 24 hours), remove a 1 mL aliquot from each test tube and transfer it to a corresponding tube of neutralizer.
-
Perform ten-fold serial dilutions of the neutralized samples in PBS.
-
Plate 0.1 mL aliquots from appropriate dilutions onto TSA plates in duplicate.
-
Incubate the plates at 35 ± 2°C for 24-48 hours.
-
Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.
Data Presentation and Analysis
The results of the time-kill assay should be presented in both tabular and graphical formats for clear interpretation.
4.1 Data Calculation The number of viable bacteria at each time point is calculated using the following formula: CFU/mL = (Average number of colonies) x (Dilution factor) x 10
The log10 reduction is calculated relative to the initial inoculum count at T=0: Log10 Reduction = Log10(CFU/mL at T=0) - Log10(CFU/mL at time T)
4.2 Tabular Data Presentation
Table 1: Time-Kill Kinetics of Aluminum Acetate against S. aureus (ATCC 6538)
| Time (hours) | Mean Viable Count (Log10 CFU/mL) | Log10 Reduction |
|---|---|---|
| Growth Control | ||
| 0 | 6.05 | - |
| 2 | 6.85 | - |
| 4 | 7.91 | - |
| 6 | 8.52 | - |
| 24 | 9.10 | - |
| Aluminum Acetate (1x MIC) | ||
| 0 | 6.02 | 0.03 |
| 2 | 5.50 | 0.55 |
| 4 | 4.89 | 1.16 |
| 6 | 4.15 | 1.90 |
| 24 | 3.50 | 2.55 |
| Aluminum Acetate (2x MIC) | ||
| 0 | 6.04 | 0.01 |
| 2 | 4.21 | 1.84 |
| 4 | 2.95 | 3.10 |
| 6 | <2.00 | >4.05 |
| 24 | <2.00 | >4.05 |
| Aluminum Acetate (4x MIC) | ||
| 0 | 6.03 | 0.02 |
| 2 | 3.15 | 2.90 |
| 4 | <2.00 | >4.05 |
| 6 | <2.00 | >4.05 |
| 24 | <2.00 | >4.05 |
(Note: Data presented are hypothetical and for illustrative purposes only.)
Table 2: Summary of Log10 Reduction at Key Time Points
| Test Organism | Concentration | Log10 Reduction at 4 hours | Log10 Reduction at 24 hours |
|---|---|---|---|
| S. aureus | 1x MIC | 1.16 | 2.55 |
| 2x MIC | 3.10 | >4.05 | |
| 4x MIC | >4.05 | >4.05 | |
| P. aeruginosa | 1x MIC | 0.95 | 2.10 |
| 2x MIC | 2.50 | 3.80 | |
| 4x MIC | 3.50 | >4.05 |
(Note: Data presented are hypothetical and for illustrative purposes only.)
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Removal and inactivation of bacteria during alum treatment of a lake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Troubleshooting & Optimization
Technical Support Center: Burow's Solution Stability in Laboratory Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues associated with Burow's solution (Aluminum Acetate (B1210297) Topical Solution, USP) in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is Burow's solution and why is its stability a concern?
A1: Burow's solution is a topical astringent containing aluminum acetate. Its therapeutic effectiveness is linked to the concentration of aluminum ions and the solution's pH.[1][2][3][4] Stability is a critical concern because aluminum acetate in an aqueous solution exists in a complex equilibrium between mono-, di-, and triacetate forms.[5][6] This equilibrium is susceptible to shifts that can lead to the precipitation of basic aluminum salts, reducing the solution's potency and making it unsuitable for use.[7]
Q2: What are the common signs of instability in Burow's solution?
A2: The most common sign of instability is the formation of a white precipitate.[8] This precipitate typically consists of insoluble basic aluminum salts. Any cloudiness or deviation from a clear, colorless solution with a faint acetic acid odor should be considered an indication of degradation.[9]
Q3: What is the optimal pH for Burow's solution and how does it affect stability?
A3: The United States Pharmacopeia (USP) specifies a pH range of 3.6 to 4.4 for Aluminum Acetate Topical Solution.[10] Maintaining the solution within this acidic pH range is crucial for its stability. An increase in pH can promote the hydrolysis of aluminum acetate, leading to the formation of insoluble aluminum hydroxide (B78521) and basic aluminum acetates.[11]
Q4: How should Burow's solution be stored to ensure its stability?
A4: To maximize stability, Burow's solution should be stored in tightly sealed containers to prevent evaporation of acetic acid and absorption of atmospheric carbon dioxide, which can alter the pH.[10] Studies have shown that storage at 4°C can maintain the solution's properties for up to 5 months.[12] It is also advisable to protect the solution from light.[13][14][15]
Q5: Can Burow's solution be stabilized with additives?
A5: Yes, the USP allows for the addition of not more than 0.6% boric acid as a stabilizer.[10][16] Boric acid acts as a buffering agent, helping to maintain the acidic pH and prevent the precipitation of basic aluminum salts.[7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| White precipitate forms upon standing. | The pH of the solution has increased, leading to the hydrolysis of aluminum acetate and the formation of insoluble basic aluminum salts. This can be due to the use of alkaline glassware or exposure to air.[7] | Verify the pH of the solution. If it is outside the recommended range of 3.6-4.4, the solution should be discarded. Ensure the use of appropriate, non-alkaline containers for preparation and storage. Consider preparing a fresh solution with the addition of boric acid as a stabilizer. |
| Solution appears cloudy immediately after preparation. | Incomplete dissolution of starting materials or the use of impure water. If prepared by double decomposition, filtration may not have been adequate to remove the initial precipitate (e.g., calcium sulfate).[7] | Ensure all components are fully dissolved before final dilution. Use purified water for all preparations. If using a method that generates a precipitate, ensure thorough filtration. |
| Loss of potency over time, even without visible precipitate. | Gradual hydrolysis of aluminum acetate to less active forms, potentially due to improper storage conditions (e.g., elevated temperature). | Review storage procedures. Store the solution in a cool, dark place in a tightly sealed container.[12] Perform a quantitative analysis to determine the current concentration of aluminum oxide and acetic acid. |
| Variability in experimental results using different batches of Burow's solution. | Inconsistent preparation methods can lead to variations in the final concentration of aluminum acetate and pH.[8] | Standardize the preparation protocol for Burow's solution. Ensure that all researchers are following the same validated procedure. It is advisable to use a preparation method that is well-documented, such as the one outlined in the USP. |
Experimental Protocols
Protocol 1: Preparation of Aluminum Acetate Topical Solution (Burow's Solution) - USP Method
This protocol is adapted from the United States Pharmacopeia for the preparation of a stable Burow's solution.
Materials:
-
Aluminum Subacetate Topical Solution: 545 mL
-
Glacial Acetic Acid: 15 mL
-
Purified Water
-
Filter paper
Procedure:
-
To 545 mL of Aluminum Subacetate Topical Solution, add 15 mL of Glacial Acetic Acid.
-
Add a sufficient quantity of purified water to make a total volume of 1000 mL.
-
Mix the solution thoroughly.
-
If necessary, filter the solution to ensure it is clear.
-
Dispense only the clear solution into a tight container for storage.[10][16]
Protocol 2: Stability-Indicating Assay for Burow's Solution
This protocol describes the quantitative analysis of Burow's solution to assess its stability over time by measuring the concentration of aluminum oxide and acetic acid.
Part A: Assay for Aluminum Oxide (Complexometric Titration)
-
Sample Preparation: Pipette 25 mL of the Burow's solution into a 250-mL volumetric flask. Add 5 mL of hydrochloric acid and dilute with purified water to the mark. Mix well.
-
Titration Preparation: Pipette 25 mL of the diluted sample into a 250-mL beaker. Add 25.0 mL of 0.05 M Edetate Disodium (EDTA) and 20 mL of acetic acid-ammonium acetate buffer.
-
Heating: Heat the solution to near boiling for 5 minutes.
-
Cooling and Titration: Cool the solution and add 50 mL of alcohol and 2 mL of dithizone (B143531) indicator.
-
Back-Titration: Titrate the excess EDTA with 0.05 M zinc sulfate (B86663) until the solution turns a bright rose-pink.
-
Calculation: Perform a blank determination and calculate the amount of aluminum oxide. Each mL of 0.05 M EDTA is equivalent to 2.549 mg of Al₂O₃.[16]
Part B: Assay for Acetic Acid (Distillation and Titration)
-
Sample Preparation: Pipette 20 mL of Burow's solution into a Kjeldahl flask containing a mixture of 20 mL of phosphoric acid and 150 mL of purified water.
-
Distillation: Connect the flask to a condenser. The delivery tube should be submerged in a receiving flask containing 50.0 mL of 0.5 N sodium hydroxide. Distill approximately 160 mL.
-
Second Distillation: Allow the distilling flask to cool, add 50 mL of water, and continue to distill an additional 40-45 mL into the same receiving flask.
-
Titration: Add phenolphthalein (B1677637) indicator to the distillate and titrate the excess sodium hydroxide with 0.5 N sulfuric acid.
-
Calculation: Each mL of 0.5 N sodium hydroxide consumed is equivalent to 30.03 mg of acetic acid (C₂H₄O₂).[16]
Visualizations
Caption: Chemical equilibrium and precipitation pathway in Burow's solution.
Caption: Troubleshooting workflow for assessing Burow's solution stability.
References
- 1. brainly.com [brainly.com]
- 2. Aluminum acetate solution | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. drugs.com [drugs.com]
- 4. Aluminum Acetate Topical Solution (Domeboro, Bluboro, Burows Solution) [oacapps.med.jhmi.edu]
- 5. Aluminium acetate - Wikipedia [en.wikipedia.org]
- 6. Aluminium acetate - Wikipedia [en.wikipedia.org]
- 7. US2824042A - Composition for preparation of burow's solution - Google Patents [patents.google.com]
- 8. [Evaluation of the Stability and Antibacterial Activity of Burow's and Neo-Burow's Solutions was Prepared Using Different Methods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aluminum Acetate Solution [drugfuture.com]
- 10. Aluminum Acetate Topical Solution [drugfuture.com]
- 11. Sciencemadness Discussion Board - Al acetate from Al metal and acetic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. [Pharmaceutical and pharmacological evaluation of Burow's solution (aluminum acetate solution), hospital preparation, and development of its rapid preparation method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. database.ich.org [database.ich.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. trungtamthuoc.com [trungtamthuoc.com]
Technical Support Center: Aluminum Acetate Otic Solution In Vitro Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aluminum acetate (B1210297) otic solutions in vitro.
Frequently Asked Questions (FAQs)
1. What are the primary mechanisms of action for aluminum acetate otic solution in vitro?
Aluminum acetate solution primarily exerts its effect through two mechanisms:
-
Astringent Properties: Aluminum salts cause the precipitation of proteins on the surface of cells, leading to a drying effect and reduced inflammation.
-
Antimicrobial Action: The solution, particularly when combined with acetic acid to create an acidic environment (pH 3.5-5.0), is effective against a broad spectrum of bacteria and fungi commonly found in otic infections.[1] The acidic pH is crucial for its efficacy.[2]
2. Which microorganisms are susceptible to aluminum acetate otic solution in vitro?
In vitro studies have demonstrated the efficacy of aluminum acetate solutions, such as Burow's solution (13% aluminum acetate), against a range of pathogens, including:
-
Gram-positive bacteria: Staphylococcus aureus (including Methicillin-resistant Staphylococcus aureus or MRSA) and Streptococcus pyogenes.[3][4][5][6]
-
Gram-negative bacteria: Pseudomonas aeruginosa and Proteus mirabilis.[3][4][5][6]
3. What is the expected timeframe for microbial inactivation in vitro?
The time to achieve microbial inactivation can vary depending on the specific microorganism and the concentration of the aluminum acetate solution. One study using a modified Burow's solution reported the following inactivation times:
-
Gram-negative bacteria (including P. aeruginosa): Within 30 seconds.[3][4]
-
Gram-positive bacteria (except Enterococcus species): Within 5 minutes.[3][4]
4. What is the minimum inhibitory concentration (MIC) of aluminum acetate solution?
The lowest dilution of Burow's solution (13% aluminum acetate) capable of inhibiting the in vitro growth of common bacteria found in discharging ears is between a 1:80 and a 1:160 dilution.[7][8][9][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Reduced or no antimicrobial activity observed. | 1. Incorrect pH of the solution: The acidic nature of the solution is critical for its efficacy. 2. Inadequate concentration of aluminum acetate: The solution may be too dilute to be effective against the tested microorganisms. 3. Presence of interfering substances: Organic matter, such as proteins from culture media, can reduce the astringent and antimicrobial effects. | 1. Verify pH: Measure the pH of the solution and adjust to the recommended range of 3.5-5.0 using glacial acetic acid or sodium hydroxide (B78521) as needed.[1] 2. Confirm Concentration: Ensure the correct dilution is being used. For initial tests, a lower dilution (e.g., 1:4) of a stock solution like Burow's may be more effective.[3] 3. Minimize Interference: If possible, wash microbial pellets with a suitable buffer before exposure to the aluminum acetate solution to remove excess media. |
| Inconsistent results between experimental replicates. | 1. Inoculum variability: The concentration of microorganisms may differ between tests. 2. Inconsistent contact time: The duration of exposure to the solution may not be uniform. 3. Temperature fluctuations: Significant changes in incubation temperature can affect microbial growth rates and the solution's activity. | 1. Standardize Inoculum: Use a spectrophotometer or other methods to ensure a consistent microbial concentration (e.g., McFarland standards) for each replicate. 2. Control Exposure Time: Use a calibrated timer to ensure precise and consistent contact times for all samples. 3. Maintain Stable Temperature: Use a calibrated incubator and monitor the temperature throughout the experiment. |
| Precipitate formation in the solution. | 1. pH is too high: Aluminum salts can precipitate at a higher pH. 2. Interaction with buffers or media: Components of certain buffers or culture media (e.g., phosphates) may react with aluminum acetate. | 1. Check and Adjust pH: Ensure the pH remains within the acidic range. 2. Test for Compatibility: Before the main experiment, test the compatibility of the aluminum acetate solution with your chosen buffers and media by mixing them and observing for any precipitation. |
Quantitative Data Summary
Table 1: In Vitro Antimicrobial Activity of Modified Burow's Solution (13% Aluminum Acetate)
| Microorganism | Time for Inactivation |
| Gram-negative bacteria (including P. aeruginosa) | < 30 seconds |
| Candida albicans | < 2 minutes |
| Gram-positive bacteria (excluding Enterococcus sp.) | < 5 minutes |
| MRSA | < 5 minutes |
Source: Data adapted from a study on the anti-microbial effects of modified Burow's solution.[3][4]
Table 2: Minimum Inhibitory Dilution of Burow's Solution
| Organisms | Lowest Effective Dilution Range |
| Common bacteria from discharging ears | 1:80 to 1:160 |
Source: Data from a study determining the lowest dilution of aluminum acetate solution to inhibit in vitro growth.[7][8][9][10]
Experimental Protocols
1. Protocol for Determining Minimum Inhibitory Concentration (MIC) via Agar (B569324) Dilution
-
Objective: To determine the lowest concentration of aluminum acetate solution that inhibits the visible growth of a specific microorganism.
-
Materials:
-
Aluminum acetate stock solution (e.g., 13% Burow's solution)
-
Appropriate agar medium (e.g., Mueller-Hinton agar)
-
Sterile petri dishes
-
Microbial culture in the logarithmic growth phase
-
0.5 McFarland standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator
-
-
Methodology:
-
Prepare serial dilutions of the aluminum acetate stock solution in sterile water or saline.
-
Incorporate the dilutions into molten agar at a specific ratio (e.g., 1 part solution to 9 parts agar) to achieve the final desired concentrations. Pour the agar into petri dishes and allow it to solidify.
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculate the agar plates with the microbial suspension.
-
Include a growth control plate (agar without aluminum acetate) and a sterility control plate (uninoculated agar with the highest concentration of aluminum acetate).
-
Incubate the plates at the optimal temperature for the test microorganism for 18-24 hours.
-
The MIC is the lowest concentration of aluminum acetate that completely inhibits visible growth on the agar surface.
-
2. Protocol for Time-Kill Assay
-
Objective: To assess the rate at which aluminum acetate solution kills a specific microorganism over time.
-
Materials:
-
Aluminum acetate solution at the desired concentration
-
Microbial culture in the logarithmic growth phase
-
Sterile broth medium
-
Sterile test tubes
-
Neutralizing solution (if necessary to stop the action of aluminum acetate)
-
Sterile agar plates for colony counting
-
Incubator and shaker
-
-
Methodology:
-
Prepare a standardized suspension of the test microorganism in broth.
-
Add the aluminum acetate solution to the microbial suspension to achieve the desired final concentration.
-
At specified time points (e.g., 0, 30 seconds, 1, 2, 5, 10, and 30 minutes), withdraw an aliquot of the mixture.
-
Immediately add the aliquot to a neutralizing solution to stop the antimicrobial action of the aluminum acetate.
-
Perform serial dilutions of the neutralized sample in sterile saline or PBS.
-
Plate the dilutions onto appropriate agar plates and incubate for 24-48 hours.
-
Count the number of colony-forming units (CFUs) on each plate to determine the number of viable microorganisms at each time point.
-
Plot the log10 CFU/mL against time to generate a time-kill curve.
-
Visualizations
In Vitro Efficacy Testing Workflow for Aluminum Acetate Otic Solution
Key Factors Influencing the In Vitro Efficacy of Aluminum Acetate Otic Solution
References
- 1. pi.bausch.com [pi.bausch.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-microbial and therapeutic effects of modified Burow's solution on refractory otorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mlmmedical.fr [mlmmedical.fr]
- 5. The antibacterial activity of acetic acid and Burow's solution as topical otological preparations | The Journal of Laryngology & Otology | Cambridge Core [cambridge.org]
- 6. The antibacterial activity of acetic acid and Burow's solution as topical otological preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of the lowest dilution of aluminium acetate solution able to inhibit in vitro growth of organisms commonly found in chronic suppurative otitis media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of the lowest dilution of aluminium acetate solution able to inhibit in vitro growth of organisms commonly found in chronic suppurative otitis media | The Journal of Laryngology & Otology | Cambridge Core [cambridge.org]
- 9. researchgate.net [researchgate.net]
- 10. Burow's solution in the treatment of active mucosal chronic suppurative otitis media: determining an effective dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Burow's Solution for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Burow's solution (Aluminum Acetate (B1210297) solution) for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is Burow's solution and what is its primary mechanism of action?
Burow's solution is a preparation of aluminum acetate in water, traditionally used as a topical astringent and antiseptic. Its mechanism of action is primarily attributed to the aluminum ions (Al³⁺), which can precipitate proteins, leading to the contraction of tissues and a reduction in inflammation. In a cellular context, aluminum ions can induce oxidative stress and have been shown to interact with various signaling pathways.
Q2: What is a recommended starting concentration range for in vitro experiments with Burow's solution?
The optimal concentration of Burow's solution is highly dependent on the cell type and the specific experimental endpoint. Based on in vitro toxicological studies of aluminum compounds, a cautious approach is recommended. It is advisable to start with a wide range of dilutions of a standard 13% Burow's solution. For initial cytotoxicity screening in mammalian cell lines, a starting range of dilutions from 1:100 to 1:10,000 (approximately 0.13% to 0.0013% aluminum acetate) can be considered.
Q3: How should I prepare a stock solution of Burow's solution for in vitro use?
A standard Burow's solution is a 13% aluminum acetate solution. For in vitro experiments, it is recommended to prepare fresh dilutions from this stock in your cell culture medium. Due to the potential for precipitation of aluminum salts in complex solutions like cell culture media, it is crucial to prepare the final working concentrations immediately before use. Avoid preparing large batches of diluted solution for long-term storage.
Q4: What are the known cellular effects of the components of Burow's solution on mammalian cells?
The primary components of Burow's solution are aluminum ions and acetate ions.
-
Aluminum: In vitro studies have shown that aluminum can be cytotoxic and genotoxic to mammalian cells. It can induce oxidative stress, leading to the formation of reactive oxygen species (ROS) and subsequent cellular damage. Aluminum has also been shown to activate pro-inflammatory signaling pathways such as NF-κB and MAPK.[1][2]
-
Acetate: Acetate can serve as a substrate for cellular metabolism. Studies have indicated that acetate can influence signaling pathways involved in cell growth and metabolism, such as the mTOR pathway.[3][4]
Troubleshooting Guide
Issue: Precipitation is observed in the cell culture medium after adding Burow's solution.
-
Possible Cause 1: High Concentration. Burow's solution contains aluminum salts that can precipitate in phosphate-buffered solutions like many cell culture media. This is more likely to occur at higher concentrations.
-
Solution: Prepare fresh dilutions immediately before use. Start with higher dilutions (lower concentrations) and visually inspect the medium for any signs of precipitation after addition. Consider a brief centrifugation of the diluted solution before adding it to the cells to remove any insoluble particles.
-
-
Possible Cause 2: pH and Temperature. The pH and temperature of the cell culture medium can affect the solubility of aluminum salts.[5]
-
Solution: Ensure your cell culture medium is properly buffered and at the correct physiological pH (typically 7.2-7.4) before adding Burow's solution. Avoid drastic temperature changes when preparing the working solutions.
-
-
Possible Cause 3: Interaction with Media Components. Components of the cell culture medium, such as phosphates and certain amino acids, can react with aluminum ions to form insoluble complexes.
-
Solution: If precipitation persists, consider using a simpler, serum-free medium for the duration of the treatment to minimize interactions. Always perform a blank test with the medium alone to check for precipitation before treating your cells.
-
Issue: High levels of cell death are observed even at low concentrations.
-
Possible Cause 1: Cell Line Sensitivity. Different cell lines exhibit varying sensitivities to aluminum-induced cytotoxicity.
-
Solution: It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. This will help you identify a sublethal concentration range for further experiments.
-
-
Possible Cause 2: Oxidative Stress. Aluminum is known to induce oxidative stress, which can lead to cell death.[2][6]
-
Solution: Consider co-treatment with an antioxidant like N-acetylcysteine to determine if the observed cytotoxicity is mediated by oxidative stress.
-
Issue: Inconsistent or non-reproducible experimental results.
-
Possible Cause 1: Instability of the Solution. Burow's solution, especially in diluted forms, can be unstable over time, leading to changes in the concentration of active aluminum ions.
-
Solution: Always prepare fresh working dilutions for each experiment from a reliable stock solution.
-
-
Possible Cause 2: Variation in Experimental Conditions. Minor variations in cell density, incubation time, or preparation of the treatment solution can lead to significant differences in results.
-
Solution: Standardize all experimental parameters, including cell seeding density, treatment duration, and the protocol for preparing and adding the Burow's solution.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of Aluminum Compounds in Mammalian Cells
| Compound | Cell Line | Concentration Range | Exposure Time | Observed Effect |
| Aluminum Chloride | Human Neural Progenitor Cells | >3-fold change | Not specified | Altered expression of genes involved in inflammation and apoptosis.[1] |
| Aluminum Nanoparticles | Rat Brain | 1 - 40 mg/kg (in vivo) | 3 days | Activation of ERK and p38 MAPK pathways.[7] |
| Aluminum | Human Erythrocytes | Not specified | Long-term | Induced signs of premature cell death (eryptosis) and oxidative stress.[2] |
| Aluminum-maltolate | Rat C6 Astroglioma | 0.1 mM | 24 hours | Decreased AMPK phosphorylation and induced mitochondrial dysfunction.[8] |
Note: This table summarizes data from various aluminum compounds to provide a general understanding of potential cytotoxic concentrations. The specific effects of Burow's solution may vary.
Experimental Protocols
Protocol: Determining the Cytotoxicity of Burow's Solution using an MTT Assay
This protocol provides a general framework for assessing the effect of Burow's solution on cell viability. It is essential to optimize the conditions for your specific cell line and experimental setup.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
13% Burow's solution (stock solution)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Preparation of Burow's Solution Dilutions:
-
Immediately before treatment, prepare a series of dilutions of the 13% Burow's solution in complete cell culture medium. For example, create a 2X concentrated series of dilutions (e.g., 1:50, 1:100, 1:500, 1:1000, 1:5000, 1:10,000).
-
Visually inspect the dilutions for any signs of precipitation.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the freshly prepared Burow's solution dilutions to the respective wells. Include a vehicle control (medium only) and a positive control for cell death if desired.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve to determine the IC50 value of Burow's solution for your cell line.
-
Mandatory Visualizations
Caption: Workflow for determining the in vitro cytotoxicity of Burow's solution.
Caption: Potential activation of the NF-κB signaling pathway by aluminum ions.
Caption: Potential activation of the MAPK signaling pathway by aluminum ions.
Caption: Potential influence of acetate on the mTOR signaling pathway.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Oxidative stress due to aluminum exposure induces eryptosis which is prevented by erythropoietin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetate regulates milk fat synthesis through the mammalian target of rapamycin/eukaryotic initiation factor 4E signaling pathway in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Investigating trace metal precipitation in highly concentrated cell culture media with Pourbaix diagrams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aluminum-induced oxidative stress: Topics by Science.gov [science.gov]
- 7. Aluminum Nanoparticles Induce ERK and p38MAPK Activation in Rat Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aluminum-maltol induced oxidative stress and reduced AMPK activity via BCK-related energy supply failure in C6 cell - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Interference from Burow's Solution Components in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on identifying and mitigating potential interference from the components of Burow's solution in various biological assays. Burow's solution, an aqueous solution of aluminum acetate (B1210297), is typically prepared by reacting aluminum sulfate (B86663) with calcium acetate, resulting in a solution containing aluminum acetate, calcium sulfate, and potentially unreacted starting materials or stabilizers like acetic acid and boric acid. These components can interfere with common assays, leading to inaccurate results.
Frequently Asked Questions (FAQs)
Q1: What are the primary components of Burow's solution that can interfere with my assay?
A1: The main components of concern are:
-
Aluminum salts: Aluminum acetate and unreacted aluminum sulfate.
-
Calcium salts: Calcium acetate and the resulting calcium sulfate precipitate.
-
Additives and byproducts: Acetic acid (used for pH stabilization) and boric acid (sometimes used as a stabilizer).
Q2: How can aluminum salts interfere with my experiments?
A2: Aluminum ions are known to interfere with several types of assays:
-
Cell-Based Assays: Aluminum can affect cell viability and proliferation. Studies have shown that aluminum concentrations between 20 µM and 74 µM can stimulate DNA synthesis and mitosis in some cell lines, while in others it may stimulate DNA synthesis without leading to cell proliferation. Lipophilic aluminum salts, like aluminum acetylacetonate, have been shown to be more cytotoxic than non-lipophilic salts like aluminum sulfate.
-
PCR: Aluminum is a potent inhibitor of PCR. Some studies report 50% inhibition at concentrations around 100 µM. The choice of polymerase can influence the degree of inhibition, with some polymerases showing more resistance than others.
-
Immunoassays: While specific data on aluminum acetate interference in ELISAs is limited, metal ions, in general, can interfere with antibody-antigen binding or the enzymatic activity of the detection system.
Q3: What kind of interference can I expect from calcium salts?
A3: Calcium ions are essential for many biological processes, but excess calcium from Burow's solution can cause:
-
Precipitation: Calcium sulfate has low solubility and can precipitate out of solution, potentially trapping proteins or other molecules of interest.
-
Colorimetric Assay Interference: Calcium can interfere with certain colorimetric assays for other ions like iron, zinc, and magnesium.
-
Enzymatic Assay Interference: Some enzymes are regulated by calcium. The introduction of exogenous calcium can artificially modulate their activity.
Q4: Can acetic acid and boric acid from Burow's solution affect my results?
A4: Yes, these components can also cause interference:
-
Acetic Acid: It can alter the pH of your assay, which is critical for most biological reactions. It has also been shown to interfere with the determination of 5-hydroxyindoleacetate and can inhibit catalase activity.
-
Boric Acid: It is a known inhibitor of several enzymes, including prostate-specific antigen (PSA) and urease. It can also cause false-negative results in certain immunoassays, such as those for ethyl glucuronide. However, in some lateral flow immunoassays, borate (B1201080) buffers have been shown to enhance the signal.
Troubleshooting Guides
Immunoassays (e.g., ELISA)
Problem: High background or inconsistent Optical Density (OD) values.
dot
Caption: Troubleshooting high background in ELISAs.
| Potential Cause | Troubleshooting Step | Detailed Protocol |
| Metal Ion Interference (Aluminum, Calcium) | 1. Sample Dilution: Dilute the sample in an appropriate assay buffer to reduce the concentration of interfering ions below the threshold of interference. | See Experimental Protocol 1. |
| 2. Chelation: Add a chelating agent like EDTA to the sample to sequester metal ions. | See Experimental Protocol 2. | |
| 3. Buffer Exchange: Perform a buffer exchange to remove the interfering components. | See Experimental Protocol 3. | |
| pH Shift (Acetic Acid) | pH Adjustment: Measure the pH of the sample after dilution in the assay buffer and adjust if necessary. | Use small volumes of dilute acid or base (e.g., 0.1 M HCl or NaOH) to adjust the pH to the optimal range for your assay. |
| Enzyme Inhibition (Boric Acid) | 1. Sample Dilution: Dilute the sample to reduce the boric acid concentration. | See Experimental Protocol 1. |
| 2. Component Controls: Run control wells with boric acid alone to quantify its effect on the enzyme. | Prepare a standard curve of boric acid in your assay buffer to determine the concentration at which it inhibits the enzyme. |
Cell-Based Assays (e.g., Viability, Proliferation)
Problem: Unexpected changes in cell number or viability.
dot
Caption: Troubleshooting unexpected cell-based assay results.
| Potential Cause | Troubleshooting Step | Detailed Protocol |
| Aluminum Ion Effects | Dose-Response Curve: Determine the concentration at which aluminum salts affect your specific cell line. | See Experimental Protocol 4. |
| Test Individual Components: Test the effect of aluminum sulfate and aluminum acetate separately. | Prepare solutions of each salt and perform viability/proliferation assays. | |
| Calcium Ion Effects | Dose-Response Curve: Assess the impact of varying calcium concentrations on your cells. | See Experimental Protocol 4. |
| Chelation (with caution): Use a calcium-specific chelator like BAPTA-AM for intracellular chelation, but be aware it can affect cell signaling. | Titrate the chelator concentration carefully to minimize off-target effects. | |
| pH change in media | Check Media pH: Measure the pH of the cell culture media after adding the Burow's solution components. | Adjust the pH of your stock solutions before adding them to the culture. |
Molecular Assays (e.g., PCR/qPCR)
Problem: PCR inhibition (no or delayed amplification).
dot
Caption: Troubleshooting PCR inhibition.
| Potential Cause | Troubleshooting Step | Detailed Protocol |
| Aluminum Ion Inhibition | 1. Sample Dilution: Dilute the template DNA to reduce the aluminum concentration. | See Experimental Protocol 1. |
| 2. Chelation: Add EDTA to the sample prior to DNA extraction to chelate aluminum ions. | See Experimental Protocol 2. | |
| 3. Use an Inhibitor-Resistant Polymerase: Some commercially available DNA polymerases are engineered to be more resistant to inhibitors found in complex samples. | Consult the manufacturer's instructions for the appropriate polymerase and buffer conditions. | |
| General Inhibition | Internal Amplification Control: Include an internal positive control in your qPCR to differentiate between true negatives and PCR inhibition. | Co-amplify a known template with your target sequence. A failure to amplify the internal control indicates inhibition. |
Quantitative Data Summary
| Component | Assay Type | Observed Effect | Concentration Range |
| Aluminum Salts | Cell Proliferation | Stimulation of DNA synthesis/mitosis | 20 - 74 µM |
| Cell Viability | Cytotoxicity (lipophilic salts) | > 100 µM | |
| PCR | Inhibition | ~100 µM (50% inhibition) | |
| Acetic Acid | Enzymatic (Catalase) | Inhibition | Not specified |
| Enzymatic (general) | LoQ of 3.8 mg/L for detection | N/A | |
| Boric Acid | Immunoassay (EtG) | False-negative results | Not specified |
| Enzymatic (PSA, Urease) | Inhibition | Not specified |
Experimental Protocols
Experimental Protocol 1: Sample Dilution
-
Create a serial dilution of your sample containing Burow's solution components (e.g., 1:10, 1:100, 1:1000) using the appropriate assay buffer or nuclease-free water for PCR.
-
Run the assay with each dilution.
-
Determine the dilution factor that eliminates the interference while still providing a detectable signal for your analyte of interest.
-
Remember to multiply your final result by the dilution factor to obtain the concentration in the original sample.
Experimental Protocol 2: Chelation of Metal Ions
-
Prepare a stock solution of Ethylenediaminetetraacetic acid (EDTA) at a concentration of 0.5 M, pH 8.0.
-
Add EDTA to your sample to a final concentration of 1-10 mM. The optimal concentration may need to be determined empirically.
-
Incubate the sample with EDTA for 15-30 minutes at room temperature.
-
Proceed with your assay.
-
Note for PCR: Add EDTA to the sample before DNA extraction. For the PCR reaction itself, ensure the final EDTA concentration is low, as it can chelate Mg²⁺ required by the polymerase. Additional MgCl₂ may need to be added to the PCR master mix.
Experimental Protocol 3: Buffer Exchange using Spin Columns
-
Select a spin column with a molecular weight cutoff (MWCO) that will retain your analyte of interest while allowing the smaller components of Burow's solution to pass through.
-
Equilibrate the spin column with your assay buffer according to the manufacturer's instructions.
-
Load your sample onto the column.
-
Centrifuge the column to collect the buffer-exchanged sample.
-
The collected sample should now be in the desired assay buffer, with reduced concentrations of interfering ions.
Experimental Protocol 4: Dose-Response Experiment for Cell-Based Assays
-
Prepare a series of dilutions of the individual components of Burow's solution (aluminum sulfate, calcium acetate, etc.) in your cell culture medium.
-
Seed your cells in a multi-well plate at the desired density.
-
After allowing the cells to adhere, replace the medium with the prepared dilutions of the test components.
-
Incubate the cells for the desired period (e.g., 24, 48, 72 hours).
-
Perform your cell viability or proliferation assay (e.g., MTT, LDH, cell counting).
-
Plot the cell viability/proliferation against the concentration of the test component to determine the dose-response curve and identify the concentration at which interference occurs.
Disclaimer: The information provided is for research purposes only. It is recommended to validate these troubleshooting steps for your specific assay and experimental conditions.
improving the solubility and stability of aluminum acetate solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility and stability of aluminum acetate (B1210297) solutions.
Frequently Asked Questions (FAQs)
Q1: What is aluminum acetate and in what forms is it available?
A1: Aluminum acetate is a salt of aluminum and acetic acid. In aqueous solutions, it can exist as a mixture of mono-, di-, and triacetate forms, which are in equilibrium with each other.[1][2] It is commonly available as a white, water-soluble powder.[3][4][5] The basic diacetate form may be insoluble in water.[4]
Q2: What are the primary challenges when working with aluminum acetate solutions?
A2: The main challenges are achieving complete dissolution of the powder and maintaining the stability of the solution over time. Aluminum acetate solutions are prone to hydrolysis, which can lead to the precipitation of insoluble aluminum salts and a decrease in the solution's potency.[3]
Q3: What factors influence the solubility of aluminum acetate?
A3: The solubility of aluminum acetate is primarily affected by:
-
pH: Solubility is influenced by the pH of the solution.[3][5]
-
Temperature: Like many salts, the solubility of aluminum acetate generally increases with higher temperatures.[3][5]
Q4: Why do aluminum acetate solutions become unstable?
A4: Instability is mainly due to hydrolysis, where the aluminum acetate reacts with water. This process can lead to the formation of less soluble basic aluminum salts, causing the solution to become cloudy and precipitate over time.[3] This process can be accelerated by heat.
Q5: How can the stability of aluminum acetate solutions be improved?
A5: The stability of aluminum acetate solutions can be enhanced by adding stabilizing agents. Common stabilizers include:
-
Boric Acid: Often used to stabilize aluminum acetate solutions and act as a buffer.[3]
-
Tartaric Acid: This chelating agent can also be used to improve stability.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| White precipitate forms in the solution upon standing. | Hydrolysis of aluminum acetate leading to the formation of insoluble basic aluminum salts. | Add a stabilizing agent like boric acid or tartaric acid during preparation. Store the solution in a tightly sealed container to minimize evaporation and exposure to air. Storing in the refrigerator may also slow down degradation. |
| The solution appears cloudy or opalescent immediately after preparation. | Incomplete dissolution of the aluminum acetate powder or the presence of insoluble impurities. | Ensure vigorous stirring during dissolution. Gentle warming of the solution can aid in dissolving the powder. If cloudiness persists, filtration may be necessary, but be aware that this could remove some of the active ingredients. |
| Difficulty in dissolving the aluminum acetate powder. | The powder may have absorbed moisture, or the water temperature may be too low. | Use warm water (around 50-60°C) to aid dissolution, but avoid boiling, which can accelerate hydrolysis. Ensure the powder is stored in a dry environment. |
| The pH of the solution is outside the desired range (typically 3.6-4.4 for topical solutions). | Incorrect preparation method or ratio of components. | Follow a validated protocol, such as the USP method for Aluminum Acetate Topical Solution. Use a calibrated pH meter to verify the pH and adjust if necessary with small amounts of acetic acid. |
Data Presentation
Table 1: Qualitative Solubility of Aluminum Acetate
| Temperature | pH | Solubility | Notes |
| Low (e.g., 4°C) | Acidic (3.5-4.5) | Moderate | Lower temperatures can decrease the rate of dissolution. |
| Ambient (e.g., 25°C) | Acidic (3.5-4.5) | Good | Generally soluble in water at room temperature.[7] |
| Elevated (e.g., 50°C) | Acidic (3.5-4.5) | High | Increased temperature generally improves solubility.[3][5] |
| Neutral (~7) | Neutral (~7) | Low | Solubility is lowest around neutral pH due to the formation of insoluble aluminum hydroxides. |
| High (>8) | Alkaline (>8) | Moderate | Solubility increases again at higher pH due to the formation of soluble aluminates. |
Table 2: Stability of Aluminum Acetate Solutions (Illustrative)
| Condition | Stabilizer | Estimated Degradation (per week at 25°C) | Notes |
| Unstabilized | None | 5-10% | Prone to hydrolysis and precipitation. |
| Stabilized | Boric Acid (0.6%) | < 2% | Boric acid acts as a buffer and complexing agent to slow hydrolysis. |
| Stabilized | Tartaric Acid (0.5%) | < 2% | Tartaric acid chelates aluminum ions, preventing the formation of insoluble precipitates. |
Note: The degradation rates are illustrative to demonstrate the relative effect of stabilizers. Actual rates will vary depending on the specific formulation, storage conditions, and exposure to light and air.
Experimental Protocols
Preparation of Stabilized Aluminum Acetate Topical Solution (Burow's Solution) - USP Method
This protocol is adapted from the United States Pharmacopeia (USP) for the preparation of a stabilized aluminum acetate topical solution.
Materials:
-
Aluminum Subacetate Topical Solution
-
Glacial Acetic Acid
-
Boric Acid (as stabilizer)
-
Purified Water
Procedure:
-
To prepare 1000 mL of the solution, combine 545 mL of Aluminum Subacetate Topical Solution with 15 mL of Glacial Acetic Acid.
-
Add up to 6 g of Boric Acid (not more than 0.6% of the final volume) to the solution as a stabilizing agent.
-
Add a sufficient quantity of Purified Water to bring the final volume to 1000 mL.
-
Mix the solution thoroughly until all components are dissolved.
-
If necessary, filter the solution to ensure it is clear.
-
The final solution should have a pH between 3.6 and 4.4.
-
Store in a tight container.
Assay for Aluminum Content (as Al₂O₃)
This method determines the concentration of aluminum in the solution.
Reagents:
-
Edetate disodium (B8443419) (EDTA) titrant (0.05 M)
-
Acetic acid-ammonium acetate buffer TS
-
Zinc sulfate (B86663) VS (0.05 M)
-
Hydrochloric acid
Procedure:
-
Pipette 25 mL of the Aluminum Acetate Topical Solution into a 250-mL volumetric flask.
-
Add 5 mL of hydrochloric acid and dilute with water to volume, then mix.
-
Pipette 25 mL of this solution into a 250-mL beaker.
-
Add 25.0 mL of 0.05 M Edetate disodium titrant and 20 mL of acetic acid-ammonium acetate buffer TS.
-
Heat the solution to near boiling for 5 minutes.
-
Cool the solution and add 50 mL of alcohol and 2 mL of dithizone TS.
-
Titrate the solution with 0.05 M zinc sulfate VS to a bright rose-pink color.
-
Perform a blank determination and make any necessary corrections.
Visualizations
Caption: Experimental workflow for preparing and analyzing aluminum acetate solutions.
References
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. chembk.com [chembk.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. contaminantdb.ca [contaminantdb.ca]
- 5. Aluminum Sulfate Boric Acid | Al2BH3O15S3 | CID 86619468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tartaric acid - Wikipedia [en.wikipedia.org]
- 7. 139-12-8 CAS MSDS (Aluminum acetate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Homemade Burow's Solution in a Research Setting
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with homemade Burow's solution (Aluminum Acetate (B1210297) solution).
Frequently Asked Questions (FAQs)
Q1: What is Burow's solution and why is it used in a research setting?
A1: Burow's solution is a preparation of aluminum acetate, known for its astringent and antibacterial properties. In a research context, it is often utilized for its ability to inhibit the growth of various microorganisms, including antibiotic-resistant strains like MRSA.[1][2] Its acidic nature and the presence of aluminum ions contribute to its antimicrobial efficacy.[3][4]
Q2: What are the primary challenges associated with preparing Burow's solution in-house?
A2: The main challenges include the lengthy preparation time, which can take several days, potential for pH variability, and issues with solution stability, such as the formation of a precipitate over time.[1][5] Ensuring consistent batch-to-batch quality and purity can also be problematic for homemade preparations.
Q3: How long is homemade Burow's solution stable?
A3: The stability of homemade Burow's solution can vary depending on the preparation method and storage conditions. One study indicated that a specific hospital preparation remained stable with no change in pH, osmolarity, or antibacterial activity for 5 months when stored at 4°C.[1][2] However, other preparations have been observed to form a white residue after just 14 days, highlighting the variability in stability.[5]
Q4: What is the optimal pH for Burow's solution and how does it affect its properties?
A4: The pH of Burow's solution can range from 2.2 to 4 depending on the formulation.[5] An acidic pH is crucial for its antibacterial effectiveness.[3] However, significant deviations from the intended pH can impact its stability and efficacy.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in the solution upon standing. | - Instability of the aluminum acetate complex.- Use of alkaline glass containers.- Variations in the pH of the water used for preparation. | - Store the solution at a controlled temperature (e.g., 4°C).- Consider adding a stabilizing agent like boric acid.[6][7]- Use high-purity, pH-neutral water for preparation.- Prepare fresh solutions more frequently if precipitation persists. |
| The pH of the solution is outside the desired range. | - Inaccurate measurement of starting materials (e.g., acetic acid).- Variations in the purity of reagents.- Absorption of atmospheric CO2 can alter pH over time. | - Calibrate pH meter before use.- Use high-purity, analytical grade reagents.- Store the solution in tightly sealed containers.- Adjust the pH carefully with dilute acetic acid if it is too high, although this may affect the final concentration. |
| Inconsistent antibacterial activity between batches. | - Variations in aluminum ion concentration.- Differences in final pH.- Presence of contaminants. | - Standardize the preparation protocol and ensure accurate weighing and measuring of all components.- Perform quality control checks on each batch, including pH and aluminum concentration measurements.- Use sterile techniques during preparation to minimize microbial contamination. |
| The preparation process takes too long. | - Traditional methods involving the reaction of aluminum sulfate (B86663) can be slow.[1] | - Consider a rapid preparation method by dissolving basic aluminum acetate in a heated solution of tartaric acid and acetic acid, which can reduce preparation time to a few hours.[1][2] |
Experimental Protocols
Standard Preparation of Burow's Solution (USP Method)
This method involves a double decomposition reaction.
Materials:
-
Aluminum Sulfate
-
Calcium Acetate or Lead Acetate
-
Purified Water
Procedure:
-
Dissolve aluminum sulfate in purified water in a suitable container.
-
In a separate container, dissolve calcium acetate (or lead acetate) in purified water.
-
Slowly add the calcium acetate solution to the aluminum sulfate solution with constant stirring. A precipitate of calcium sulfate (or lead sulfate) will form.
-
Allow the reaction to go to completion (this may take several hours or days).
-
Filter the mixture to remove the precipitate. The resulting clear solution is Burow's solution.
-
Store the solution in a tightly sealed, non-alkaline container at a controlled temperature.
Rapid Preparation of Burow's Solution
This method utilizes basic aluminum acetate for a faster preparation.[1][2]
Materials:
-
Basic Aluminum Acetate (e.g., Al(OH)(CH₃CO₂)₂)
-
Tartaric Acid
-
Acetic Acid
-
Purified Water
Procedure:
-
Mix the basic aluminum acetate with the appropriate amounts of tartaric acid and acetic acid in a suitable flask.
-
Add purified water to create a suspension.
-
Heat the suspension and boil for 2-2.5 hours, or until the solids are completely dissolved.
-
Allow the solution to cool to room temperature.
-
Store in a tightly sealed container.
Visualizations
Caption: Experimental workflow for the preparation and quality control of homemade Burow's solution.
References
- 1. [Pharmaceutical and pharmacological evaluation of Burow's solution (aluminum acetate solution), hospital preparation, and development of its rapid preparation method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. otinova.com [otinova.com]
- 5. [Evaluation of the Stability and Antibacterial Activity of Burow's and Neo-Burow's Solutions was Prepared Using Different Methods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US2824042A - Composition for preparation of burow's solution - Google Patents [patents.google.com]
- 7. cosmeticsinfo.org [cosmeticsinfo.org]
modifications to protocols for testing acidic antimicrobial agents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acidic antimicrobial agents.
Troubleshooting Guides
Issue: Inconsistent or No Zone of Inhibition in Agar (B569324) Diffusion Assays
Question: We are not observing a clear or consistent zone of inhibition when testing our acidic antimicrobial agent using the Kirby-Bauer disk diffusion method. What are the possible causes and solutions?
Answer:
Several factors can lead to inconsistent or absent zones of inhibition with acidic antimicrobial agents. Here’s a systematic approach to troubleshooting this issue:
-
Media pH and Agent Stability:
-
Problem: The pH of standard Mueller-Hinton agar (typically 7.2-7.4) can neutralize or alter the chemical structure of your acidic antimicrobial, reducing its efficacy.[1][2] The agent may also precipitate at this pH, preventing its diffusion into the agar.[3]
-
Solution:
-
Adjust Media pH: Prepare Mueller-Hinton agar with a pH that is optimal for the activity and solubility of your specific agent. Ensure the adjusted pH does not inhibit the growth of the test microorganism on its own. A pH of 5.0 has been shown to inhibit the growth of S. aureus and reduce the growth of P. aeruginosa.[4]
-
Solubility Check: Before the assay, test the solubility of your agent in a buffered solution at the same pH as your agar to check for precipitation.
-
-
-
Inoculum Density:
-
Incubation Conditions:
-
Agent Diffusion:
-
Problem: The acidic nature and molecular weight of your compound might inherently limit its diffusion through the agar matrix.[7]
-
Solution: If diffusion is a persistent issue, consider an alternative method like broth microdilution to determine the Minimum Inhibitory Concentration (MIC), as this method does not rely on diffusion.[8][9]
-
Issue: High Variability in Minimum Inhibitory Concentration (MIC) Values
Question: Our broth microdilution assays for an acidic antimicrobial are yielding highly variable MIC values. How can we improve the reproducibility of our results?
Answer:
High variability in MIC values when testing acidic agents often points to issues with the test environment interacting with the compound. Consider the following troubleshooting steps:
-
pH of Broth Medium:
-
Problem: Standard cation-adjusted Mueller-Hinton broth (CAMHB) has a pH of 7.2-7.4.[1] The activity of many antimicrobials is pH-dependent. For instance, the effectiveness of some aminoglycosides decreases at a lower pH, while the activity of tetracyclines can be enhanced. An acidic pH can decrease the in vitro susceptibilities of the B. fragilis group to several antibiotics.[10]
-
Solution:
-
Buffered Media: Use a buffered broth medium (e.g., with MES or other appropriate biological buffers) to maintain a consistent pH throughout the incubation period, especially if bacterial metabolism is expected to alter the pH.
-
pH Optimization: Test your agent in broth adjusted to different pH values to determine the optimal pH for its activity and stability. Ensure the chosen pH allows for robust growth of the control organism.
-
-
-
Agent Carryover and Neutralization:
-
Problem: When determining the Minimum Bactericidal Concentration (MBC) by subculturing from MIC wells, residual acidic antimicrobial carried over to the agar plate can inhibit growth, leading to a falsely low MBC.
-
Solution: Incorporate a validated neutralizing agent into the recovery agar plates. Common neutralizers include lecithin (B1663433) and polysorbate 80 (Tween 80).[1] For a broader spectrum of antimicrobials, D/E Neutralizing Media can be effective.[1] It is crucial to validate that the neutralizer itself is not toxic to the test organism.
-
-
Inaccurate Inoculum:
-
Problem: An incorrect starting inoculum concentration is a common source of variability in MIC testing.
-
Solution: Ensure your final inoculum concentration in each well is approximately 5 x 10⁵ CFU/mL. Prepare the initial suspension to a 0.5 McFarland standard and then dilute it as per the protocol.[5]
-
Frequently Asked Questions (FAQs)
Q1: How does an acidic pH affect the activity of different classes of antimicrobial agents?
A1: The effect of pH on antimicrobial activity is highly dependent on the chemical nature of the agent. For weak organic acids, the uncharged, protonated form is generally more antimicrobial as it can more easily pass through the bacterial cell membrane. Once inside the more alkaline cytoplasm, the acid dissociates, releasing protons and acidifying the cytoplasm, which can disrupt cellular processes. For other classes of antibiotics, the effect varies. For example, the activity of aminoglycosides is often reduced in acidic conditions, while the activity of some β-lactams on certain bacteria increases in acidic environments.
Q2: What are the key considerations when preparing growth media for testing acidic antimicrobials?
A2: The primary consideration is to ensure that the pH of the medium is compatible with both the antimicrobial agent and the test microorganism. The medium's pH should not inactivate the agent or inhibit bacterial growth. It is also important that the medium has sufficient buffering capacity to prevent significant pH shifts due to bacterial metabolism during incubation.
Q3: Is it necessary to use a neutralizer when testing acidic antimicrobial agents?
A3: Yes, especially when performing tests that involve subculturing, such as determining the MBC or in disinfectant efficacy testing.[10] A neutralizer is essential to inactivate the residual antimicrobial agent that is carried over, ensuring that you are measuring bacterial survival and not just continued inhibition.[10] The choice of neutralizer should be validated to be effective against your specific agent and non-toxic to the test organism.
Q4: Can I use standard CLSI or EUCAST guidelines without modification for my acidic antimicrobial?
A4: While CLSI and EUCAST guidelines provide the foundational framework for antimicrobial susceptibility testing, modifications may be necessary for novel or challenging agents like acidic compounds.[11][12][13][14] Any deviation from the standard reference methods, such as adjusting the pH of the test medium, must be scientifically justified and thoroughly validated to ensure the results are accurate and reproducible.[12][13][14]
Q5: My acidic compound is poorly soluble in aqueous media. How can I test its antimicrobial activity?
A5: For compounds with low water solubility, you may need to use a solvent like dimethyl sulfoxide (B87167) (DMSO) to prepare the stock solution. However, it is crucial to ensure that the final concentration of the solvent in the test medium is low enough (typically ≤1%) that it does not affect bacterial growth or interact with the antimicrobial agent. Always include a solvent control in your experiments to verify that the solvent has no intrinsic antimicrobial activity at the concentration used.
Data Presentation
Table 1: Effect of pH on the Minimum Inhibitory Concentration (MIC) of Various Antimicrobial Agents
| Antimicrobial Agent | Microorganism | pH 5.8 (µg/mL) | pH 6.3 (µg/mL) | pH 7.1 (µg/mL) | Reference |
| Trovafloxacin | Bacteroides fragilis | >16 | 4 | 1 | [10] |
| Ciprofloxacin | Bacteroides fragilis | >128 | 32 | 4 | [10] |
| Clindamycin | Bacteroides fragilis | 8 | 2 | 0.5 | [10] |
| Ampicillin-Sulbactam | Bacteroides fragilis | 64 | 16 | 4 | [10] |
| Piperacillin-Tazobactam | Bacteroides fragilis | 128 | 32 | 8 | [10] |
| Imipenem | Bacteroides fragilis | 0.5 | 0.25 | 0.125 | [10] |
| Meropenem | Bacteroides fragilis | 1 | 0.5 | 0.25 | [10] |
Table 2: Influence of pH on the Antimicrobial Activity of Wood Vinegar (Pyroligneous Extract)
| Microorganism | MIC at pH 2.5 (%) | MIC at pH 5.5 (%) | MIC at pH 7.0 (%) | MIC at pH 7.5 (%) | Reference |
| Pseudomonas aeruginosa | 3.12 | 25 | 50 | 25 | [11] |
| Salmonella enteritidis | 3.12 | 25 | 50 | 25 | [11] |
| Candida albicans | 3.12 | 25 | 25 | 25 | [11] |
| Staphylococcus aureus | 12.5 | 25 | No inhibition | 50 | [11] |
| Streptococcus agalactiae | 6.25 | 50 | No inhibition | No inhibition | [11] |
Experimental Protocols
Protocol 1: Broth Microdilution for Acidic Antimicrobials
This protocol is adapted from standard CLSI guidelines with modifications for acidic compounds.
Materials:
-
96-well sterile microtiter plates[15]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB), pH adjusted and buffered as required
-
Acidic antimicrobial agent stock solution
-
Bacterial culture grown to log phase
-
0.5 McFarland turbidity standard[15]
-
Sterile saline or broth for dilution
-
Multichannel pipette
Procedure:
-
Media Preparation: Prepare CAMHB and adjust the pH to the desired level using sterile HCl or NaOH. Add a suitable buffer (e.g., MES) if needed to maintain pH stability. Sterilize by filtration.
-
Antimicrobial Dilution: a. Add 100 µL of the pH-adjusted broth to all wells of a 96-well plate.[15] b. Add 100 µL of the antimicrobial stock solution (at 2x the highest desired concentration) to the first column of wells.[15] c. Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing well, and repeating across the plate to the tenth column. Discard 100 µL from the tenth column.[15] d. Column 11 will serve as the positive growth control (no antimicrobial), and column 12 as the sterility control (no bacteria).[15]
-
Inoculum Preparation: a. From a fresh culture, prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland standard. b. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well (this typically requires a 1:100 dilution of the standardized suspension into the broth used for the assay, but should be validated).
-
Inoculation: Add 100 µL of the diluted bacterial suspension to wells in columns 1 through 11.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in an ambient air incubator.[6]
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[16]
Protocol 2: Neutralizer Effectiveness Testing (Adapted from ASTM E1054)
This protocol validates that a chosen neutralizer effectively inactivates the acidic antimicrobial without being toxic to the test microorganism.[17][18][19]
Materials:
-
Acidic antimicrobial agent at test concentration
-
Proposed neutralizer solution
-
Phosphate-Buffered Saline (PBS)
-
Test microorganism suspension (low concentration, ~100-200 CFU/mL)
-
Standard plate count agar
Procedure:
Part A: Neutralizer Effectiveness [17][18]
-
Add a specific volume of the antimicrobial agent to the corresponding volume of the neutralizer.
-
Immediately inoculate this mixture with a low concentration of the test organism.
-
After a specified contact time, plate a sample onto standard plate count agar.
-
Incubate and count the resulting colonies.
Part B: Neutralizer Toxicity [17][18]
-
Inoculate the neutralizer solution (without the antimicrobial agent) with the same low concentration of the test organism.
-
After the same contact time as in Part A, plate a sample onto standard plate count agar.
-
Incubate and count the colonies.
Part C: Organism Viability Control [18]
-
Inoculate PBS (or another inert buffer) with the same low concentration of the test organism.
-
After the same contact time, plate a sample onto standard plate count agar.
-
Incubate and count the colonies.
Interpretation:
-
The colony count from Part A should be statistically equivalent to the count from Part C, demonstrating effective neutralization.
-
The colony count from Part B should be statistically equivalent to the count from Part C, demonstrating that the neutralizer is not toxic.
Visualizations
References
- 1. apec.org [apec.org]
- 2. microbenotes.com [microbenotes.com]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. asm.org [asm.org]
- 7. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]
- 8. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of pH on in vitro antimicrobial susceptibility of the Bacteroides fragilis group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. m.youtube.com [m.youtube.com]
- 17. microchemlab.com [microchemlab.com]
- 18. microbe-investigations.com [microbe-investigations.com]
- 19. standards.iteh.ai [standards.iteh.ai]
identifying degradation products of Burow's solution and their effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Burow's Solution.
Frequently Asked Questions (FAQs)
Q1: What is Burow's Solution and what are its primary components?
A1: Burow's Solution is an aqueous solution of aluminum acetate (B1210297). It is not a simple compound but a complex equilibrium of various species, including neutral aluminum triacetate (Al(CH₃COO)₃), basic aluminum diacetate (HOAl(CH₃COO)₂), and dibasic aluminum monoacetate ((HO)₂AlCH₃COO).[1][2] The exact composition in solution is highly dependent on pH and concentration.[3] It is widely used for its astringent and antibacterial properties.[4]
Q2: What are the primary degradation products of Burow's Solution?
A2: The primary degradation of Burow's Solution occurs through two main pathways:
-
Hydrolysis: The aluminum acetate salts react with water, leading to the formation and precipitation of aluminum hydroxide (B78521) (Al(OH)₃) . This is the most common cause of instability, often observed as a white residue.[2][5]
-
Evaporation: Acetic acid can evaporate from the solution, leading to a decrease in its concentration and an increase in the solution's pH.
Q3: How do these degradation products affect the solution's efficacy?
A3: The degradation of Burow's solution can significantly impact its therapeutic and experimental efficacy:
-
Precipitation of Aluminum Hydroxide: This reduces the concentration of soluble, active aluminum species in the solution, which can diminish its astringent and antibacterial properties.[6] The formation of a precipitate can also make the solution unsuitable for use.[2]
-
Loss of Acetic Acid: An increase in pH due to acetic acid evaporation can accelerate the precipitation of aluminum hydroxide, further destabilizing the solution. The acidic nature of the solution contributes to its antibacterial activity.[7]
Q4: What is the role of boric acid in some formulations of Burow's Solution?
A4: Boric acid is often added to Burow's Solution as a stabilizing agent.[5][8] It acts as a buffer, helping to maintain the acidic pH of the solution and thereby inhibiting the hydrolysis of aluminum acetate and the subsequent precipitation of aluminum hydroxide.[5][9]
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| White precipitate or cloudiness in the solution. | Hydrolysis of aluminum acetate: This leads to the formation of insoluble aluminum hydroxide. This can be caused by an increase in pH or prolonged storage. | - Ensure the solution is stored in a tight, light-resistant container to prevent evaporation of acetic acid.[3] - If preparing in-house, consider the use of a stabilizer like boric acid (not to exceed 0.6%).[8] - Dispense only the clear supernatant after allowing the precipitate to settle, though be aware the concentration of the active ingredient will be lower.[3] - For some applications, the solution may need to be freshly prepared. |
| Decreased astringent or antibacterial efficacy. | Loss of active aluminum species: This is a direct consequence of aluminum hydroxide precipitation. The antibacterial potency is dependent on the aluminum concentration.[6] | - Assay the solution for aluminum oxide content to determine the current concentration of the active ingredient (see Experimental Protocol 1). - If the concentration is below the required level, the solution should be discarded and a fresh batch prepared. |
| A noticeable decrease in the sharp, vinegary odor. | Evaporation of acetic acid: This indicates a change in the solution's composition and a likely increase in pH. | - Assay the solution for acetic acid content (see Experimental Protocol 2). - Store the solution in a tightly sealed container to minimize evaporation.[3] |
| Skin irritation, dryness, or itching after application. | Inherent properties of aluminum acetate or individual sensitivity. | - These are known potential side effects of aluminum acetate solution.[10][11] - Discontinue use if irritation persists or worsens and consult a physician.[10] - Ensure the solution is properly diluted before use as per the experimental protocol. |
Degradation Product Summary
| Degradation Product | Chemical Formula | Common Cause | Primary Effect on Solution |
| Aluminum Hydroxide | Al(OH)₃ | Hydrolysis of aluminum acetate | Formation of white precipitate, reduction of soluble aluminum concentration. |
| (Increased Hydroxide Ion Concentration) | OH⁻ | Evaporation of acetic acid | Increase in pH, acceleration of aluminum hydroxide precipitation. |
Experimental Protocols
Protocol 1: Assay for Aluminum Oxide (Total Aluminum Content)
This protocol determines the total aluminum content in the solution, calculated as aluminum oxide (Al₂O₃), using a complexometric titration with Edetate disodium (B8443419) (EDTA).
Methodology:
-
Sample Preparation: Pipette 25 mL of the Burow's Solution into a 250-mL volumetric flask. Add 5 mL of hydrochloric acid and dilute with water to volume, then mix.
-
Reaction: Pipette 25 mL of this prepared solution into a 250-mL beaker. With continuous stirring, add 25.0 mL of 0.05 M Edetate disodium titrant and 20 mL of acetic acid–ammonium acetate buffer.
-
Heating: Heat the solution to near boiling for 5 minutes.
-
Titration: Cool the solution and add 50 mL of alcohol and 2 mL of dithizone (B143531) indicator. Titrate the excess EDTA with 0.05 M zinc sulfate (B86663) until the solution turns a bright rose-pink color.
-
Blank Determination: Perform a blank titration using water instead of the sample solution to make any necessary corrections.
-
Calculation: Each mL of 0.05 M Edetate disodium titrant is equivalent to 2.549 mg of Al₂O₃.[8]
Protocol 2: Assay for Acetic Acid
This protocol quantifies the amount of free acetic acid in the solution via distillation and titration.
Methodology:
-
Distillation Setup: Place 20 mL of the Burow's Solution into a Kjeldahl flask containing a mixture of 20 mL of phosphoric acid and 150 mL of water. Connect the flask to a condenser, ensuring the delivery tube is submerged in 50.0 mL of 0.5 N sodium hydroxide in a receiving flask.
-
First Distillation: Distill approximately 160 mL of the solution.
-
Second Distillation: Remove the delivery tube from the sodium hydroxide solution, allow the Kjeldahl flask to cool, add another 50 mL of water, and distill an additional 40-45 mL into the same receiving flask.
-
Titration: Add phenolphthalein (B1677637) indicator to the distillate and titrate the excess sodium hydroxide with 0.5 N sulfuric acid.[3][8]
Visualizations
Caption: Degradation pathways of Burow's Solution.
Caption: Troubleshooting workflow for common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. [Evaluation of the Stability and Antibacterial Activity of Burow's and Neo-Burow's Solutions was Prepared Using Different Methods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aluminum Acetate Topical Solution [drugfuture.com]
- 4. Burow's solution - Wikipedia [en.wikipedia.org]
- 5. US2824042A - Composition for preparation of burow's solution - Google Patents [patents.google.com]
- 6. [Pharmaceutical and pharmacological evaluation of Burow's solution (aluminum acetate solution), hospital preparation, and development of its rapid preparation method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pi.bausch.com [pi.bausch.com]
- 8. newdruginfo.com [newdruginfo.com]
- 9. ewg.org [ewg.org]
- 10. Aluminum Acetate Solution: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. Aluminum Acetate Solution: Eczema Uses, Side Effects, Dosage [medicinenet.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering pH-related challenges when using Burow's solution (Aluminum Acetate (B1210297) Solution) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the typical pH of Burow's solution and why is it acidic?
A1: The typical pH of a standard Burow's solution ranges from 3.6 to 4.4.[1] This acidity is due to the hydrolysis of aluminum acetate in water, which releases acetic acid. The solution is a complex equilibrium of different aluminum acetate salts, including basic aluminum diacetate and dibasic aluminum monoacetate, in an aqueous solution of acetic acid.[1]
Q2: How stable is the pH of Burow's solution during storage?
A2: The pH of Burow's solution is relatively stable when stored under appropriate conditions. One study has shown that the pH, osmolarity, and antibacterial activity of Burow's solution remained unchanged for 5 months when stored at 4°C.[2] However, stability can be affected by factors such as temperature, exposure to air (which can lead to evaporation of acetic acid or absorption of CO2), and the container material. For instance, storage in alkaline glass containers can alter the pH over time. Formulations stabilized with boric acid show enhanced stability, even at elevated temperatures.
Q3: Can I use Burow's solution directly in cell culture experiments?
A3: It is generally not recommended to add Burow's solution directly to cell cultures. The acidic pH of the solution can drastically lower the pH of the culture medium, which is typically buffered to a physiological range of 7.2-7.4. This sudden drop in pH can induce cellular stress, inhibit proliferation, and even cause cell death. It is crucial to adjust the pH of any Burow's solution-containing preparation to be compatible with the specific cell line and culture medium being used.
Q4: What are the primary pH-related problems I might encounter when using Burow's solution in my experiments?
A4: The primary pH-related issues include:
-
Cell-Based Assays: The acidic nature of Burow's solution can lead to decreased cell viability and proliferation, and may interfere with assays that are pH-sensitive, such as MTT or XTT assays.
-
Enzyme Assays: Enzyme activity is highly dependent on pH. The acidity of Burow's solution can denature enzymes or alter their active sites, leading to inaccurate measurements of enzyme kinetics.
-
Precipitation: When adjusting the pH of Burow's solution towards a neutral or alkaline range, there is a high risk of precipitating aluminum hydroxide (B78521), which can interfere with experimental readouts and reduce the concentration of active aluminum species.
-
Incompatibility with Buffers: Mixing Burow's solution with certain buffers, such as phosphate (B84403) buffers, can lead to the precipitation of aluminum phosphate.
Troubleshooting Guides
Problem 1: Unexpected Results in Cell Viability Assays (e.g., MTT, XTT)
Symptoms:
-
Lower than expected cell viability in treated groups.
-
High variability between replicate wells.
-
Visible signs of cell stress or death under the microscope.
-
Precipitate formation in the culture medium.
Possible pH-Related Causes:
-
Acidic Shock: The addition of an unbuffered or improperly buffered Burow's solution has lowered the pH of the culture medium below the physiological range, causing cytotoxicity.
-
Assay Interference: The acidic pH may directly interfere with the enzymatic reduction of the tetrazolium salts (MTT, XTT) or the stability of the formazan (B1609692) product, leading to inaccurate readings. Some components of Burow's solution may also directly reduce the assay reagents, causing false positives.
Solutions:
-
pH Adjustment: Always adjust the pH of your final Burow's solution formulation to the physiological pH of your cell culture medium (typically 7.2-7.4) before adding it to the cells. Refer to the detailed protocol below for pH adjustment.
-
Use a pH-Stable Medium: Ensure your cell culture medium has sufficient buffering capacity to handle the addition of your test article. Media containing HEPES in addition to the bicarbonate buffering system can provide greater pH stability for experiments conducted outside of a CO2 incubator.
-
Control for pH Effects: Include a vehicle control in your experiment where the pH has been adjusted to match that of your final Burow's solution formulation. This will help you differentiate between the effects of the active components and the effects of any residual pH imbalance.
-
Consider Alternative Viability Assays: If you continue to see interference, consider using a viability assay that is less sensitive to pH changes, such as the trypan blue exclusion assay or a calcein-AM/ethidium homodimer-1 staining-based assay.
Problem 2: Precipitation When Adjusting the pH of Burow's Solution
Symptoms:
-
Formation of a white, gelatinous precipitate when adding a base (e.g., NaOH) to Burow's solution.
-
Cloudiness or turbidity in the solution.
Possible pH-Related Causes:
-
Aluminum Hydroxide Precipitation: As the pH of the aluminum acetate solution is raised, the equilibrium shifts, leading to the formation of insoluble aluminum hydroxide. This is particularly problematic when a strong base is added too quickly, creating localized areas of high pH.
Solutions:
-
Slow, Dropwise Addition of Base: Add a dilute solution of a strong base (e.g., 0.1 M NaOH) very slowly, drop by drop, while vigorously stirring the Burow's solution. This helps to avoid localized high pH and allows for a more controlled precipitation process.
-
Use of a Buffer System: Incorporating the Burow's solution into a suitable buffer system before pH adjustment can help to control the pH more effectively and prevent large pH swings. An acetate buffer system can be a good choice due to the common ion effect.
-
Work at a Lower Concentration: If possible, dilute the Burow's solution before adjusting the pH. Lower concentrations of aluminum are less likely to precipitate.
-
Consider Chelating Agents: In some applications, the addition of a chelating agent like citrate (B86180) can help to keep the aluminum in solution at a higher pH. However, this may alter the biological activity of the solution and should be tested for its effect on your specific experiment.
Data Presentation
Table 1: pH of Burow's Solution Under Different Conditions
| Condition | pH Range | Notes |
| Standard Solution (USP) | 3.6 - 4.4 | Acidic due to hydrolysis of aluminum acetate.[1] |
| Storage at 4°C for 5 months | Stable | No significant change in pH was observed.[2] |
| After neutralization with NaOH | ~7.0 - 7.4 | Prone to precipitation if not done carefully. |
Table 2: Compatibility of Burow's Solution with Common Buffers
| Buffer | Compatibility | Potential Issues |
| Acetate | Good | Common ion effect can help stabilize the solution. |
| Phosphate | Poor | Risk of aluminum phosphate precipitation. |
| Tris | Moderate | Can be used for pH adjustment, but precipitation of aluminum hydroxide is still a risk. |
| HEPES | Moderate | Can provide good buffering capacity in the physiological range, but compatibility should be tested for precipitation. |
Experimental Protocols
Protocol for pH Adjustment of Burow's Solution for Cell Culture Applications
This protocol describes how to adjust the pH of a Burow's solution preparation to a physiological pH (e.g., 7.4) for use in in vitro experiments.
Materials:
-
Burow's solution (or a solution prepared from aluminum acetate)
-
Sterile 0.1 M Sodium Hydroxide (NaOH) solution
-
Sterile 0.1 M Hydrochloric Acid (HCl) solution
-
Calibrated pH meter with a micro-electrode
-
Sterile magnetic stirrer and stir bar
-
Sterile beakers or tubes
Methodology:
-
Determine the final concentration of Burow's solution needed for your experiment. Prepare a slightly more concentrated stock solution to allow for dilution during pH adjustment.
-
Place the Burow's solution in a sterile beaker with a sterile magnetic stir bar and begin stirring at a moderate speed.
-
Immerse the calibrated pH electrode into the solution.
-
Slowly, add the 0.1 M NaOH solution drop by drop to the stirring Burow's solution. Monitor the pH reading closely.
-
Pause frequently to allow the pH to stabilize. The formation of a transient white precipitate upon addition of the NaOH drop is normal, but it should redissolve with stirring. If a permanent precipitate forms, you are adding the base too quickly or the concentration is too high.
-
Continue adding NaOH until the pH is slightly above your target pH (e.g., 7.5).
-
If you overshoot the target pH, use the 0.1 M HCl solution to carefully bring the pH back down to the desired value (e.g., 7.4).
-
Once the target pH is stable for at least 5-10 minutes, stop stirring.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for filter sterilization.
-
Sterilize the pH-adjusted solution by passing it through a 0.22 µm syringe filter.
-
The pH-adjusted Burow's solution is now ready to be added to your cell culture medium or used in your experiment.
Protocol: In Vitro Skin Irritation Test for an Astringent Formulation
This protocol is based on the OECD Test Guideline 439 for in vitro skin irritation using a reconstructed human epidermis (RhE) model.
Materials:
-
Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™)
-
Assay medium provided by the RhE model manufacturer
-
pH-adjusted Burow's solution formulation (test article)
-
Phosphate-Buffered Saline (PBS)
-
Negative control (e.g., sterile PBS or water)
-
Positive control (e.g., 5% Sodium Dodecyl Sulfate)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Isopropanol (B130326) or other suitable solvent for formazan extraction
-
Multi-well plates (e.g., 24-well plates)
-
Plate reader capable of measuring absorbance at ~570 nm
Methodology:
-
Pre-incubation of Tissues: Upon receipt, place the RhE tissues into 24-well plates containing pre-warmed assay medium and incubate for at least 1 hour at 37°C and 5% CO2.
-
Application of Test Article: Remove the plates from the incubator. Apply the pH-adjusted Burow's solution formulation (typically 25-50 µL) directly onto the surface of the RhE tissue. Apply the negative and positive controls to separate tissues.
-
Exposure: Incubate the treated tissues for the specified exposure time (e.g., 60 minutes) at 37°C and 5% CO2.
-
Washing: After the exposure period, thoroughly rinse the tissues with PBS to remove the test article.
-
Post-incubation: Transfer the washed tissues to new wells containing fresh, pre-warmed assay medium and incubate for a post-exposure period (e.g., 42 hours) at 37°C and 5% CO2.
-
MTT Assay:
-
After the post-incubation period, transfer the tissues to a new 24-well plate containing MTT solution (e.g., 1 mg/mL in assay medium).
-
Incubate for 3 hours at 37°C and 5% CO2. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Extraction:
-
Remove the tissues from the MTT solution and gently blot them dry.
-
Place each tissue in a new well or tube containing a fixed volume of isopropanol (or other suitable solvent).
-
Incubate for at least 2 hours with gentle shaking to extract the formazan.
-
-
Absorbance Measurement: Transfer the formazan extract to a 96-well plate and measure the optical density (OD) at ~570 nm using a plate reader.
-
Data Analysis:
-
Calculate the percent viability for each tissue relative to the negative control: % Viability = (OD of test article-treated tissue / OD of negative control-treated tissue) x 100
-
Classify the irritation potential based on the mean percent viability of the replicate tissues. According to OECD TG 439, a mean viability of ≤ 50% indicates an irritant.
-
Mandatory Visualizations
Caption: Workflow for pH adjustment of Burow's solution.
Caption: pH-sensitive signaling pathways affected by Burow's solution.
Caption: Troubleshooting logic for pH issues with Burow's solution.
References
minimizing precipitation in extemporaneously prepared Burow's solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to minimize precipitation in extemporaneously prepared Burow's solution (Aluminum Acetate (B1210297) Topical Solution, USP).
Frequently Asked Questions (FAQs)
Q1: What is Burow's solution and why is precipitation a concern?
A1: Burow's solution is an aqueous solution of aluminum acetate that possesses astringent and antibacterial properties.[1] Precipitation is a common issue in extemporaneously prepared Burow's solution due to the hydrolysis of aluminum acetate. This hydrolysis forms insoluble basic aluminum acetates, reducing the solution's potency and making it unsuitable for use.[2] The United States Pharmacopeia (USP) specifies that only clear Aluminum Acetate Topical Solution should be dispensed.[3][4]
Q2: What is the ideal pH for a stable Burow's solution?
A2: The optimal pH range for a stable Burow's solution is between 3.6 and 4.4, as specified by the USP for Aluminum Acetate Topical Solution.[3][4] Another source suggests a stable pH range of 4.2 to 4.7.[2] Maintaining the pH within this acidic range helps to suppress the hydrolysis of aluminum acetate and minimize precipitation.
Q3: What is the role of boric acid in Burow's solution?
A3: Boric acid is used as a stabilizing agent in Burow's solution.[2][3] It acts as a buffer to help maintain the acidic pH and counteracts the influence of alkaline environments, such as glass containers, which can promote precipitation.[2] The USP states that Burow's solution may be stabilized by the addition of not more than 0.6% boric acid.[3][4]
Q4: How does temperature affect the stability of Burow's solution?
A4: Higher temperatures accelerate the hydrolysis of aluminum acetate, leading to faster precipitation. Conversely, storing the solution at a lower temperature, such as in a refrigerator, can help to slow down this degradation process and extend the shelf-life of the extemporaneously prepared solution. One compounding pharmacy suggests that a prepared solution can be kept in the fridge for up to 14 days.[5]
Q5: Can I use a commercial dry powder mix to prepare Burow's solution?
A5: Yes, commercial dry powder packets are available, which typically contain aluminum sulfate (B86663) tetradecahydrate and calcium acetate monohydrate.[1][6] When dissolved in water, these components react to form aluminum acetate. However, it is noted that solutions prepared from such dry mixes may become less potent on standing or heating due to the precipitation of a more basic aluminum salt.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Cloudiness or white precipitate forms immediately upon preparation. | 1. Incorrect order of mixing reagents.2. Use of warm or hot water for dissolution.3. High initial pH of the water used. | 1. Follow the USP-recommended procedure for preparing Aluminum Subacetate Topical Solution first, then converting it to Aluminum Acetate Topical Solution. This involves dissolving aluminum sulfate in cold water before gradually adding calcium carbonate.2. Always use cold water as specified in the protocol.3. Use purified water and ensure the final pH of the solution is within the 3.6-4.4 range. |
| Solution becomes cloudy or forms a precipitate after a few days of storage. | 1. The solution is undergoing hydrolysis due to an unstable pH.2. Storage at room temperature or exposure to heat.3. Use of a container that leaches alkaline substances (e.g., certain types of glass). | 1. Ensure the final pH is within the optimal range (3.6-4.4). The addition of a stabilizing agent like boric acid (not exceeding 0.6%) can help maintain the pH.2. Store the prepared solution in a refrigerator.3. Store in a tightly sealed container. |
| The final pH of the solution is outside the recommended range (3.6-4.4). | 1. Inaccurate measurement of reagents, particularly acetic acid.2. The initial pH of the purified water was too high or too low. | 1. Carefully and accurately measure all components as per the protocol.2. Check the pH of the final solution and adjust if necessary with a small amount of diluted acetic acid (to lower the pH) or a very dilute solution of a suitable alkalizing agent if the pH is too low. Any adjustments should be made cautiously to avoid overcorrection. |
Data Summary
The following table summarizes the key quantitative parameters for the preparation of a stable Burow's solution according to the United States Pharmacopeia (USP).
| Parameter | USP Specification | Reference |
| Final pH | 3.6 – 4.4 | [3][4] |
| Boric Acid (Stabilizer) | Not more than 0.6% | [3][4] |
| Aluminum Oxide (Al₂O₃) Content | 1.20 g – 1.45 g per 100 mL | [3][4] |
| Acetic Acid (C₂H₄O₂) Content | 4.24 g – 5.12 g per 100 mL | [3][4] |
Experimental Protocols
Protocol 1: Extemporaneous Preparation of Aluminum Acetate Topical Solution (Burow's Solution) USP
This protocol is adapted from the United States Pharmacopeia for the preparation of 1000 mL of Aluminum Acetate Topical Solution. The process involves two main stages: the preparation of Aluminum Subacetate Topical Solution, followed by its conversion to Aluminum Acetate Topical Solution.
Part A: Preparation of Aluminum Subacetate Topical Solution
-
Reagents and Equipment:
-
Aluminum Sulfate: 145 g
-
Calcium Carbonate: 70 g
-
Acetic Acid: 160 mL
-
Purified Water, cold: a sufficient quantity to make 1000 mL
-
Beakers
-
Filter paper and funnel
-
Stirring rod
-
Graduated cylinders
-
Vacuum filtration apparatus (optional)
-
-
Procedure:
-
In a suitable container, dissolve the 145 g of Aluminum Sulfate in 600 mL of cold purified water.
-
Filter the resulting solution to ensure clarity.
-
Gradually add the 70 g of Calcium Carbonate to the aluminum sulfate solution in several portions, with constant stirring.
-
Slowly add the 160 mL of Acetic Acid to the mixture while continuing to stir.
-
Set the mixture aside and allow it to stand for 24 hours.
-
Filter the product. If necessary, a vacuum can be used to aid filtration. Return the initial portion of the filtrate back through the filter to ensure clarity.
-
Wash the precipitate on the filter with small portions of cold water, collecting the filtrate until the total volume reaches 1000 mL.
-
Part B: Preparation of Aluminum Acetate Topical Solution
-
Reagents and Equipment:
-
Aluminum Subacetate Topical Solution (from Part A): 545 mL
-
Glacial Acetic Acid: 15 mL
-
Purified Water: a sufficient quantity to make 1000 mL
-
Graduated cylinders
-
Mixing container
-
-
Procedure:
-
Measure 545 mL of the Aluminum Subacetate Topical Solution.
-
Add 15 mL of Glacial Acetic Acid to the Aluminum Subacetate Topical Solution.
-
Add a sufficient quantity of Purified Water to make a final volume of 1000 mL.
-
Mix the solution thoroughly.
-
If necessary, filter the final solution to ensure it is clear.
-
Dispense only the clear solution.
-
Visualizations
Caption: Formation of Aluminum Acetate and Calcium Sulfate Precipitate.
Caption: Hydrolysis of Aluminum Acetate leading to precipitation.
Caption: Troubleshooting workflow for precipitation in Burow's solution.
References
- 1. Burow's solution - Wikipedia [en.wikipedia.org]
- 2. US2824042A - Composition for preparation of burow's solution - Google Patents [patents.google.com]
- 3. Aluminum Acetate Topical Solution [drugfuture.com]
- 4. trungtamthuoc.com [trungtamthuoc.com]
- 5. maroochydore.formulae.com.au [maroochydore.formulae.com.au]
- 6. reference.medscape.com [reference.medscape.com]
addressing variability in results of in vitro studies with Otic Domeboro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Otic Domeboro (active ingredient: aluminum acetate) in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the active ingredient in this compound and its primary mechanism of action in vitro?
A1: The active ingredient in this compound is aluminum acetate (B1210297). Its primary mechanism of action in vitro is astringency, which involves the constriction of tissues and has been shown to inhibit the growth of various bacteria commonly found in ear infections.[1][2]
Q2: How should I prepare a stock solution of this compound for in vitro experiments?
A2: this compound is often supplied as a powder. To prepare a solution, dissolve one powder packet in the amount of sterile, purified water specified in the product instructions to achieve a standard dilution (e.g., 1:40).[3] Ensure the powder is fully dissolved by stirring. Do not filter the solution, as this may remove active components. For cell culture experiments, it is crucial to use sterile water and aseptic techniques throughout the preparation.
Q3: What is the typical pH of an this compound solution and is it stable?
A3: An aqueous solution of aluminum acetate, the active component of this compound, is acidic, with a pH typically ranging from 3.6 to 4.4.[4][5] Once prepared, the solution can be stored in the refrigerator for up to 14 days.[3] However, for in vitro studies, it is recommended to prepare fresh solutions for each experiment to minimize variability.
Q4: Can I use this compound directly in my cell culture medium?
A4: Caution is advised when adding this compound directly to standard cell culture media. Aluminum salts, including aluminum acetate, can react with components in the media, particularly phosphate (B84403), leading to the formation of a precipitate.[6] This can alter the effective concentration of aluminum acetate and may have cytotoxic effects unrelated to the intended experimental parameters. It is recommended to perform preliminary compatibility tests with your specific cell culture medium.
Troubleshooting Guides
Issue 1: Precipitate Formation in Cell Culture Medium
Symptoms:
-
Cloudiness or visible particulate matter in the cell culture medium after the addition of this compound solution.
-
Inconsistent results in cell viability or proliferation assays.
Possible Causes:
-
Reaction with Media Components: Aluminum ions can react with phosphate and other components in the cell culture medium to form insoluble aluminum phosphate salts.[6]
-
pH Shift: The acidic nature of the this compound solution can cause a localized or bulk pH shift in the culture medium, leading to the precipitation of proteins and other components.
Solutions:
-
Use a Simplified Buffer: For short-term exposure studies, consider using a simplified, phosphate-free buffer system (e.g., a HEPES-buffered saline solution) as the vehicle for this compound.
-
Pre-incubation and Centrifugation: If the experimental design requires the use of complete medium, prepare the desired concentration of this compound in the medium, incubate for a short period, and then centrifuge to pellet any precipitate before applying the supernatant to the cells. Note that this will reduce the effective concentration of aluminum.
-
Dose-Response Testing: Perform a dose-response experiment to determine the highest concentration of this compound that does not cause precipitation in your specific cell culture medium.
Issue 2: High Variability in Antimicrobial Susceptibility Testing
Symptoms:
-
Inconsistent zone of inhibition diameters in disk diffusion assays.
-
Variable Minimum Inhibitory Concentration (MIC) values in broth dilution or agar (B569324) dilution assays.
Possible Causes:
-
Inconsistent Solution Preparation: Improper dissolution of the powder or variations in the water volume can lead to incorrect concentrations.
-
Agar Depth and Composition: In agar-based assays, the depth and composition of the agar can affect the diffusion of the aluminum acetate.[1]
-
Inoculum Size: Variations in the bacterial inoculum size can impact the outcome of susceptibility tests.
Solutions:
-
Standardize Solution Preparation: Follow a strict, documented protocol for preparing the this compound solution for each experiment.
-
Control Agar Plates: Ensure a consistent depth of agar in all plates. Use the same batch of agar for all experiments within a study.
-
Standardize Inoculum: Use a spectrophotometer to standardize the bacterial inoculum to a consistent density (e.g., 0.5 McFarland standard) for each experiment.
-
Include Quality Control Strains: Always include appropriate quality control bacterial strains with known susceptibility to ensure the validity of the experimental run.
Data Presentation
Table 1: In Vitro Antimicrobial Activity of Burow's Solution (Aluminum Acetate)
| Microorganism | Lowest Dilution for Growth Inhibition | Reference |
| Commonly occurring bacteria in discharging ear | 1:80 to 1:160 | [2] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using MTT
This protocol is adapted for testing the cytotoxicity of an astringent compound like this compound on a mammalian cell line.
Materials:
-
Mammalian cell line of interest (e.g., human keratinocytes)
-
Complete cell culture medium
-
This compound (aluminum acetate) powder
-
Sterile, purified water
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well cell culture plates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Preparation of Test Solution: Prepare a stock solution of this compound in sterile, purified water. Further dilute the stock solution in a serum-free or low-serum medium to achieve the desired final concentrations. Note: Perform a preliminary test to ensure the chosen concentrations do not cause precipitation in the test medium.
-
Cell Treatment: Remove the culture medium from the wells and replace it with the medium containing different concentrations of the this compound solution. Include a vehicle control (medium without this compound) and a positive control for cytotoxicity (e.g., sodium dodecyl sulfate).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
After incubation, remove the treatment medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound (aluminum acetate) powder
-
Sterile, purified water
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Methodology:
-
Preparation of Test Solution: Prepare a sterile stock solution of this compound in sterile, purified water at a concentration that is at least twice the highest concentration to be tested.
-
Serial Dilution:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Inoculation: Prepare a bacterial inoculum in CAMHB adjusted to a 0.5 McFarland standard. Dilute this suspension so that after inoculation, each well contains approximately 5 x 10^5 CFU/mL. Add 10 µL of the standardized, diluted inoculum to each well.
-
Controls: Include a positive control for growth (wells with inoculum but no this compound) and a negative control for sterility (wells with medium but no inoculum).
-
Incubation: Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacterium.
Visualizations
Caption: Troubleshooting workflow for addressing variability in in vitro results.
Caption: Potential signaling pathways affected by components of this compound.
References
- 1. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. maroochydore.formulae.com.au [maroochydore.formulae.com.au]
- 4. Aluminum Acetate Topical Solution [drugfuture.com]
- 5. pharmacopeia.cn [pharmacopeia.cn]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Burow's Solution (Aluminum Acetate) Stock Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the contamination of Burow's solution stock.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage container for a stock solution of Burow's solution?
A1: Stock solutions of Burow's solution, which are acidic, should be stored in appropriate containers to prevent chemical leaching and degradation. Recommended materials include borosilicate glass bottles or high-density polyethylene (B3416737) (HDPE) containers.[1][2][3][4] These materials are inert and resistant to corrosion from acidic solutions.[1][2] Ensure containers have tight-fitting closures to prevent evaporation and entry of contaminants.[3]
Q2: What are the recommended storage conditions to maintain the stability and prevent contamination of Burow's solution?
A2: To maintain stability and prevent microbial growth, it is recommended to store Burow's solution at controlled room temperature (15–25°C / 59–77°F) or under refrigeration (2-8°C). One study indicated that storage at 4°C had no effect on the solution's properties for up to 5 months.[5] The storage area should be clean, dry, and away from direct sunlight to prevent degradation.
Q3: How can I sterilize my Burow's solution stock?
A3: Burow's solution should be sterilized by filtration through a sterile 0.22-µm or smaller pore size filter.[6][7] This method effectively removes bacteria without altering the chemical composition of the solution.[7] Autoclaving is not recommended as the heat can cause the aluminum acetate (B1210297) to precipitate and alter the solution's properties.[6] All filtration should be conducted in a laminar flow hood using aseptic techniques to prevent recontamination.[6][8]
Q4: What are the common signs of contamination or degradation in a Burow's solution stock?
A4: Signs of contamination or degradation include:
-
Visible microbial growth: Cloudiness, turbidity, or the presence of floating particles.
-
Precipitation: Formation of a white residue or sediment at the bottom of the container.[9] This can indicate chemical instability or a shift in pH.
-
Change in pH: A significant deviation from the expected pH range of 3.6 to 4.4 can indicate contamination or degradation.[10]
-
Discoloration: Any change from a clear, colorless solution.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| White precipitate forms in the solution. | 1. Chemical Instability: Aluminum acetate solutions can be inherently unstable and prone to precipitation.[9][11]2. Temperature Fluctuations: Exposure to high temperatures or repeated freeze-thaw cycles can promote precipitation.[12]3. Incorrect pH: The pH of the solution may have shifted outside the optimal range for stability.[9] | 1. Prepare fresh solution, ensuring all components are fully dissolved.2. Store the solution at a stable, cool temperature.[5]3. Measure the pH. If it is outside the recommended range (3.6-4.4), discard the solution and prepare a new batch.[10]4. Consider adding a stabilizer like boric acid, as indicated in some formulations.[10][13] |
| Solution appears cloudy or turbid. | 1. Microbial Contamination: Bacteria, yeast, or fungi may have been introduced into the solution.[12]2. Incomplete Dissolution: The components of the solution may not have fully dissolved during preparation. | 1. Discard the contaminated solution immediately.[12]2. Review and reinforce sterile handling and filtration procedures.[6][7]3. When preparing a new solution, ensure vigorous mixing until all solutes are completely dissolved before filtration. |
| The pH of the stock solution is out of the expected range. | 1. Preparation Error: Incorrect amounts of reagents were used.2. Contamination: Microbial growth can alter the pH of the solution.3. Leaching from Container: Improper storage containers may leach alkaline or acidic substances.[4] | 1. Verify the preparation protocol and calculations. Discard and reprepare if an error is suspected.2. If contamination is suspected, discard the solution and review sterile procedures.3. Ensure the use of appropriate storage containers, such as borosilicate glass or HDPE.[1][2][3] |
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Notes |
| pH Range | 3.6 - 4.4 | Critical for solution stability and efficacy.[10] |
| Storage Temperature | 2 - 8°C or 15 - 25°C | Avoid freezing and high temperatures.[5] |
| Sterilization Filter Pore Size | ≤ 0.22 µm | For effective removal of bacteria.[6][7] |
| Shelf-life (Refrigerated) | Up to 5 months | Based on a study showing no change in properties.[5] Stability may vary with formulation. |
Experimental Protocol: Sterility Testing of Burow's Solution Stock by Membrane Filtration
This protocol outlines a method to determine if the Burow's solution stock is free from microbial contamination.
1. Objective: To assess the sterility of a prepared Burow's solution stock.
2. Materials:
-
Burow's solution sample
-
Sterile 0.22 µm membrane filter units
-
Sterile forceps
-
Tryptic Soy Broth (TSB) and Fluid Thioglycollate Medium (FTM)
-
Sterile collection vessels
-
Peristaltic pump or vacuum filtration apparatus
-
Laminar flow hood
-
70% isopropyl alcohol (IPA)
-
Incubators (30-35°C and 20-25°C)
3. Methodology:
-
Preparation:
-
Perform all manipulations within a certified laminar flow hood.
-
Disinfect the work surface, gloves, and all materials entering the hood with 70% IPA.[8]
-
-
Filtration:
-
Aseptically assemble the membrane filtration apparatus.
-
Pass a suitable volume (e.g., 100 mL) of the Burow's solution through the 0.22 µm membrane filter. The acidic nature of Burow's solution may require a neutralizing rinse if microbial inhibition is a concern during testing. A sterile rinse with a suitable fluid like Fluid D may be necessary.[8]
-
-
Incubation:
-
Aseptically remove the membrane filter with sterile forceps.
-
Cut the membrane in half aseptically.
-
Immerse one half of the membrane in a container of TSB (for aerobic bacteria and fungi detection).
-
Immerse the other half of the membrane in a container of FTM (for anaerobic and aerobic bacteria detection).
-
-
Observation:
-
Incubate the TSB container at 20-25°C for 14 days.
-
Incubate the FTM container at 30-35°C for 14 days.
-
Visually inspect the media for turbidity (cloudiness) at regular intervals during the incubation period.
-
4. Expected Results:
-
Sterile: No turbidity is observed in either the TSB or FTM during the 14-day incubation period. The solution is considered free of contaminating microorganisms.
-
Non-Sterile: Any turbidity observed in the media indicates microbial growth, and the Burow's solution stock is considered contaminated.
Visualizations
Caption: Workflow for preventing contamination of Burow's solution.
References
- 1. What kind of containers should be used for storing acids? - JRMS Engineering Works [jrmsindia.com]
- 2. A Guide to Lab Acid and Corrosive Cabinets [labs-usa.com]
- 3. alliancechemical.com [alliancechemical.com]
- 4. pH and types of containers for solution storage - General Lab Techniques [protocol-online.org]
- 5. [Pharmaceutical and pharmacological evaluation of Burow's solution (aluminum acetate solution), hospital preparation, and development of its rapid preparation method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frederick.cancer.gov [frederick.cancer.gov]
- 7. drugfuture.com [drugfuture.com]
- 8. complianceonline.com [complianceonline.com]
- 9. [Evaluation of the Stability and Antibacterial Activity of Burow's and Neo-Burow's Solutions was Prepared Using Different Methods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aluminum Acetate Topical Solution [drugfuture.com]
- 11. US5233065A - Method of preparing stable aluminum acetate solutions - Google Patents [patents.google.com]
- 12. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 13. pharmacopeia.cn [pharmacopeia.cn]
Technical Support Center: Adjusting for the Impact of Aluminum Ions in Cellular Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of aluminum ion interference in your cellular assays.
Frequently Asked Questions (FAQs)
Q1: Why are my cells showing unexpected results, like altered morphology or decreased viability, after treatment with a compound containing aluminum?
A1: Aluminum ions (Al³⁺) are known to be cytotoxic and can interfere with numerous cellular processes. Exposure can lead to changes in cell morphology, decreased proliferation, and ultimately cell death.[1] Mechanisms of aluminum toxicity include the induction of oxidative stress through the production of reactive oxygen species (ROS), which can damage cellular components like lipids, proteins, and DNA.[2] Aluminum can also trigger apoptosis (programmed cell death) and interfere with key enzymatic activities within the cell.[3][4] Furthermore, aluminum can disrupt the cell cycle, leading to an inhibition of cell division.[1][5]
Q2: I'm observing unexpected results in my colorimetric viability assay (e.g., MTT, XTT). Could aluminum be interfering with the assay itself?
A2: Yes, this is a common issue. Aluminum ions can directly interfere with tetrazolium-based assays like MTT. Some compounds, including those containing aluminum, can chemically reduce the MTT reagent to its formazan (B1609692) product, independent of cellular metabolic activity.[6][7] This leads to a false positive signal, making it appear as though the cells are more viable than they actually are. It is crucial to run a cell-free control to test for this interference.[8]
Q3: My ATP-based luciferase cell viability assay is giving inconsistent readings. Can aluminum affect this assay?
A3: Aluminum ions have been shown to interfere with luciferase-based assays. Interestingly, depending on the specific aluminum species, it can either decrease or increase the luminescent signal. For instance, ionic aluminum has been reported to increase the luminescent signal, potentially by stimulating luciferase activity in vivo, which would lead to an overestimation of cell viability.[3][9][10] Therefore, careful validation is required when using luciferase-based assays in the presence of aluminum-containing compounds.
Q4: I've noticed a precipitate forming in my cell culture medium after adding my aluminum-containing test compound. What is causing this?
A4: The precipitate is likely aluminum phosphate (B84403). Standard cell culture media, such as RPMI and DMEM, are rich in phosphate ions, which serve as a buffer.[11][12] Aluminum has a high affinity for phosphate and will readily form insoluble aluminum phosphate salts at the neutral pH of most culture media.[11][13] This precipitation can affect the bioavailability of your test compound and can also physically interfere with certain assays.
Q5: How can I prevent the precipitation of my aluminum-containing compound in the cell culture medium?
A5: The most effective way to prevent aluminum phosphate precipitation is to use a low-phosphate or phosphate-free buffer system. Citrate (B86180) buffer is a commonly used alternative as citrate can chelate aluminum, keeping it in solution and preventing precipitation.[13][14] However, you must first verify that the alternative buffer is compatible with your specific cell line and experimental conditions.
Q6: How can I detect if my cells are taking up aluminum?
A6: The fluorescent probe Lumogallion (B1664157) is a highly sensitive and selective reagent for detecting aluminum within cells.[15][16] When Lumogallion binds to aluminum, it forms a complex that emits a distinct orange fluorescence, which can be visualized using fluorescence microscopy or quantified by flow cytometry.[4][17] This allows for the direct tracking of aluminum uptake and subcellular localization.
Q7: Is there a way to counteract the effects of aluminum on my cells to confirm it is the causative agent of the observed toxicity?
A7: Yes, you can use a chelating agent to bind to the aluminum ions and render them biologically unavailable. Deferoxamine (DFO) is a well-established chelator for both iron and aluminum.[18][19] By adding DFO to your cell culture, you can sequester the aluminum ions. If the observed toxic effects are reversed or mitigated in the presence of DFO, it provides strong evidence that aluminum is the causative agent.
Troubleshooting Guides
Issue 1: Suspected Direct Assay Interference in Colorimetric Viability Assays (e.g., MTT)
| Symptom | Possible Cause | Troubleshooting Steps |
| Absorbance values are unexpectedly high, even at high concentrations of the aluminum-containing compound. | Direct chemical reduction of the tetrazolium salt by the aluminum compound.[6][7] | 1. Perform a Cell-Free Control: Prepare a 96-well plate with your test compound at various concentrations in culture medium, but without cells. Add the MTT reagent and solubilizing agent as you would in your regular assay. If you observe a color change, this confirms direct interference.[8] 2. Switch to a Non-Redox-Based Assay: Consider using an alternative viability assay that is not based on cellular reduction, such as an ATP-based assay (e.g., CellTiter-Glo®) or a protein quantification assay (e.g., Sulforhodamine B - SRB).[8][20] |
| Inconsistent or highly variable results between replicates. | Precipitation of the aluminum compound interfering with light absorbance. | 1. Visually inspect the wells: Check for any visible precipitate. 2. Centrifuge the plate: Before reading the absorbance, centrifuge the plate to pellet any precipitate.[21] 3. Change the buffer system: If precipitation is suspected to be due to interaction with the medium, consider using an alternative buffer as described in the FAQs. |
Issue 2: Inaccurate Results in ATP-Based Luciferase Viability Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| Luminescence signal is unexpectedly high, not correlating with expected cytotoxicity. | Aluminum ions may be directly stimulating the luciferase enzyme.[3][9][10] | 1. Perform a Cell-Free Luciferase Activity Assay: In a cell-free system, combine the luciferase enzyme, its substrate (luciferin), and ATP with and without your aluminum-containing compound. If the luminescence is higher in the presence of your compound, it indicates direct enzyme stimulation. 2. Validate with an Orthogonal Assay: Confirm your viability results using a different method that does not rely on luciferase, such as a dye exclusion assay (e.g., trypan blue) or a protease-based viability assay. |
| Luminescence signal is lower than expected. | Aluminum nanoparticles (if applicable) may be quenching the luminescent signal.[3][10] | 1. Run a "Spike-In" Control: Add a known amount of ATP to your lysed cell samples, both with and without the aluminum compound. If the signal recovery is lower in the presence of the compound, it suggests signal quenching. 2. Consult the literature for your specific nanoparticles: Different types of aluminum nanoparticles can have varying effects on luciferase assays. |
Issue 3: Compound Precipitation in Cell Culture Medium
| Symptom | Possible Cause | Troubleshooting Steps |
| A visible precipitate forms immediately or over time after adding the aluminum-containing compound to the medium. | Formation of insoluble aluminum phosphate.[11][13] | 1. Use a Phosphate-Free or Low-Phosphate Medium/Buffer: Replace standard phosphate-buffered saline (PBS) and phosphate-rich media with a citrate-based buffer or a commercially available phosphate-free medium for the duration of the experiment.[13][14] Ensure the alternative is compatible with your cell line. 2. Prepare a More Dilute Stock Solution: A highly concentrated stock solution may be more prone to precipitation upon dilution into the culture medium. |
| Cell morphology appears abnormal, and cells are detaching from the culture surface. | The precipitate itself may be causing physical stress to the cells, or the altered bioavailability of the compound is leading to unexpected toxicity. | 1. Filter the Medium: After adding the compound and observing precipitation, you can try filtering the medium to remove the precipitate before adding it to the cells. However, this will change the effective concentration of your compound. 2. Address the root cause of precipitation: The most reliable solution is to prevent precipitation in the first place by using an appropriate buffer system. |
Experimental Protocols
Protocol 1: Detection of Intracellular Aluminum Using Lumogallion Staining
This protocol allows for the fluorescent detection of aluminum that has been taken up by cells.
Materials:
-
Cells cultured on glass coverslips or in a clear-bottomed imaging plate
-
Aluminum-containing test compound
-
Lumogallion stock solution (e.g., 1 mM in DMSO or cell culture medium)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
-
Fluorescence microscope with appropriate filters (Excitation/Emission ~500/590 nm for Lumogallion-Al complex)[16]
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips or an imaging plate and allow them to adhere overnight. Treat the cells with your aluminum-containing compound at the desired concentrations for the desired duration. Include an untreated control.
-
Lumogallion Staining:
-
Washing: Remove the Lumogallion solution and wash the cells three times with PBS to remove excess probe.
-
Fixation (Optional but Recommended): Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using mounting medium (with DAPI, if desired). Image the cells using a fluorescence microscope. Look for punctate orange fluorescence within the cytoplasm, indicative of intracellular aluminum.[17]
Protocol 2: Using Deferoxamine (DFO) as an Aluminum Chelator
This protocol can be used to determine if the observed cellular effects are specifically due to aluminum.
Materials:
-
Cells cultured in appropriate plates for your endpoint assay
-
Aluminum-containing test compound
-
Deferoxamine (DFO) stock solution (e.g., 100 mM in sterile water or PBS)
-
Cell culture medium
-
Reagents for your chosen cellular assay (e.g., viability, ROS detection)
Procedure:
-
Experimental Setup: Set up your experiment with the following groups:
-
Untreated control
-
Vehicle control
-
Aluminum compound alone (at various concentrations)
-
DFO alone (at a concentration known not to cause toxicity, e.g., 100 µM)
-
Aluminum compound + DFO (co-treatment)
-
-
Cell Treatment:
-
For the co-treatment group, you can either pre-treat the cells with DFO for a short period (e.g., 1 hour) before adding the aluminum compound, or add both simultaneously.
-
Incubate the cells for the desired treatment duration.
-
-
Endpoint Assay: Perform your cellular assay (e.g., viability, apoptosis, ROS) according to its standard protocol.
-
Data Analysis: Compare the results from the "Aluminum compound alone" group with the "Aluminum compound + DFO" group. A significant reversal of the effect observed with the aluminum compound in the presence of DFO suggests that the effect is aluminum-dependent.
Protocol 3: Quantification of Aluminum-Induced Reactive Oxygen Species (ROS)
This protocol uses a general ROS-sensitive fluorescent probe like CellROX™ Green.
Materials:
-
Cells cultured in a black, clear-bottom 96-well plate
-
Aluminum-containing test compound
-
CellROX™ Green Reagent (or similar ROS detection reagent)
-
Positive control (e.g., H₂O₂)
-
Cell culture medium (phenol red-free medium is recommended for fluorescence assays)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
Cell Treatment: Treat the cells with your aluminum-containing compound and controls for the desired time.
-
Probe Loading:
-
Prepare a working solution of the ROS detection reagent in medium or buffer according to the manufacturer's instructions (e.g., 5 µM for CellROX™ Green).
-
Remove the treatment medium and add the probe working solution to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing: Remove the probe solution and wash the cells three times with PBS or the appropriate buffer.
-
Fluorescence Measurement: Add phenol (B47542) red-free medium or buffer to the wells and measure the fluorescence using a plate reader (e.g., excitation/emission of ~485/520 nm for CellROX™ Green). Alternatively, visualize the fluorescence using a microscope.
-
Data Analysis: Normalize the fluorescence intensity of the treated groups to the untreated control. An increase in fluorescence indicates an increase in ROS production.
Data Presentation
Table 1: Example of Cell-Free MTT Assay to Detect Interference
| Aluminum Compound Concentration (µM) | Absorbance (570 nm) with Cells (Mean ± SD) | Absorbance (570 nm) without Cells (Mean ± SD) |
| 0 (Control) | 1.2 ± 0.1 | 0.05 ± 0.01 |
| 10 | 1.1 ± 0.09 | 0.15 ± 0.02 |
| 50 | 0.9 ± 0.12 | 0.5 ± 0.05 |
| 100 | 0.7 ± 0.08 | 1.0 ± 0.09 |
In this example, the increasing absorbance in the cell-free wells indicates direct reduction of MTT by the aluminum compound.
Table 2: Example of DFO Co-treatment to Confirm Aluminum-Specific Toxicity
| Treatment | Cell Viability (%) (Mean ± SD) |
| Control | 100 ± 5 |
| 50 µM Aluminum Compound | 45 ± 7 |
| 100 µM DFO | 98 ± 4 |
| 50 µM Aluminum Compound + 100 µM DFO | 85 ± 6 |
The recovery of cell viability in the co-treatment group suggests the toxicity is mediated by aluminum.
Visualizations
Caption: Troubleshooting workflow for aluminum interference.
Caption: Workflow for a DFO chelation experiment.
Caption: Key signaling pathways impacted by aluminum.
References
- 1. pjoes.com [pjoes.com]
- 2. Aluminium-induced excessive ROS causes cellular damage and metabolic shifts in black gram Vigna mungo (L.) Hepper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disturbance of firefly luciferase-based bioassays by different aluminum species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A multi‐level response to DNA damage induced by aluminium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Characterization of the effects of aluminum on luciferase biosensors for the detection of ecotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. interchim.fr [interchim.fr]
- 13. researchgate.net [researchgate.net]
- 14. Aluminum elution and precipitation in glass vials: effect of pH and buffer species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Al adjuvants can be tracked in viable cells by lumogallion staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. caymanchem.com [caymanchem.com]
- 17. Unequivocal imaging of aluminium in human cells and tissues by an improved method using morin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Chelating the valley of death: Deferoxamine’s path from bench to wound clinic [frontiersin.org]
- 19. Deferoxamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Consistent Potency of Laboratory-Prepared Burow's Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the consistent potency of laboratory-prepared Burow's solution (Aluminum Acetate (B1210297) Topical Solution).
Frequently Asked Questions (FAQs)
Q1: What is Burow's solution and what are its primary components?
A1: Burow's solution is a topical preparation used for its astringent and antiseptic properties to relieve minor skin irritations.[1][2] In aqueous solution, it is a complex equilibrium mixture of different salts of aluminum with acetic acid, including basic aluminum monoacetate, basic aluminum diacetate, and neutral aluminum triacetate.[3] The speciation of these compounds is highly dependent on pH and concentration.[4]
Q2: What are the critical factors influencing the potency and stability of prepared Burow's solution?
A2: The primary factors are the concentration of aluminum, the pH of the solution, and storage conditions.[4] Potency is directly related to the aluminum concentration. The pH is critical as it influences the equilibrium between the different aluminum acetate species.[4] Solutions can undergo hydrolysis over time, leading to precipitation of basic aluminum salts and a decrease in effectiveness.[3] Proper storage, typically in tight containers in a cool, dry place, is essential to maintain stability.[3] Some formulations include boric acid as a stabilizer to prevent precipitation and maintain potency upon storage or heating.[3]
Q3: How should Burow's solution be stored to ensure its stability?
A3: Burow's solution should be stored in tightly sealed containers to prevent evaporation and contamination. It is recommended to store it in a cool, dry place.[3] One study indicated that the solution remains stable for at least 5 months when stored at 4°C. Avoid exposure to direct sunlight and extreme temperatures, which can accelerate degradation.[3] Always dispense only the clear solution and discard if precipitation is observed.
Q4: What are the official methods for preparing Burow's solution?
A4: The United States Pharmacopeia (U.S.P.) describes a method involving the reaction of aluminum sulfate (B86663), calcium carbonate, and acetic acid to form basic aluminum acetate. After filtering out the precipitated calcium sulfate, glacial acetic acid is added to the filtrate to produce the final solution.[3][5] Another approved method is a double decomposition reaction between aluminum sulfate and either calcium acetate or lead acetate, followed by filtration.[1][3]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Precipitate Formation (Cloudiness) | 1. Hydrolysis: The solution has degraded over time due to improper storage (e.g., exposure to heat or air).2. Incorrect pH: The pH of the solution is outside the optimal range (typically 3.6-4.4 for the topical solution), causing less soluble basic aluminum salts to precipitate.[5]3. High Temperature: Elevated temperatures accelerate hydrolysis and precipitation. | 1. Discard the solution. Prepare a fresh batch following a validated protocol.2. Verify the pH of the newly prepared solution. If necessary, adjust cautiously with glacial acetic acid.3. Ensure the solution is stored in a cool environment and not exposed to heat. |
| Inconsistent Potency (Variable Assay Results) | 1. Inaccurate Measurements: Errors in weighing raw materials or measuring volumes during preparation.2. Incomplete Reaction: The reaction was not allowed to proceed to completion, resulting in incorrect ratios of aluminum species.3. Improper Filtration: Failure to completely remove precipitated byproducts (e.g., calcium sulfate) can affect the final concentration.[3]4. Degradation: The solution has lost potency due to aging and hydrolysis. | 1. Calibrate all balances and volumetric glassware. Review and adhere strictly to the preparation protocol.2. Ensure adequate reaction time and mixing as specified in the protocol.3. Use appropriate filtration techniques to ensure a clear final solution.4. Perform regular quality control assays (see Experimental Protocols) to monitor potency over time and establish a shelf-life for your preparation. |
| pH Out of Specification | 1. Incorrect Amount of Acetic Acid: An error in the amount of glacial acetic acid added during preparation.2. Raw Material Quality: The purity of the starting materials (e.g., aluminum sulfate, calcium carbonate) may be compromised. | 1. Carefully re-check calculations and measurements for acetic acid in the protocol.2. Use pharmacopoeia-grade chemicals and ensure they are within their expiry dates. |
Data Presentation: Factors Affecting Stability
The stability of Burow's solution is influenced by several factors. The following table summarizes the expected qualitative impact of these factors on the solution's integrity.
| Parameter | Condition | Effect on Stability | Observed Outcome |
| Temperature | Elevated Temperature (>40°C) | Decreased | Accelerated hydrolysis, leading to faster precipitation and loss of potency.[6][7] |
| Refrigerated (2-8°C) | Increased | Slows down degradation kinetics, prolonging shelf-life. | |
| pH | Low pH (<3.5) | May be altered | Can shift the equilibrium of aluminum acetate species. Exchangeable aluminum concentration tends to increase with increasing acidity.[8] |
| High pH (>4.5) | Decreased | Promotes hydrolysis and precipitation of insoluble basic aluminum salts.[9] | |
| Exposure to Air | Open Container | Decreased | Allows for evaporation of acetic acid, leading to a pH increase and subsequent precipitation. |
| Light Exposure | UV Light | May be decreased | Photodegradation can potentially occur, although hydrolysis is the primary degradation pathway. |
Experimental Protocols
Preparation of Aluminum Acetate Topical Solution (Burow's Solution) - U.S.P. Method
This protocol is based on the reaction between aluminum subacetate and glacial acetic acid.
Materials:
-
Aluminum Subacetate Topical Solution
-
Glacial Acetic Acid
-
Purified Water
Procedure:
-
In a calibrated volumetric container, combine 545 mL of Aluminum Subacetate Topical Solution with 15 mL of Glacial Acetic Acid.
-
Add a sufficient quantity of Purified Water to make a total volume of 1000 mL.
-
Mix the solution thoroughly.
-
If necessary, filter the solution to ensure it is clear.
-
Transfer the final solution to a tight container for storage.[5] Note: Only clear Aluminum Acetate Topical Solution should be dispensed.
Quality Control Assay: Determination of Aluminum Content
This protocol uses a complexometric back-titration with EDTA.
Reagents:
-
0.05 M Edetate Disodium (EDTA) VS (Volumetric Solution)
-
0.05 M Zinc Sulfate VS
-
Acetic Acid-Ammonium Acetate Buffer TS (Test Solution)
-
Hydrochloric Acid
-
Alcohol (Ethanol)
Procedure:
-
Pipette 25.0 mL of the prepared Burow's Solution into a 250-mL volumetric flask.
-
Add 5 mL of hydrochloric acid, dilute with purified water to the mark, and mix well.
-
Pipette 25.0 mL of this diluted solution into a 250-mL beaker.
-
With continuous stirring, add 25.0 mL of 0.05 M EDTA VS and 20 mL of acetic acid-ammonium acetate buffer TS.
-
Heat the solution to near boiling for 5 minutes.
-
Cool the solution to room temperature.
-
Add 50 mL of alcohol and 2 mL of dithizone TS.
-
Titrate the excess EDTA with 0.05 M zinc sulfate VS until the solution color changes to a bright rose-pink.[5]
-
Perform a blank titration and calculate the aluminum content. The solution should yield between 1.20 g and 1.45 g of aluminum oxide (Al₂O₃) per 100 mL.[5]
Quality Control Assay: Determination of Acetic Acid Content
This protocol involves distillation followed by an acid-base titration.
Reagents:
-
Phosphoric Acid
-
0.5 N Sodium Hydroxide (B78521) VS
-
0.5 N Sulfuric Acid VS
Procedure:
-
Pipette 20.0 mL of the prepared Burow's Solution into a Kjeldahl flask.
-
Add a mixture of 20 mL of phosphoric acid and 150 mL of purified water to the flask.
-
Connect the flask to a distillation apparatus. The condenser's delivery tube should dip beneath the surface of 50.0 mL of 0.5 N sodium hydroxide VS in a receiving flask.
-
Distill approximately 160 mL of the solution.
-
Raise the delivery tube above the surface of the liquid in the receiving flask, allow the distillation flask to cool, add 50 mL of water, and continue to distill another 40-45 mL into the same receiving flask.
-
Add a few drops of phenolphthalein TS to the distillate.
-
Titrate the excess sodium hydroxide with 0.5 N sulfuric acid VS.[5]
-
Calculate the acetic acid content. The solution should yield between 4.24 g and 5.12 g of acetic acid (C₂H₄O₂) per 100 mL.[5]
Visualizations
Caption: Experimental workflow for preparing and testing Burow's solution.
Caption: Troubleshooting logic for common issues with Burow's solution.
References
- 1. scribd.com [scribd.com]
- 2. drugs.com [drugs.com]
- 3. US2824042A - Composition for preparation of burow's solution - Google Patents [patents.google.com]
- 4. [Evaluation of the Stability and Antibacterial Activity of Burow's and Neo-Burow's Solutions was Prepared Using Different Methods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aluminum Acetate Topical Solution [drugfuture.com]
- 6. Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The single and interactive effects of aluminium and low pH, or Ca/Al ratios on red pine seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of microenvironment pH of aluminum hydroxide adjuvant on the chemical stability of adsorbed antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antimicrobial Efficacy of Burow's Solution and Acetic Acid Otic Preparations
For Immediate Release
This guide provides a detailed comparison of the antimicrobial efficacy of Burow's solution (aluminum acetate) and acetic acid otic solutions, intended for researchers, scientists, and drug development professionals. The following sections present quantitative data from in vitro studies, detailed experimental protocols, and a discussion of the mechanisms of action for both solutions.
Quantitative Antimicrobial Efficacy
The following tables summarize the in vitro antimicrobial activity of Burow's solution and acetic acid against common otic pathogens.
Table 1: Antibacterial Efficacy - Zones of Inhibition (mm)
| Organism | Burow's Solution (13% Aluminum Acetate) | Acetic Acid (2%) | Acetic Acid (3%) | Reference(s) |
| Pseudomonas aeruginosa | Significantly larger than acetic acid | Active | Active | [1][2] |
| Staphylococcus aureus | Significantly larger than acetic acid | Active | Active | [1][2] |
| Proteus mirabilis | Significantly larger than acetic acid | Active | Active | [1][2] |
| Streptococcus pyogenes | Significantly larger than acetic acid | Active | Active | [1][2] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Higher antimicrobial activity than 2% acetic acid | Active | - | [3][4] |
| Methicillin-Susceptible Staphylococcus aureus (MSSA) | Higher antimicrobial activity than 2% acetic acid | Active | - | [3] |
| Quinolone-Resistant Pseudomonas aeruginosa (QRPA) | Higher antimicrobial activity than 2% acetic acid | Active | - | [3] |
| Quinolone-Susceptible Pseudomonas aeruginosa (QSPA) | Higher antimicrobial activity than 2% acetic acid | Active | - | [3] |
Note: A study by Thorp et al. (1998) found that Burow's solution showed significantly larger average zones of inhibition than 1%, 2%, and 3% acetic acid (p < 0.001) against Pseudomonas aeruginosa, Staphylococcus aureus, Proteus mirabilis, and Streptococcus pyogenes.[1][2]
Table 2: Bactericidal and Fungicidal Activity - Time-Kill Studies
| Organism | Burow's Solution (13% Aluminum Acetate) | Acetic Acid (Concentration not specified) | Reference(s) |
| Gram-positive bacteria (general) | Inactivated within 5 minutes (except Enterococcus species) | - | [5][6] |
| Gram-negative bacteria (general, including P. aeruginosa) | Inactivated within 30 seconds | - | [5][6] |
| Candida albicans | Inactivated within 2 minutes | - | [5][6] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Inactivated within 5 minutes | - | [5][6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of Burow's solution and acetic acid.
Zone of Inhibition Assay
This method, also known as the Kirby-Bauer test, is used to determine the susceptibility of bacteria to a particular antimicrobial agent.[7][8]
-
Inoculum Preparation: Twenty fresh isolates of each test organism (Pseudomonas aeruginosa, Staphylococcus aureus, Proteus mirabilis, and Streptococcus pyogenes) were used.[1][2]
-
Plating: The bacterial isolates were plated onto blood agar (B569324) plates to create a lawn of bacterial growth.[1][2]
-
Application of Antimicrobial Agents: Sterile filter paper discs were impregnated with the test solutions: 1%, 2%, and 3% acetic acid, and Burow's solution (13% aluminum acetate).[1][2] These discs were then placed onto the surface of the inoculated agar plates.
-
Incubation: The plates were incubated under appropriate conditions to allow for bacterial growth.
-
Measurement: The diameter of the clear zone around each disc, where bacterial growth was inhibited, was measured in millimeters.[1][2]
References
- 1. drugs.com [drugs.com]
- 2. Extremely Low Concentrations of Acetic Acid Stimulate Cell Differentiation in Rice Blast Fungus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What Is Aluminum Acetate? [healthline.com]
- 4. reference.medscape.com [reference.medscape.com]
- 5. Aluminum Acetate | C6H9AlO6 | CID 8757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The antibacterial activity of acetic acid and Burow's solution as topical otological preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. microchemlab.com [microchemlab.com]
In Vitro Efficacy: A Comparative Analysis of Aluminum Acetate and Ciprofloxacin Otic Solutions
For Immediate Release
This guide provides a detailed in vitro comparison of two commonly used otic solutions: aluminum acetate (B1210297) and ciprofloxacin (B1669076). The information is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their antimicrobial activity against key otic pathogens, primarily Pseudomonas aeruginosa and Staphylococcus aureus. This analysis is based on available experimental data to objectively compare their performance.
Executive Summary
Ciprofloxacin, a fluoroquinolone antibiotic, demonstrates potent and specific bactericidal activity by inhibiting bacterial DNA replication.[1][2][3][4][5] In contrast, aluminum acetate, often used in the form of Burow's solution, acts as an astringent and antiseptic.[6][7] It creates an acidic environment that is hostile to microbial growth and is believed to damage the bacterial cell wall.[7][8] While direct comparative in vitro studies with standardized methodologies are limited, this guide synthesizes available data to offer insights into their respective antimicrobial profiles.
Data Presentation: Antimicrobial Activity
The following tables summarize the in vitro efficacy of ciprofloxacin and aluminum acetate otic solutions against Pseudomonas aeruginosa and Staphylococcus aureus.
Table 1: In Vitro Activity of Ciprofloxacin Against Otic Pathogens
| Microorganism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Pseudomonas aeruginosa | 0.13 | 0.25 |
| Staphylococcus aureus | 0.50 | 2 |
Data sourced from a clinical microbiology review by the FDA.[4]
Table 2: In Vitro Activity of Aluminum Acetate (Burow's Solution) Against Otic Pathogens
| Microorganism | Inhibitory Concentration | Time to Inactivation |
| Pseudomonas aeruginosa | 1:80 to 1:160 dilution | Reduced by 7 log₁₀ CFU/mL in 60 min |
| Staphylococcus aureus | 1:80 to 1:160 dilution | Inactivated within 30 min |
Data on inhibitory concentration is based on the lowest dilution of Burow's solution found to inhibit in vitro growth.[9] Time to inactivation data is from a study on the antimicrobial effects of Burow's solution.[7]
Mechanism of Action
The fundamental mechanisms of action for ciprofloxacin and aluminum acetate differ significantly, targeting distinct cellular processes.
Ciprofloxacin: This antibiotic acts by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3][4] This inhibition prevents the relaxation of supercoiled DNA and the separation of interlinked daughter chromosomes, respectively, leading to a disruption of DNA replication and transcription, ultimately causing bacterial cell death.[1][2][4]
Aluminum Acetate: The antimicrobial effect of aluminum acetate is primarily attributed to its astringent and acidic properties.[6][8] As an astringent, it causes the constriction of tissues, creating a less favorable environment for bacterial proliferation.[6] The acidic nature of the solution lowers the pH of the ear canal, inhibiting the growth of pathogens like P. aeruginosa and S. aureus which thrive in a more neutral pH.[8] Evidence also suggests that it can cause damage to the bacterial cell wall.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. droracle.ai [droracle.ai]
- 3. In Vitro Susceptibility of Ciprofloxacin-Resistant Methicillin-Resistant Staphylococcus aureus to Ototopical Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. In vitro susceptibility of ciprofloxacin-resistant strains of Pseudomonas aeruginosa to high concentration ciprofloxacin-containing ototopical solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial effects of Burow's solution on Staphylococcus aureus and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment of acute otitis externa with ciprofloxacin otic 0.2% antibiotic ear solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of the lowest dilution of aluminium acetate solution able to inhibit in vitro growth of organisms commonly found in chronic suppurative otitis media - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Domeboro® Otic and Gentamicin Otic for the Treatment of Pseudomonas aeruginosa Otic Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Domeboro® otic solution (acetic acid/aluminum acetate) and gentamicin (B1671437) otic solution for the management of otic infections caused by Pseudomonas aeruginosa. The following sections detail their mechanisms of action, comparative efficacy based on clinical and in-vitro experimental data, and the methodologies employed in key studies.
Introduction
Pseudomonas aeruginosa is a common and challenging pathogen in otitis externa, often exhibiting resistance to multiple antibiotics.[1] Treatment strategies typically involve topical antimicrobial agents. This guide evaluates two such agents: Domeboro®, an antiseptic solution, and gentamicin, an aminoglycoside antibiotic.
Mechanisms of Action
The antimicrobial effects of Domeboro® otic and gentamicin otic against Pseudomonas aeruginosa are mediated by distinct molecular pathways.
Domeboro® Otic (Acetic Acid/Aluminum Acetate)
Domeboro® otic solution's primary active ingredient is acetic acid, which exerts its antimicrobial effect by creating an acidic environment in the ear canal.[2] This acidification disrupts the cellular functions of P. aeruginosa. The proposed mechanism involves the penetration of the bacterial cell wall by the undissociated form of acetic acid.[3] Once inside the more alkaline cytoplasm, the acid dissociates, releasing protons (H+) and lowering the intracellular pH. This acidification can lead to the denaturation of essential proteins and disruption of metabolic processes, ultimately inhibiting bacterial growth and viability.[3] The aluminum acetate (B1210297) component acts as an astringent, helping to dry the ear canal and further inhibit microbial proliferation.[4]
Caption: Mechanism of Action of Domeboro® Otic.
Gentamicin Otic
Gentamicin is an aminoglycoside antibiotic with a multi-faceted mechanism of action against P. aeruginosa. Its primary target is the bacterial ribosome. Gentamicin binds to the 30S ribosomal subunit, which interferes with protein synthesis by causing misreading of mRNA.[5] This leads to the production of non-functional or toxic proteins, disrupting essential cellular processes and leading to bacterial cell death.[6]
In addition to inhibiting protein synthesis, gentamicin also has a direct effect on the bacterial cell envelope.[6][7] It interacts with the outer membrane of P. aeruginosa, displacing magnesium and calcium ions that stabilize the lipopolysaccharide (LPS) layer.[7][8] This displacement disrupts the integrity of the outer membrane, leading to increased permeability and the formation of transient holes.[6][7] This enhanced permeability facilitates the uptake of more gentamicin into the cell, amplifying its inhibitory effect on protein synthesis and contributing to its bactericidal activity.[8]
Caption: Mechanism of Action of Gentamicin Otic.
Comparative Efficacy
Clinical Data
A double-blind, randomized, prospective clinical trial was conducted to compare the efficacy of topical aluminum acetate and topical gentamicin sulphate in the treatment of otorrhoea. The study provides the most direct clinical comparison available.
| Parameter | Aluminum Acetate | Gentamicin Sulphate |
| Number of Ears Treated | Not specified in abstract | Not specified in abstract |
| Improvement in Otorrhoea | 67% | 68% |
| Development of Resistance | No resistant organisms encountered | 1 patient developed a gentamicin-resistant Pseudomonas |
Table 1: Clinical Efficacy of Aluminum Acetate vs. Gentamicin Sulphate in Otorrhoea.[9]
The results of this study indicated no significant difference in the clinical improvement of otorrhoea between the two treatment groups.[9] However, the emergence of a gentamicin-resistant Pseudomonas strain in the antibiotic-treated group highlights a potential advantage of using an antiseptic agent like aluminum acetate.[9]
In-Vitro Data
In-vitro studies provide quantitative measures of the antimicrobial activity of these agents against P. aeruginosa.
Domeboro® Otic (Acetic Acid/Aluminum Acetate)
An in-vitro study on the efficacy of Otic Domeboro® solution against four strains of P. aeruginosa (one reference strain and three clinical isolates) demonstrated its bactericidal properties.
| Parameter | Result |
| Maximum Bactericidal Dilution | Bactericidal even when diluted 1:2 in serum or broth |
| Kill-Kinetic Analysis | 60% killing at 5 minutes; 99.9% killing at approximately 2 hours |
Table 2: In-Vitro Efficacy of this compound® against P. aeruginosa.[10][11]
Gentamicin
The in-vitro susceptibility of P. aeruginosa to gentamicin can be variable, with the potential for resistance. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key indicators of its potency.
| Study | Isolate Source | MIC Range (μg/mL) | MBC/MIC Ratio |
| Yousefpour et al. | Clinical isolates | 0.25 - 512 | Not Specified |
| Rukholm et al. | Gentamicin-sensitive & -resistant strains | Not specified | Not specified |
Table 3: In-Vitro Susceptibility of P. aeruginosa to Gentamicin.[5][12]
Time-kill kinetic studies have shown that gentamicin exhibits a concentration-dependent killing effect against P. aeruginosa.[13]
Experimental Protocols
Clinical Trial: Aluminum Acetate vs. Gentamicin Sulphate in Otorrhoea[9]
-
Study Design: A double-blind, randomized, prospective trial.
-
Participants: 139 affected ears were initially entered into the trial.
-
Interventions:
-
Topical aluminum acetate solution.
-
Topical gentamicin sulphate solution.
-
-
Assessment:
-
Clinical efficacy was assessed based on the improvement of otorrhoea.
-
Microbiological swabs were taken at 9 and 21 days to assess the development of resistant organisms.
-
-
Primary Outcome: Improvement in otorrhoea.
-
Secondary Outcome: Evidence of the development of resistant organisms.
Caption: Clinical Trial Workflow.
In-Vitro Bactericidal Activity of this compound®[11]
-
Bacterial Strains: Four strains of P. aeruginosa were used (1 reference strain and 3 clinical isolates).
-
Maximum Inhibitory Dilution (MID) and Maximum Bactericidal Dilution (MBD):
-
Serial dilutions of this compound® were made in broth.
-
A standardized inoculum of P. aeruginosa was added to each dilution.
-
MID was determined as the highest dilution that inhibited macroscopic growth.
-
For MBD, subcultures were performed from tubes showing no growth onto blood agar (B569324) plates. The MBD was the highest dilution that resulted in at least 99.9% killing compared to the original inoculum.
-
-
Survival Kinetic Analysis (Time-Kill Assay):
-
A standardized inoculum of P. aeruginosa was added to undiluted this compound®.
-
Samples were taken at various time intervals.
-
Colony counts were performed on blood agar to determine the number of viable bacteria at each time point.
-
In-Vitro Susceptibility Testing of Gentamicin (MIC/MBC Determination)[5][14]
-
Method: Broth microdilution method based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Procedure:
-
Serial two-fold dilutions of gentamicin are prepared in a 96-well microtiter plate containing Mueller-Hinton Broth.
-
Each well is inoculated with a standardized suspension of P. aeruginosa.
-
The plate is incubated at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of gentamicin that completely inhibits visible bacterial growth.
-
To determine the Minimum Bactericidal Concentration (MBC), an aliquot from each well showing no visible growth is sub-cultured onto an antibiotic-free agar plate.
-
The MBC is the lowest concentration of gentamicin that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
Caption: In-Vitro Susceptibility Testing Workflow.
Conclusion
Both Domeboro® otic and gentamicin otic are effective topical treatments for P. aeruginosa otic infections. Clinical evidence suggests comparable efficacy in resolving otorrhoea.[9] However, the potential for the development of gentamicin resistance is a significant consideration.[9] Domeboro® otic, with its antiseptic mechanism of action, does not appear to induce resistance.[9]
The choice between these agents may depend on several factors, including the chronicity of the infection, previous antibiotic exposure, and local resistance patterns. For initial, uncomplicated cases of otitis externa caused by P. aeruginosa, Domeboro® otic presents a viable and effective option that may mitigate the risk of antibiotic resistance. Gentamicin remains a potent antibiotic, but its use should be guided by susceptibility testing, particularly in recurrent or refractory cases. Further head-to-head clinical trials with detailed reporting of methodologies and outcomes are warranted to provide more definitive guidance on the optimal use of these agents.
References
- 1. Effects of Sub-Minimum Inhibitory Concentrations of Gentamicin on Alginate Produced by Clinical Isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. researchgate.net [researchgate.net]
- 6. Surface action of gentamicin on Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gentamicin interaction with Pseudomonas aeruginosa cell envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Involvement of the outer membrane in gentamicin and streptomycin uptake and killing in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A double-blind, randomized, prospective trial of a topical antiseptic versus a topical antibiotic in the treatment of otorrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro efficacy of this compound against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. diving-rov-specialists.com [diving-rov-specialists.com]
- 12. Antibacterial activity of liposomal gentamicin against Pseudomonas aeruginosa: a time-kill study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative pharmacodynamics of gentamicin against Staphylococcus aureus and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Burow's Solution and Povidone-Iodine for the Treatment of Otitis
For Immediate Release: December 19, 2025
This guide provides a detailed comparative analysis of Burow's solution (aluminum acetate) and povidone-iodine, two topical antiseptic agents utilized in the management of otitis, particularly otitis externa. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data on their efficacy, mechanisms of action, and safety profiles. While direct head-to-head clinical trials are scarce, this guide compiles and compares findings from various studies to provide a comprehensive overview.
Overview and Mechanism of Action
Burow's solution and povidone-iodine are both established topical treatments for otitis with broad-spectrum antimicrobial properties. However, they differ significantly in their chemical composition and mode of action.
Burow's Solution , an aqueous solution of aluminum acetate (B1210297), exerts its antimicrobial effect primarily through its acidic nature. The low pH of the solution creates an unfavorable environment for the growth of bacteria and fungi commonly implicated in otitis externa.[1][2] Its astringent properties also help to reduce inflammation and swelling in the ear canal.[3]
Povidone-iodine is a complex of iodine and the polymer povidone. Its antimicrobial activity stems from the slow release of free iodine, which is a potent oxidizing agent.[4] This free iodine rapidly penetrates microbial cell membranes and disrupts essential proteins, nucleotides, and fatty acids, leading to cell death.[5][6][7]
A diagram illustrating the antimicrobial mechanism of action for each solution is provided below.
Comparative Efficacy
Direct comparative clinical trials between Burow's solution and povidone-iodine for otitis are limited. However, individual studies provide insights into their respective efficacies.
Clinical Efficacy of Burow's Solution
Clinical studies have demonstrated the effectiveness of Burow's solution in treating various forms of otitis. It has been found to be at least as effective as some antibiotic and steroid combinations.[1]
| Study Population | Intervention | Cure Rate | Reference |
| 58 patients with refractory otorrhea | Burow's solution | 70% "cured", 20% "improved" | [8] |
| 25 ears with intractable chronic purulent ear diseases | Burow's solution | 80% "cured" | [9] |
| 67 discharging ears (CSOM) | Full strength Burow's solution | 80.8% response rate after 2 weeks | [10] |
| 67 discharging ears (CSOM) | Quarter strength Burow's solution | 75% response rate after 2 weeks | [10] |
| 142 dogs with otitis externa | Modified Burow's solution | 65% cure rate at 10 days | [11] |
Clinical Efficacy of Povidone-Iodine
Povidone-iodine has also shown considerable efficacy in the treatment of otitis, particularly in cases of chronic suppurative otitis media (CSOM) and otomycosis.
| Study Population | Intervention | Outcome | Reference |
| 40 patients with CSOM | 5% Povidone-iodine ear drops | 88% clinical improvement | [12] |
| 126 patients with suppurative otitis media with fungal infection | Povidone-iodine solution combined with conventional therapy | 96.83% total effective rate | [13] |
| Children with CSOM | Povidone-iodine ear wash as adjunctive therapy | Under investigation in a clinical trial | [14][15][16] |
Antimicrobial Spectrum
Both agents possess a broad antimicrobial spectrum, effective against a range of pathogens commonly associated with otitis.
| Organism | Burow's Solution | Povidone-Iodine | References |
| Staphylococcus aureus (including MRSA) | Effective | Effective | [1][5][8][17] |
| Pseudomonas aeruginosa | Effective | Effective | [8][12][18] |
| Fungi (e.g., Candida albicans, Aspergillus) | Effective | Effective | [5][8][9][19] |
| Viruses | Not extensively studied | Effective against a wide range | [5][7] |
Experimental Protocols
The following outlines a generalized experimental workflow for a clinical trial investigating treatments for otitis externa, based on methodologies from various studies.
A typical experimental protocol would involve the following steps:
-
Patient Selection: Patients diagnosed with acute otitis externa based on clinical signs and symptoms.
-
Inclusion Criteria: For example, age over 18, presence of ear pain, edema, and/or erythema of the external auditory canal.
-
Exclusion Criteria: For instance, perforated tympanic membrane, known allergy to the study medications, recent use of other otic preparations, or systemic antimicrobial therapy.
-
Randomization: Patients are randomly assigned to receive either Burow's solution or povidone-iodine.
-
Treatment Administration: Patients are instructed to apply a specified number of drops into the affected ear canal, typically two to three times daily for a prescribed duration (e.g., 7-14 days).
-
Outcome Measures: The primary outcome is often clinical cure, defined as the complete resolution of signs and symptoms. Secondary outcomes may include microbiological clearance, reduction in symptom scores (e.g., pain, itching, discharge), and incidence of adverse events.
-
Follow-up: Patients are evaluated at baseline, during treatment, and at the end of the study to assess outcomes and monitor for any adverse effects.
Safety and Tolerability
Burow's Solution is generally considered safe for topical use in the ear canal with an intact tympanic membrane.[1] However, some studies in animal models have indicated a potential for ototoxicity when applied directly to the middle ear.[2][20][21][22] Therefore, its use is cautioned in patients with a perforated eardrum.
Povidone-iodine also has a good safety profile when used topically. However, there have been case reports and animal studies suggesting a risk of ototoxicity, particularly at higher concentrations and with middle ear application.[23][24][25][26][27] A randomized, triple-blind, placebo-controlled study concluded that 5% povidone-iodine did not affect hearing and can be safely used for disinfection in otologic surgeries.[24]
Conclusion
Both Burow's solution and povidone-iodine are effective topical antiseptics for the treatment of otitis. Burow's solution's efficacy is attributed to its acidic pH, while povidone-iodine acts through the release of antimicrobial free iodine. The choice between these agents may depend on the specific clinical scenario, including the suspected pathogens and the integrity of the tympanic membrane. Due to the potential for ototoxicity, caution is advised when using either agent in the presence of a perforated eardrum. Further direct comparative clinical trials are warranted to definitively establish the relative efficacy and safety of these two treatments for otitis.
References
- 1. otinova.com [otinova.com]
- 2. researchgate.net [researchgate.net]
- 3. Aluminum Acetate Topical Solution (Domeboro, Bluboro, Burows Solution) [oacapps.med.jhmi.edu]
- 4. What is the mechanism of Povidone-Iodine? [synapse.patsnap.com]
- 5. Povidone Iodine: Properties, Mechanisms of Action, and Role in Infection Control and Staphylococcus aureus Decolonization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Povidone–iodine: use in hand disinfection, skin preparation and antiseptic irrigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. The efficacy of Burow's solution as an ear preparation for the treatment of chronic ear infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Effects of Burow's solution as an ear drop on Intractable chronic suppurative diseases of the external ear canal and middle ear] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Burow's solution in the treatment of active mucosal chronic suppurative otitis media: determining an effective dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of a modified Burow's solution to treat canine otitis externa: A randomised comparative clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of topical povidone-iodine in chronic suppurative otitis media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. ris.cdu.edu.au [ris.cdu.edu.au]
- 15. Povidone-iodine ear wash and oral cotrimoxazole for chronic suppurative otitis media in Australian aboriginal children: Study protocol for factorial design randomised controlled trial : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 16. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 17. [Pharmaceutical and pharmacological evaluation of Burow's solution (aluminum acetate solution), hospital preparation, and development of its rapid preparation method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Potential Ototopical Antiseptics for the Treatment of Active Chronic Otitis Media: An In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Ototoxicity of Burow solution on the guinea pig cochlea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Ototoxic effect of Burow solution applied to the guinea pig middle ear - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Ototoxicity of Burow solution on the guinea pig cochlea | Ento Key [entokey.com]
- 23. Ototoxicity of povidone-iodine – A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The safety of povidone-iodine solution in tympanoplasty: a randomised, triple-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. Topical Antiseptics In Ear Surgeries And Ototoxicity Effect: Review Article [journalijar.com]
- 27. Povidone-Iodine Fails to Eradicate Chronic Suppurative Otitis Media and Demonstrates Ototoxic Risk in Mice - PMC [pmc.ncbi.nlm.nih.gov]
validation of the antibacterial effect of Burow's solution using time-kill assays
A Comparative Guide for Researchers and Drug Development Professionals
Burow's solution, a 13% aqueous solution of aluminum acetate, has a long history of use as a topical astringent and antiseptic agent, particularly in the treatment of inflammatory skin conditions and otitis externa.[1] This guide provides an objective analysis of the antibacterial efficacy of Burow's solution, validated through time-kill assays. It further compares its performance with other alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Antibacterial Spectrum and Efficacy: Time-Kill Assay Data
Time-kill assays are a standard in vitro method to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[2][3] The core principle involves exposing a known concentration of bacteria to the antimicrobial agent and measuring the number of viable organisms at specified time intervals. A significant reduction in bacterial count, typically a 3-log10 decrease (99.9% kill), is considered evidence of bactericidal activity.[3]
Performance Against Key Pathogens
Studies have demonstrated the bactericidal effects of Burow's solution against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa.
Table 1: Time-Kill Kinetics of 13% Burow's Solution against S. aureus and P. aeruginosa
| Time Point | Mean Viable Cell Count (CFU/mL) - S. aureus 209P | Log Reduction - S. aureus | Mean Viable Cell Count (CFU/mL) - P. aeruginosa IID1130 | Log Reduction - P. aeruginosa |
| 0 min | 1 x 10⁷ | 0 | 1 x 10⁷ | 0 |
| 15 min | 1 x 10³ | 4 | No significant change | ~0 |
| 30 min | 0 (All cells killed) | >7 | Not reported | Not reported |
| 40 min | Not applicable | Not applicable | 1 x 10³ | 4 |
| 60 min | Not applicable | Not applicable | 1 x 10⁰ (Reduced by 1 x 10⁷) | 7 |
Source: Data synthesized from Hyo et al. (2012).[4][5]
The data clearly indicates that Burow's solution exhibits rapid bactericidal activity against S. aureus, achieving a complete kill within 30 minutes.[4][5] Its action against P. aeruginosa is also significant, though it requires a longer exposure time to achieve a comparable reduction in viable cells.[4][5]
Further studies have shown that a modified Burow's solution can inactivate all Gram-positive bacteria (except Enterococcus species) within 5 minutes and all Gram-negative bacteria, including P. aeruginosa, within 30 seconds.[6][7] Notably, this modified solution demonstrated complete inactivation of methicillin-resistant Staphylococcus aureus (MRSA) within 2 to 5 minutes, a significant advantage over some conventional antibiotics like ofloxacin, where a large percentage of MRSA survived after 20 minutes of contact.[6][7]
Comparative Analysis
While direct time-kill assay comparisons with a wide range of antiseptics are limited in published literature, existing studies offer valuable insights.
Comparison with Acetic Acid:
Burow's solution has demonstrated significantly greater antibacterial activity than acetic acid solutions (1-3%) when tested against common otic pathogens.[8] A study using the disc diffusion method, a qualitative measure of antibacterial activity, showed that Burow's solution produced significantly larger zones of inhibition compared to acetic acid.[8] This suggests a superior intrinsic antimicrobial effect beyond what can be attributed to its acidic pH alone.
Comparison with Other Antibacterial Agents:
As highlighted earlier, modified Burow's solution has shown superior in vitro efficacy against MRSA compared to ofloxacin.[7] This is particularly relevant in the context of rising antibiotic resistance.
Mechanism of Action
The primary antibacterial mechanism of Burow's solution is believed to be the disruption and damage of the bacterial cell wall.[5] Electron microscopy studies have revealed ultrastructural changes in bacteria exposed to Burow's solution, including blebbing on the surface of S. aureus and undulating deformation of the cell wall in both S. aureus and P. aeruginosa.[4][5] This damage to the cell's protective outer layer leads to cytoplasmic changes and ultimately cell death.[4][5] The acidic nature of the solution likely contributes to this effect.[6]
Below is a simplified diagram illustrating the proposed mechanism of action.
Caption: Proposed mechanism of Burow's solution's antibacterial action.
Experimental Protocols
A standardized protocol for performing a time-kill assay is crucial for obtaining reliable and reproducible results. Below is a detailed methodology adapted for testing the antibacterial effect of Burow's solution.
Time-Kill Assay Protocol for Burow's Solution
1. Preparation of Materials:
- Test Organisms: Standard strains (e.g., Staphylococcus aureus ATCC 25923, Pseudomonas aeruginosa ATCC 27853) or clinical isolates.
- Culture Media: Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA).
- Test Product: 13% Burow's solution (and its desired dilutions).
- Control: Sterile saline or phosphate-buffered saline (PBS).
- Neutralizer: A solution capable of inactivating the antimicrobial activity of Burow's solution (e.g., D/E Neutralizing Broth). The effectiveness of the neutralizer must be validated prior to the assay.
- Equipment: Incubator, spectrophotometer, sterile test tubes, micropipettes, spreaders, and petri dishes.
2. Inoculum Preparation:
- Aseptically transfer a colony of the test organism into TSB.
- Incubate at 35-37°C for 18-24 hours.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Dilute the adjusted suspension in sterile saline or PBS to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
3. Assay Procedure:
- Dispense 9.9 mL of Burow's solution into a sterile test tube.
- Add 0.1 mL of the prepared bacterial inoculum to the tube. This will result in a starting concentration of approximately 1 x 10⁴ CFU/mL.
- Vortex the tube immediately to ensure uniform mixing.
- At predetermined time points (e.g., 0, 15, 30, 60 minutes, and 4, 8, 24 hours), withdraw a 1.0 mL aliquot from the test suspension.
- Immediately transfer the aliquot to 9.0 mL of neutralizer to stop the antibacterial action.
- Perform serial ten-fold dilutions of the neutralized suspension in sterile saline or PBS.
- Plate 0.1 mL of the appropriate dilutions onto TSA plates in duplicate.
- Incubate the plates at 35-37°C for 24-48 hours.
4. Data Collection and Analysis:
- Count the number of colonies on the plates that have between 30 and 300 colonies.
- Calculate the number of CFU/mL for each time point.
- Plot the log10 CFU/mL against time to generate a time-kill curve.
- Determine the log reduction at each time point compared to the initial inoculum count (time 0).
The following diagram outlines the experimental workflow for the time-kill assay.
References
- 1. Burow's solution - Wikipedia [en.wikipedia.org]
- 2. nelsonlabs.com [nelsonlabs.com]
- 3. emerypharma.com [emerypharma.com]
- 4. mlmmedical.fr [mlmmedical.fr]
- 5. Antimicrobial effects of Burow's solution on Staphylococcus aureus and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mlmmedical.fr [mlmmedical.fr]
- 7. Anti-microbial and therapeutic effects of modified Burow's solution on refractory otorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The antibacterial activity of acetic acid and Burow's solution as topical otological preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanism of Action of Aluminum Acetate Otic Solution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanism of action of aluminum acetate (B1210297) otic solution with other commonly used treatments for otitis externa. The information is supported by experimental data to aid in research and development.
Overview of Mechanism of Action
Aluminum acetate otic solution primarily functions through a dual mechanism involving the astringent properties of aluminum acetate and the antimicrobial and acidifying effects of acetic acid.[1][2][3] This combination works to reduce inflammation, control microbial growth, and restore the natural acidic environment of the ear canal.[4][5]
Alternatives to aluminum acetate otic solution include:
-
Acetic Acid Otic Solution: Primarily acts by acidifying the ear canal to inhibit microbial growth.[6]
-
Fluoroquinolone Antibiotics (e.g., Ciprofloxacin): Inhibit bacterial DNA synthesis, leading to bacterial cell death.[7][8]
-
Combination Antibiotics with Steroids (e.g., Neomycin/Polymyxin (B74138) B/Hydrocortisone): Provide broad-spectrum antibacterial coverage and reduce inflammation.[9][10]
The following sections provide a detailed comparison of these mechanisms, supported by experimental findings.
Comparative Data on Performance
In Vitro Antimicrobial Efficacy
The antimicrobial activity of otic solutions is a critical determinant of their therapeutic efficacy. The following table summarizes the in vitro performance of aluminum acetate and its alternatives against common otic pathogens.
| Otic Solution | Organism(s) | Key Findings | Reference(s) |
| Aluminum Acetate (Burow's Solution) | Pseudomonas aeruginosa, Staphylococcus aureus, Proteus mirabilis, Streptococcus pyogenes | Showed significantly larger zones of inhibition compared to 1%, 2%, and 3% acetic acid. | [5] |
| Gram-positive bacteria (excluding Enterococcus spp.) | Inactivated within 5 minutes. | [9][11] | |
| Gram-negative bacteria (including P. aeruginosa) | Inactivated within 30 seconds. | [9][11] | |
| Candida albicans | Inactivated within 2 minutes. | [9][11] | |
| MRSA | Completely inactivated within 5 minutes. | [9][11] | |
| Bacteria from discharging ears | Lowest dilution to inhibit growth was between 1:80 and 1:160. | [7] | |
| Acetic Acid (2%) | Bacteria and fungi from otitis externa | Minimum lethal time of less than 0.25 minutes. | [8] |
| Ciprofloxacin (B1669076) | P. aeruginosa | High in vitro activity observed. | [12][13] |
| Neomycin | P. aeruginosa | Only 17.8% of isolates were sensitive. | [10] |
| Polymyxin B | P. aeruginosa | 99.6% of isolates were sensitive. | [10] |
Clinical Efficacy
Clinical trials provide essential data on the real-world performance of these treatments.
| Treatment Comparison | Primary Outcome | Results | Reference(s) |
| Aluminum Acetate vs. Neomycin/Polymyxin B/Hydrocortisone | Clinical Cure Rate at 4 weeks | No significant difference (91% for aluminum acetate vs. 80% for antibiotic/steroid). | [6] |
| Mean Time to Clinical Resolution | No significant difference (9.4 days for aluminum acetate vs. 11.1 days for antibiotic/steroid). | [6] | |
| Aluminum Acetate (8%) vs. Polymyxin/Neomycin/Hydrocortisone | Clinical Efficacy | As effective (72% vs. 76%, respectively). | [14] |
| Acetic Acid vs. Steroid/Acetic Acid vs. Steroid/Antibiotic | Median Duration of Symptoms | 8.0 days (acetic acid), 7.0 days (steroid/acetic acid), 6.0 days (steroid/antibiotic). | [15] |
| Cure Rate at 14 days | Significantly lower for acetic acid alone compared to the other two groups. | [15] | |
| Ciprofloxacin vs. Neomycin/Polymyxin B/Hydrocortisone | Clinical Cure Rate at Test-of-Cure Visit | 86.6% for ciprofloxacin vs. 81.1% for PNH. Ciprofloxacin was non-inferior. | [16] |
| Clinical Cure Rate for P. aeruginosa | 87.5% for ciprofloxacin vs. 78.6% for PNH. | [16] |
Effect on Ear Canal pH
The acidity of the external auditory canal is a key defense mechanism against infection.
| Study | Key Findings | Reference(s) |
| pH in Acute Otitis Externa | The mean pH of a normal ear canal was 5.4 ± 0.48. The pH becomes more alkaline in proportion to the severity of otitis externa. | [17][18] |
| Restoration of pH | Both vinegar irrigation (acidifying agent) and topical antibiotics were equally effective in restoring the acidic pH of the ear canal in moderate to severe otitis externa. | [17][18][19] |
Experimental Protocols
In Vitro Antimicrobial Susceptibility Testing (Agar Diffusion)
This method is used to determine the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth.
Protocol:
-
Microorganism Preparation: Fresh isolates of test organisms (P. aeruginosa, S. aureus, P. mirabilis, and S. pyogenes) are cultured.
-
Agar (B569324) Plate Inoculation: A standardized inoculum of each microorganism is uniformly spread onto the surface of an appropriate agar medium (e.g., blood agar).
-
Application of Test Agents: Sterile filter paper discs impregnated with the test solutions (e.g., 1%, 2%, 3% acetic acid and Burow's solution) are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) to allow for microbial growth.
-
Measurement of Inhibition Zones: The diameter of the clear zone around each disc, where bacterial growth is inhibited, is measured in millimeters. Larger zones indicate greater antimicrobial activity.[5]
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Antimicrobial Dilutions: Serial dilutions of the otic solution are prepared in a liquid growth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific concentration (e.g., 0.5 McFarland standard).
-
Inoculation: A specific volume of the bacterial suspension is added to each dilution of the antimicrobial agent.
-
Controls: A positive control (broth with bacteria, no antimicrobial) and a negative control (broth only) are included.
-
Incubation: The preparations are incubated for a specified period (e.g., 18-24 hours) at an appropriate temperature.
-
Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).[20][21][22][23]
Clinical Trial for Otitis Externa
This protocol outlines a general approach for a randomized controlled trial comparing the efficacy of different otic solutions.
Protocol:
-
Patient Recruitment: Patients with a clinical diagnosis of acute otitis externa are recruited. Inclusion and exclusion criteria are clearly defined.
-
Randomization: Patients are randomly assigned to receive one of the treatment arms (e.g., aluminum acetate otic solution or a comparator).
-
Treatment Administration: Patients are instructed on the proper administration of the ear drops (dosage and duration).
-
Clinical Assessment: At baseline and follow-up visits (e.g., day 7, 14, and 21), clinical signs and symptoms (e.g., pain, edema, erythema, discharge) are assessed and scored by a blinded evaluator.
-
Outcome Measures: The primary outcome is typically the clinical cure rate (complete resolution of signs and symptoms). Secondary outcomes may include time to resolution of symptoms, microbiological cure, and incidence of adverse events.
-
Statistical Analysis: Appropriate statistical methods are used to compare the outcomes between the treatment groups.[15][16]
Visualizing the Mechanisms and Workflows
Signaling Pathways and Mechanisms of Action
Caption: Mechanisms of action for otic solutions.
Experimental Workflow for In Vitro Antimicrobial Efficacy
Caption: Workflow for MIC determination.
Logical Relationship in Otitis Externa Pathophysiology and Treatment
Caption: Otitis externa pathophysiology and treatment.
References
- 1. The pH of commonly used topical ear drops in the treatment of otitis externa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the lowest dilution of aluminium acetate solution able to inhibit in vitro growth of organisms commonly found in chronic suppurative otitis media | The Journal of Laryngology & Otology | Cambridge Core [cambridge.org]
- 3. Identification and antimicrobial susceptibility of acute external otitis microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Otitis externa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The antibacterial activity of acetic acid and Burow's solution as topical otological preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Otitis externa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of the lowest dilution of aluminium acetate solution able to inhibit in vitro growth of organisms commonly found in chronic suppurative otitis media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pi.bausch.com [pi.bausch.com]
- 9. mlmmedical.fr [mlmmedical.fr]
- 10. In vitro susceptibility of aural isolates of Pseudomonas aeruginosa to commonly used ototopical antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-microbial and therapeutic effects of modified Burow's solution on refractory otorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Treatment of acute otitis externa with ciprofloxacin otic 0.2% antibiotic ear solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Treatment of acute otitis externa with ciprofloxacin otic 0.2% antibiotic ear solution - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Otitis externa: Providing relief while avoiding complications | MDedge [mdedge.com]
- 15. Clinical efficacy of three common treatments in acute otitis externa in primary care: randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of efficacy and safety of ciprofloxacin otic solution 0.2% versus polymyxin B-neomycin-hydrocortisone in the treatment of acute diffuse otitis externa* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. Change of external auditory canal pH in acute otitis externa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 21. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. files.core.ac.uk [files.core.ac.uk]
- 23. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of In Vitro Studies Using Burow's Solution: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reproducibility of in vitro studies involving Burow's solution (aluminum acetate). By examining existing literature, this document outlines the current state of in vitro research on Burow's solution, focusing on its antimicrobial properties and providing a framework for assessing its effects on skin cells. This guide also presents common alternatives and detailed experimental protocols to aid researchers in designing reproducible studies.
Executive Summary
In vitro research on Burow's solution has predominantly focused on its antimicrobial efficacy, particularly against pathogens relevant to otitis externa. These studies, primarily employing time-kill assays and determining minimum inhibitory concentrations (MIC), demonstrate a consistent bactericidal and fungicidal effect. However, a significant gap exists in the literature regarding the in vitro effects of Burow's solution on human skin cells, such as keratinocytes and fibroblasts. While its astringent properties are well-known clinically, the cellular and molecular mechanisms underlying these effects remain largely unexplored in reproducible in vitro models. This guide provides detailed protocols for antimicrobial assays based on existing studies and offers standardized protocols for cytotoxicity, anti-inflammatory, and wound healing assays that can be adapted to study the dermatological effects of Burow's solution, thereby addressing the current research gap and promoting reproducible research in this area.
Antimicrobial Efficacy of Burow's Solution
In vitro studies consistently demonstrate the broad-spectrum antimicrobial activity of Burow's solution. The most comprehensive data comes from studies investigating its efficacy against common pathogens in ear infections.
Quantitative Data: Antimicrobial and Antifungal Activity
| Organism | Assay Type | Concentration of Burow's Solution | Results | Reference |
| Staphylococcus aureus | Time-Kill Assay | 13% | Complete kill within 30 minutes | [1][2] |
| Pseudomonas aeruginosa | Time-Kill Assay | 13% | 7-log reduction in 60 minutes | [1][2] |
| Gram-positive bacteria (general) | Time-Kill Assay | Modified Burow's Solution | Inactivated within 5 minutes (except Enterococcus sp.) | [3][4] |
| Gram-negative bacteria (general) | Time-Kill Assay | Modified Burow's Solution | Inactivated within 30 seconds | [3][4] |
| Candida albicans | Time-Kill Assay | Modified Burow's Solution | Inactivated within 2 minutes | [3][4] |
| Bacteria from discharging ear | Agar (B569324) Dilution | Serial dilutions | MIC between 1:80 and 1:160 dilution |
Assessing Dermatological Effects: A Framework for In Vitro Studies
Despite its widespread topical use for inflammatory skin conditions, there is a notable lack of in vitro studies investigating the effects of Burow's solution on keratinocytes and fibroblasts. To address this and promote reproducible research, this guide provides detailed protocols for key dermatological assays.
Cytotoxicity Assays
Assessing the cytotoxic potential of Burow's solution is a critical first step in evaluating its safety and therapeutic window for dermatological applications.
Table 2: Comparison of In Vitro Cytotoxicity Assay Protocols
| Assay | Principle | Cell Type | Endpoint |
| MTT Assay | Conversion of MTT to formazan (B1609692) by mitochondrial dehydrogenases in viable cells. | Keratinocytes (e.g., HaCaT), Fibroblasts (e.g., HDF) | Colorimetric measurement of formazan absorbance. |
| LDH Assay | Measurement of lactate (B86563) dehydrogenase (LDH) released from damaged cells. | Keratinocytes, Fibroblasts | Colorimetric or fluorometric measurement of LDH activity. |
| Neutral Red Uptake | Uptake of neutral red dye into the lysosomes of viable cells. | Keratinocytes, Fibroblasts | Spectrophotometric measurement of extracted dye. |
Anti-inflammatory Assays
Evaluating the anti-inflammatory properties of Burow's solution in vitro can provide mechanistic insights into its clinical efficacy.
Table 3: Comparison of In Vitro Anti-inflammatory Assay Protocols
| Assay | Principle | Cell Model | Endpoint |
| Cytokine Quantification (ELISA) | Measurement of pro-inflammatory cytokine (e.g., TNF-α, IL-6, IL-1β) secretion from cells stimulated with an inflammatory agent (e.g., LPS). | Macrophages (e.g., RAW 264.7), Keratinocytes | Colorimetric detection of cytokine levels. |
| Nitric Oxide (NO) Assay (Griess Assay) | Measurement of nitrite (B80452), a stable product of NO, in cell culture supernatant of stimulated macrophages. | Macrophages (e.g., RAW 264.7) | Colorimetric measurement of nitrite concentration. |
| Protein Denaturation Inhibition | Assessment of the ability of a substance to inhibit heat-induced denaturation of proteins (e.g., albumin), a hallmark of inflammation. | Acellular | Spectrophotometric measurement of protein turbidity. |
Wound Healing Assays
The astringent nature of Burow's solution suggests it may influence wound healing. In vitro wound healing assays can be used to investigate its effects on cell migration and proliferation.
Table 4: Comparison of In Vitro Wound Healing Assay Protocols
| Assay | Principle | Cell Type | Endpoint |
| Scratch Assay | Creation of a "scratch" in a confluent cell monolayer and monitoring the rate of cell migration to close the gap. | Fibroblasts, Keratinocytes | Microscopic imaging and quantification of the gap area over time. |
| Cell Proliferation Assay (MTT/BrdU) | Measurement of cell proliferation in response to the test substance. | Fibroblasts, Keratinocytes | Colorimetric or fluorescence-based detection of cell number or DNA synthesis. |
Experimental Protocols
Antimicrobial Time-Kill Assay Protocol
This protocol is based on methodologies used to assess the bactericidal activity of Burow's solution against S. aureus and P. aeruginosa.[1][2]
-
Bacterial Culture: Inoculate the test organism (e.g., S. aureus ATCC 25923) in a suitable broth (e.g., Tryptic Soy Broth) and incubate at 37°C until it reaches the mid-logarithmic growth phase.
-
Inoculum Preparation: Centrifuge the bacterial culture, wash the pellet with phosphate-buffered saline (PBS), and resuspend in PBS to a final concentration of approximately 1 x 10⁸ CFU/mL.
-
Exposure: Add a 1:100 dilution of the bacterial suspension to a 13% Burow's solution and to a control solution (e.g., sterile saline) at time zero.
-
Sampling: At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots from the test and control solutions.
-
Neutralization and Plating: Immediately neutralize the antimicrobial activity of Burow's solution by diluting the aliquots in a suitable neutralizer (e.g., D/E Neutralizing Broth). Perform serial dilutions and plate on appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.
In Vitro Cytotoxicity MTT Assay Protocol
This protocol is a standard method for assessing cell viability and can be applied to test the cytotoxicity of Burow's solution on keratinocytes and fibroblasts.
-
Cell Seeding: Seed human keratinocytes (HaCaT) or dermal fibroblasts in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of Burow's solution in a complete cell culture medium. Remove the existing medium from the cells and replace it with the prepared dilutions. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control.
In Vitro Wound Healing Scratch Assay Protocol
This protocol is a widely used method to study cell migration and can be adapted to evaluate the effect of Burow's solution.
-
Cell Seeding: Seed human dermal fibroblasts or keratinocytes in a 6-well plate and grow to a confluent monolayer.
-
Scratch Creation: Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add a fresh culture medium containing the desired concentration of Burow's solution or a control medium.
-
Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope with a camera.
-
Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). The rate of wound closure can then be calculated.
Signaling Pathways and Experimental Workflows
To date, no in vitro studies have specifically elucidated the signaling pathways modulated by Burow's solution in skin cells. However, based on the known effects of aluminum salts in other cell types, a hypothetical workflow for investigating these pathways can be proposed. Aluminum has been shown to activate the NLRP3 inflammasome in macrophages and influence MAP kinase pathways.
Proposed Experimental Workflow for Signaling Pathway Analysis
Caption: A proposed workflow for investigating the effects of Burow's solution on inflammatory signaling pathways in skin cells.
Hypothetical Signaling Pathway of Aluminum Acetate in Skin Cells
Caption: A hypothetical signaling cascade for aluminum acetate's action on skin cells, based on known effects of aluminum salts.
Comparison with Alternatives
Burow's solution is primarily used for its astringent and antiseptic properties in weeping or inflamed skin conditions. A variety of alternatives exist, each with a different mechanism of action.
Table 5: Comparison of Burow's Solution with Common Alternatives for Weeping Skin Conditions
| Agent | Mechanism of Action | Reported In Vitro Effects |
| Burow's Solution (Aluminum Acetate) | Astringent (protein precipitation), antiseptic | Limited in vitro data on skin cells. Antimicrobial activity demonstrated. |
| Witch Hazel | Astringent (tannins), anti-inflammatory | Inhibition of inflammatory mediators. |
| Calamine Lotion | Drying, soothing, mild astringent | Limited in vitro data. Primarily a physical effect. |
| Topical Corticosteroids | Anti-inflammatory (genomic and non-genomic effects) | Inhibition of pro-inflammatory cytokine production, suppression of immune cell activation. |
| Topical Calcineurin Inhibitors | Immunomodulatory (inhibit T-cell activation) | Reduced production of inflammatory cytokines by T-cells. |
Conclusion and Future Directions
The reproducibility of in vitro studies on the antimicrobial effects of Burow's solution is generally high, with consistent findings across different studies. However, a significant knowledge gap exists regarding its effects on skin cells. To improve the reproducibility and understanding of Burow's solution in a dermatological context, future research should focus on:
-
Standardized In Vitro Models: Utilizing commercially available reconstructed human epidermis models to better mimic in vivo skin conditions.
-
Comprehensive Cellular Assays: Conducting cytotoxicity, anti-inflammatory, and wound healing assays using human keratinocytes and fibroblasts to generate quantitative data.
-
Mechanistic Studies: Investigating the underlying signaling pathways to elucidate the molecular basis of its astringent and potential anti-inflammatory effects.
-
Direct Comparative Studies: Performing head-to-head in vitro comparisons of Burow's solution with a wider range of alternatives to better define its therapeutic potential.
By adopting these approaches, the scientific community can build a more robust and reproducible body of evidence to support the clinical use of Burow's solution in dermatology.
References
- 1. mdpi.com [mdpi.com]
- 2. Platelet lysate promotes in vitro wound scratch closure of human dermal fibroblasts: different roles of cell calcium, P38, ERK and PI3K/AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.virginia.edu [med.virginia.edu]
Evaluating Burow's Solution in Otitis Externa: A Comparative Guide to Clinical Trial Endpoints
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of clinical trial endpoints used to evaluate the efficacy of Burow's solution (aluminum acetate) and other treatments for otitis externa. The information presented is intended to assist researchers and drug development professionals in designing and interpreting clinical studies in this therapeutic area.
Comparative Efficacy of Otitis Externa Treatments
The following table summarizes quantitative data from clinical trials on the efficacy of Burow's solution and alternative therapies for otitis externa.
| Treatment Group | Primary Endpoint | Efficacy Metric | Result | Study Duration | Citation |
| Modified Burow's Solution | Cure Rate | Percentage of subjects cured | 65% | 10 days | [1] |
| Surolan (polymyxin B, prednisolone, miconazole) | Cure Rate | Percentage of subjects cured | 59% | 10 days | [1] |
| Burow's Solution | Clinical Outcome | Percentage of subjects "cured" or "improved" | 90% (70% cured, 20% improved) | Not Specified | [2] |
| Modified Burow's Solution | Disappearance of Otorrhea | Mean time to resolution | 5.4 weeks | Up to 17 weeks | [3] |
| Acetic Acid Ear Drops | Duration of Symptoms | Median days to symptom resolution | 8.0 days | 42 days | [4] |
| Steroid and Acetic Acid Ear Drops | Duration of Symptoms | Median days to symptom resolution | 7.0 days | 42 days | [4] |
| Steroid and Antibiotic Ear Drops | Duration of Symptoms | Median days to symptom resolution | 6.0 days | 42 days | [4] |
| Acetic Acid Ear Drops | Cure Rate at Day 14 | Percentage of subjects cured | Not specified, but significantly lower than steroid-containing drops | 42 days | [4] |
| Steroid and Acetic Acid Ear Drops | Cure Rate at Day 14 | Percentage of subjects cured | Significantly higher than acetic acid alone | 42 days | [4] |
| Steroid and Antibiotic Ear Drops | Cure Rate at Day 14 | Percentage of subjects cured | Significantly higher than acetic acid alone | 42 days | [4] |
Experimental Protocols
The assessment of efficacy in otitis externa clinical trials relies on standardized and well-defined experimental protocols. Below are detailed methodologies for key endpoints.
Clinical Cure and Improvement
A primary endpoint in many otitis externa trials is the clinical cure rate. The definition of "cure" can vary but generally involves the complete resolution of signs and symptoms.
-
Definition of "Cured": The complete disappearance of otorrhea and inflammation of the external ear canal upon otoscopic examination.[2][3]
-
Definition of "Improved": A significant reduction in the severity of otorrhea and inflammation, as determined by the investigator, but without complete resolution.[2]
-
Definition of "Unchanged": No discernible improvement in the signs and symptoms of otitis externa.[3]
-
Assessment Schedule: Patients are typically evaluated at baseline and at specific follow-up visits (e.g., day 10, day 14, day 21) to determine their clinical status.[1][4]
Symptom Scores and Duration
Patient-reported outcomes, such as symptom duration and severity, are crucial for evaluating the patient's experience and the treatment's effectiveness in providing relief.
-
Symptom Diaries: Patients are often asked to maintain a daily diary to record the presence and severity of symptoms such as ear pain, itching, and a feeling of fullness.[4]
-
Duration of Symptoms: This is typically measured as the number of days from the start of treatment until the complete resolution of symptoms as recorded in the patient diary.[4]
-
Symptom Severity Scales: Visual Analog Scales (VAS) or numerical rating scales may be used to quantify the severity of individual symptoms at each study visit.
Otitis Index Scores (OTIS)
Objective scoring systems are employed to standardize the assessment of clinical signs of otitis externa. The Otitis Index Score (OTIS) is a validated tool for this purpose.
-
OTIS3 Scoring System: This system grades the severity of four key signs of otitis externa: erythema, edema/swelling, erosions/ulcerations, and exudate, each on a 0 to 3 scale (0 = normal, 1 = mild, 2 = moderate, 3 = severe).
-
Assessment Procedure: A trained clinician evaluates the external ear canal using an otoscope and assigns a score for each of the four parameters. The total OTIS3 score provides a quantitative measure of disease severity.
Microbiological Eradication
In cases of infectious otitis externa, microbiological endpoints are essential to confirm the elimination of the causative pathogens.
-
Sample Collection: Swab samples are collected from the external auditory canal at baseline and at the end of treatment.
-
Microbiological Analysis: Samples are cultured to identify the causative organism(s) and determine their susceptibility to the study treatment.
-
Eradication Definition: The absence of the baseline pathogen in the culture from the end-of-treatment sample.
Logical Workflow for Efficacy Evaluation
The following diagram illustrates a typical workflow for a clinical trial evaluating the efficacy of a new treatment for otitis externa.
Caption: Clinical trial workflow for otitis externa treatment evaluation.
References
- 1. Otitis Externa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. dermnetnz.org [dermnetnz.org]
- 3. Acute otitis externa: Consensus definition, diagnostic criteria and core outcome set development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Otitis Externa: Practice Essentials, Background, Anatomy [emedicine.medscape.com]
Burow's Solution: A Comparative Analysis of its Efficacy Against Antibiotic-Resistant Otic Pathogens
For Immediate Release
[City, State] – [Date] – In an era marked by the escalating threat of antibiotic resistance, researchers and clinicians are increasingly exploring alternative or adjunctive therapies for common infections. A new comprehensive guide published today delves into the efficacy of Burow's solution (aluminum acetate) as a potent agent against antibiotic-resistant bacteria commonly implicated in otic infections. This guide provides a detailed comparison with standard antibiotic treatments, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Otitis externa, an inflammation of the external ear canal, is frequently caused by Pseudomonas aeruginosa and Staphylococcus aureus. The emergence of methicillin-resistant S. aureus (MRSA) and quinolone-resistant P. aeruginosa has complicated treatment paradigms, necessitating a re-evaluation of established topical antiseptics like Burow's solution.
In Vitro Efficacy: Burow's Solution vs. Antibiotics
Burow's solution has demonstrated significant in vitro activity against a range of otic pathogens, including antibiotic-resistant strains. Its acidic nature and the astringent properties of aluminum acetate (B1210297) are believed to contribute to its antimicrobial effects.
A key indicator of antimicrobial efficacy is the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium. While specific MIC values for Burow's solution are often reported as dilutions due to its complex nature, studies consistently show its inhibitory effects. For many common bacteria found in discharging ears, the MIC of Burow's solution lies between a 1:80 and 1:160 dilution.[1]
For comparison, the MICs of commonly used antibiotics against otic pathogens are presented below.
| Pathogen | Antimicrobial Agent | MIC Range (µg/mL) | Source |
| Pseudomonas aeruginosa | Burow's Solution (13% Aluminum Acetate) | 1:80 - 1:160 dilution | [1] |
| Ofloxacin | 0.06 - 4.0 | ||
| Ciprofloxacin | 0.03 - 2.0 | ||
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Burow's Solution (13% Aluminum Acetate) | 1:80 - 1:160 dilution | [1] |
| Ofloxacin | 0.12 - 8.0 | ||
| Ciprofloxacin | 0.25 - >32 | ||
| Staphylococcus aureus | Burow's Solution (13% Aluminum Acetate) | 1:80 - 1:160 dilution | [1] |
| Ofloxacin | 0.06 - 2.0 | ||
| Ciprofloxacin | 0.12 - 4.0 |
Time-Kill Kinetic Studies: A Measure of Bactericidal Activity
Time-kill assays provide valuable insights into the bactericidal (killing) or bacteriostatic (inhibiting growth) nature of an antimicrobial agent. Studies on a modified Burow's solution have demonstrated rapid bactericidal activity against key otic pathogens.
A study evaluating a modified Burow's solution (13% aluminum acetate) demonstrated complete inactivation of MRSA within 5 minutes of exposure.[2] In contrast, 80.6% of the same MRSA strain survived after a 20-minute exposure to 0.3% ofloxacin.[2] The same modified Burow's solution inactivated Pseudomonas aeruginosa within 30 seconds.[2]
The following table summarizes the time-kill data for modified Burow's solution against various pathogens.
| Pathogen | Antimicrobial Agent | Time to Inactivation | Source |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Modified Burow's Solution (13% Aluminum Acetate) | < 5 minutes | [2] |
| Ofloxacin (0.3%) | > 20 minutes (80.6% survival at 20 min) | [2] | |
| Pseudomonas aeruginosa | Modified Burow's Solution (13% Aluminum Acetate) | < 30 seconds | [2] |
| Gram-Positive Bacteria (general) | Modified Burow's Solution (13% Aluminum Acetate) | < 5 minutes (except Enterococcus species) | [2] |
| Gram-Negative Bacteria (general) | Modified Burow's Solution (13% Aluminum Acetate) | < 30 seconds | [2] |
| Candida albicans | Modified Burow's Solution (13% Aluminum Acetate) | < 2 minutes | [2] |
Clinical Efficacy
Clinical trials have supported the in vitro findings, demonstrating the effectiveness of Burow's solution in treating otitis externa and refractory otorrhea. In a study of 53 ears with prolonged external otitis or myringitis, many of which were infected with antibiotic-resistant organisms like MRSA and P. aeruginosa, Burow's solution was curative in 67.9% of cases and effective in another 15.1%.[1]
Another clinical trial comparing different concentrations of Burow's solution for the treatment of active mucosal chronic suppurative otitis media found that full-strength (13%) and quarter-strength (3.25%) solutions had comparable response rates of 80.8% and 75%, respectively, after a two-week treatment period.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used in the cited studies.
Minimum Inhibitory Concentration (MIC) Determination by Agar (B569324) Dilution
The agar dilution method is a standard technique for determining the MIC of an antimicrobial agent.
Protocol Steps:
-
Preparation of Antimicrobial Plates: Serial twofold dilutions of Burow's solution are prepared in a sterile diluent. Each dilution is then added to molten Mueller-Hinton agar at a specified temperature (e.g., 45-50°C). The agar is then poured into sterile Petri dishes and allowed to solidify. A control plate containing no Burow's solution is also prepared.
-
Inoculum Preparation: The test bacterium is cultured overnight on an appropriate agar medium. Several colonies are then suspended in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is often further diluted to achieve a final inoculum concentration.
-
Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of each agar plate, including the control plate.
-
Incubation: The plates are incubated under appropriate atmospheric conditions and temperature (typically 35-37°C) for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of Burow's solution that completely inhibits the visible growth of the organism.
Time-Kill Kinetic Assay
Time-kill assays assess the rate at which an antimicrobial agent kills a bacterial population.
Protocol Steps:
-
Inoculum Preparation: A standardized bacterial suspension is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Exposure to Antimicrobial: Burow's solution is added to the bacterial suspension at a predetermined concentration (or dilution). A control tube with no antimicrobial agent is also included.
-
Sampling: The tubes are incubated with shaking at 37°C. At various time points (e.g., 0, 0.5, 1, 2, 4, 6, and 24 hours), an aliquot is removed from each tube.
-
Viable Cell Counting: The aliquots are serially diluted in a sterile buffer to neutralize the effect of the antimicrobial agent. A specific volume of each dilution is then plated onto nutrient agar plates.
-
Incubation and Colony Counting: The plates are incubated for 24 hours at 37°C, after which the number of colonies is counted. The results are expressed as log₁₀ CFU/mL.
-
Data Analysis: A time-kill curve is generated by plotting the log₁₀ CFU/mL against time. A bactericidal effect is typically defined as a ≥3-log₁₀ decrease in CFU/mL from the initial inoculum.
Conclusion
The available evidence strongly suggests that Burow's solution is a highly effective topical agent against common otic pathogens, including those with significant antibiotic resistance. Its rapid bactericidal activity and proven clinical efficacy make it a valuable tool in the management of otitis externa and other superficial ear infections, particularly in the context of rising antibiotic resistance. Further research to establish standardized MIC values and to explore the efficacy of the standard formulation in time-kill kinetic studies would be beneficial for a more comprehensive understanding and broader clinical application.
References
- 1. Determination of the lowest dilution of aluminium acetate solution able to inhibit in vitro growth of organisms commonly found in chronic suppurative otitis media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mlmmedical.fr [mlmmedical.fr]
- 3. Burow's solution in the treatment of active mucosal chronic suppurative otitis media: determining an effective dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Anti-inflammatory Effects: A Comparative Analysis of Burow's Solution and Its Alternatives
For Immediate Release
This guide provides a comparative analysis of the in vivo anti-inflammatory effects of Burow's solution against common alternatives, namely topical corticosteroids and calcineurin inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical validation of anti-inflammatory therapies for dermatological conditions.
While Burow's solution, a formulation of aluminum acetate, has a long history of clinical use for its astringent and antiseptic properties in treating inflammatory skin conditions, a comprehensive review of published literature reveals a notable absence of preclinical in vivo studies specifically validating its direct anti-inflammatory mechanisms. Its therapeutic benefits are often attributed to its antimicrobial and drying effects, which can indirectly reduce inflammation.[1][2]
In contrast, alternatives such as topical corticosteroids and calcineurin inhibitors have well-documented anti-inflammatory effects supported by extensive in vivo research. This guide will focus on presenting the available experimental data for these alternatives to provide a framework for understanding the standards of in vivo validation in this therapeutic area.
Comparative Efficacy and Mechanism of Action
The primary alternatives to Burow's solution for topical treatment of inflammatory skin diseases are corticosteroids (e.g., hydrocortisone) and calcineurin inhibitors (e.g., pimecrolimus (B1677883), tacrolimus). These compounds have distinct mechanisms of action that have been elucidated through various in vivo models.
Topical Corticosteroids , such as hydrocortisone (B1673445), exert their anti-inflammatory effects by binding to glucocorticoid receptors. This interaction leads to the inhibition of phospholipase A2, a key enzyme in the inflammatory cascade, thereby reducing the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[3][4][5] Furthermore, they can suppress the expression of inflammatory transcription factors such as NF-kappa B.[3]
Topical Calcineurin Inhibitors (TCIs) , like pimecrolimus and tacrolimus (B1663567), offer a non-steroidal approach. Their mechanism involves binding to the immunophilin FKBP-12. This complex then inhibits calcineurin, a phosphatase that is crucial for the activation of T-cells. By inhibiting calcineurin, TCIs prevent the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), which in turn blocks the transcription of a range of inflammatory cytokines, including Interleukin-2 (IL-2), IL-4, and Interferon-gamma (IFN-γ).[1][2][6][7][8]
The following table summarizes the quantitative data from representative in vivo studies on these alternatives.
Quantitative Comparison of Anti-inflammatory Effects
| Compound | Animal Model | Key Efficacy Endpoint | Result | Reference |
| Hydrocortisone | Croton oil-induced ear rosacea model (mice) | Reduction in ear edema | Showed promising anti-inflammatory activity. | [9] |
| Pimecrolimus | Allergic contact dermatitis (ACD) model (pigs) | Reduction in skin inflammation | As effective as the high-potency corticosteroid clobetasol-17-propionate without causing skin atrophy. | [10] |
| Pimecrolimus | Allergic contact dermatitis (ACD) model (mice and rats) | Reduction in skin inflammation | As potent or superior to tacrolimus. | [10] |
| Tacrolimus | Atopic dermatitis-like skin lesions (BALB/c mice) | Suppression of inflammatory lesions | Highly efficient suppression of lesions compared to reference and placebo. | [11] |
| Tacrolimus-loaded nanocapsules | In vivo anti-inflammatory activity studies | Excellent anti-inflammatory activity | Exhibited excellent anti-inflammatory activity when compared to the free drug. | [12][13][14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for common in vivo models used to assess the anti-inflammatory effects of topical agents.
Croton Oil-Induced Ear Edema in Mice
This model is frequently used to screen for acute anti-inflammatory activity.
-
Animals: Male Swiss albino mice are typically used.
-
Induction of Inflammation: A solution of croton oil (a phlogistic agent) in a suitable vehicle (e.g., acetone) is applied to the inner surface of one ear. The contralateral ear receives the vehicle alone and serves as a control.
-
Treatment: The test compound (e.g., hydrocortisone formulation) is applied topically to the croton oil-treated ear, either simultaneously with or shortly after the irritant. A control group receives the vehicle.
-
Evaluation: After a predetermined time (e.g., 4-6 hours), the animals are euthanized, and a circular section is punched out from both ears. The difference in weight between the punches from the inflamed and control ears is calculated as a measure of edema. The percentage inhibition of edema by the test compound is calculated relative to the control group.[9]
Allergic Contact Dermatitis (ACD) Model in Mice
This model mimics the T-cell mediated inflammation seen in allergic contact dermatitis.
-
Sensitization: Mice are sensitized by applying a hapten (e.g., oxazolone (B7731731) or dinitrofluorobenzene) to a shaved area of the abdomen.[15][16]
-
Challenge: Several days later (e.g., 5-7 days), a lower concentration of the same hapten is applied to the ear to elicit an inflammatory response.[16]
-
Treatment: The test compound (e.g., pimecrolimus or tacrolimus) is applied topically to the ear before or after the challenge.
-
Evaluation: Ear swelling is measured at various time points (e.g., 24, 48 hours) using a caliper. The difference in ear thickness before and after the challenge represents the inflammatory response. Histological analysis of the ear tissue can also be performed to assess cellular infiltration.[15][16]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
References
- 1. Pimecrolimus - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Pimecrolimus? [synapse.patsnap.com]
- 3. Topical hydrocortisone - Wikipedia [en.wikipedia.org]
- 4. Topical corticosteroids: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of prostaglandin biosynthesis by corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
- 8. Pimecrolimus: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydrocortisone-Loaded Lipid–Polymer Hybrid Nanoparticles for Controlled Topical Delivery: Formulation Design Optimization and In Vitro and In Vivo Appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pimecrolimus (Elidel, SDZ ASM 981)--preclinical pharmacologic profile and skin selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting tacrolimus to deeper layers of skin with improved safety for treatment of atopic dermatitis-Part II: in vivo assessment of dermatopharmacokinetics, biodistribution and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization and In Vitro and In Vivo Evaluation of Tacrolimus-Loaded Poly(ε-Caprolactone) Nanocapsules for the Management of Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization and In Vitro and In Vivo Evaluation of Tacrolimus-Loaded Poly(ε-Caprolactone) Nanocapsules for the Management of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. criver.com [criver.com]
A Head-to-Head Comparison of Otic Domeboro and Neomycin-Polymyxin B-Hydrocortisone for the Treatment of Otitis Externa
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of two common topical treatments for otitis externa: Otic Domeboro (acetic acid/aluminum acetate) and a combination therapy of neomycin-polymyxin B-hydrocortisone. The following sections present a comprehensive analysis of their mechanisms of action, clinical efficacy based on a head-to-head randomized controlled trial, and in vitro antimicrobial performance, supported by detailed experimental protocols.
Mechanism of Action
The therapeutic approaches of this compound and neomycin-polymyxin B-hydrocortisone differ fundamentally. This compound leverages a non-specific antimicrobial and astringent strategy, while the combination drop employs a targeted antibiotic and anti-inflammatory approach.
This compound is a formulation of acetic acid and aluminum acetate (B1210297), functioning as an acidifying agent with both astringent and antimicrobial properties.[1] Its primary mechanism involves creating an acidic environment in the external ear canal, which is unfavorable for the growth of bacteria and fungi, particularly Pseudomonas aeruginosa, a common pathogen in otitis externa.[1] The aluminum acetate component acts as an astringent, causing the constriction of tissues, which helps to reduce inflammation and swelling in the ear canal.[1]
Neomycin-Polymyxin B-Hydrocortisone otic solution combines two antibiotics and a corticosteroid.[2][3]
-
Neomycin , an aminoglycoside antibiotic, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[4][5]
-
Polymyxin (B74138) B , a polypeptide antibiotic, disrupts the bacterial cell membrane by binding to phospholipids, leading to increased permeability and cell death.[2][4][5]
-
Hydrocortisone , a corticosteroid, reduces inflammation by suppressing the migration of polymorphonuclear leukocytes and reversing increased capillary permeability.[4][5]
The combination of neomycin and polymyxin B provides a broad spectrum of antibacterial activity against common otitis externa pathogens.[5] In vitro studies have shown a synergistic effect between neomycin and polymyxin B, reducing the minimum inhibitory and bactericidal concentrations by 3-4 times compared to the individual antibiotics.[3]
Clinical Efficacy: A Head-to-Head Randomized Controlled Trial
A randomized controlled trial conducted in the Netherlands provides direct comparative data on the clinical efficacy of acetic acid versus a steroid and antibiotic combination for acute otitis externa.[6]
Experimental Protocol
-
Study Design: A randomized, double-blind controlled trial was conducted in 79 general practices.[6]
-
Participants: 213 adult patients with acute otitis externa were included in the study.[6]
-
Interventions: Patients were randomly assigned to one of three treatment groups[6]:
-
Acetic Acid Group (n=71): Received ear drops containing 7.2 mg of acetic acid per gram of propylene (B89431) glycol.
-
Steroid and Acetic Acid Group (n=63): Received ear drops with 0.1% triamcinolone (B434) acetonide and acetic acid.
-
Steroid and Antibiotic Group (n=79): Received ear drops containing 0.66 mg of dexamethasone (B1670325) phosphate (B84403) sodium, 5 mg of neomycin sulphate, and 10,000 IU of polymyxin B sulphate per millilitre. Patients in all groups were instructed to apply three ear drops three times daily.[6]
-
-
Outcome Measures: The primary outcome was the duration of symptoms in days, as recorded by patients in diaries. Secondary outcomes included the cure rate at 7, 14, and 21 days, and the recurrence of symptoms between days 21 and 42.[6]
Quantitative Data Summary
The study concluded that ear drops containing corticosteroids are more effective than acetic acid ear drops alone for acute otitis externa.[6] The combination of a steroid with either acetic acid or an antibiotic was found to be equally effective.[6]
| Outcome Measure | Acetic Acid Group | Steroid + Acetic Acid Group | Steroid + Antibiotic Group (Neomycin/Polymyxin B) |
| Median Duration of Symptoms (days) | 8.0 (95% CI: 7.0-9.0) | 7.0 (95% CI: 5.8-8.3) | 6.0 (95% CI: 5.1-6.9) |
| Cure Rate at Day 7 | 38% | Not specified | Not specified |
| Cure Rate at Day 14 | 68% | Significantly higher (OR 2.4) | Significantly higher (OR 3.5) |
| Cure Rate at Day 21 | 75% | Significantly higher (OR 5.3) | Significantly higher (OR 3.9) |
| Recurrence of Symptoms (Days 21-42) | 29% | Significantly lower (OR 0.3) | Significantly lower (OR 0.4) |
| Data sourced from van Balen et al., 2003.[6] |
In Vitro Antimicrobial Performance
While direct head-to-head in vitro comparative studies are limited, individual studies provide insight into the antimicrobial activity of each formulation.
This compound (Acetic Acid/Aluminum Acetate)
An in vitro study assessed the efficacy of this compound against four strains of Pseudomonas aeruginosa, a prevalent pathogen in otitis externa.[6]
-
Experimental Protocol:
-
Bacterial Strains: One reference strain and three clinical isolates of P. aeruginosa were used.
-
Method: A survival kinetic analysis was performed. A calibrated loop was used to transfer a diluted bacterial suspension to undiluted this compound to achieve a final inoculum of 1.6 x 10⁷ CFU/mL. Samples were taken at various time intervals, inoculated onto blood agar, and colony counts were performed after incubation. The maximum bactericidal dilution was defined as the highest dilution of this compound that resulted in at least 99.9% killing compared to the original inoculum.
-
-
Quantitative Data:
-
This compound was found to be bactericidal even when diluted 1:2 in serum or broth.
-
Survival kinetic analysis demonstrated a 60% killing of P. aeruginosa at 5 minutes and a 99.9% killing at approximately 2 hours.
-
No significant differences in susceptibility were observed between the tested strains.
-
There was no measurable inoculum effect, suggesting efficacy even in the presence of high bacterial concentrations.
-
Neomycin-Polymyxin B
The antimicrobial activity of the neomycin-polymyxin B combination has been well-established.
-
Spectrum of Activity: The combination is considered active against Staphylococcus aureus, Escherichia coli, Haemophilus influenzae, Klebsiella-Enterobacter species, Neisseria species, and Pseudomonas aeruginosa.[5]
-
Synergistic Effect: An in vitro study demonstrated a clear synergistic effect between neomycin and polymyxin B.
-
Experimental Protocol: The study evaluated the synergistic activity against pathogens commonly responsible for otitis externa. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined for the individual antibiotics and the combination.
-
Quantitative Data: The combination of polymyxin B and neomycin showed a 3-4 fold reduction in both MIC and MBC values compared to the single antibiotics. Against P. aeruginosa, the synergistic effect was even more pronounced, with a 5-6 fold reduction in MIC and MBC for the combination compared to neomycin alone.[3]
-
| In Vitro Performance | This compound (against P. aeruginosa) | Neomycin-Polymyxin B Combination |
| Primary Antimicrobial Action | Bactericidal | Bactericidal |
| Key Findings | 60% kill rate at 5 min; 99.9% kill rate at ~2 hours | Synergistic effect: 3-4 fold reduction in MIC/MBC |
| Spectrum | Broad antimicrobial (acidifying agent) | Broad-spectrum antibacterial |
| Data for this compound sourced from an in vitro study against P. aeruginosa.[6] Data for Neomycin-Polymyxin B sourced from a study on synergistic activity.[3] |
Conclusion
Both this compound and neomycin-polymyxin B-hydrocortisone are effective treatments for otitis externa, albeit through different mechanisms.
-
Clinical Efficacy: The head-to-head clinical trial data suggests that the addition of a corticosteroid to either acetic acid or an antibiotic provides a significant clinical advantage over acetic acid alone in terms of symptom duration, cure rate, and recurrence.[6] The study found no significant difference in efficacy between the steroid/acetic acid and steroid/antibiotic combinations.[6]
-
Antimicrobial Activity: this compound demonstrates effective in vitro bactericidal activity against P. aeruginosa through its acidifying and astringent properties. The neomycin-polymyxin B combination exhibits a broad spectrum of antibacterial activity with a demonstrated synergistic effect, enhancing its potency.
-
Considerations for Drug Development: The choice between these therapeutic strategies may depend on factors such as the desire to avoid antibiotics to mitigate the risk of resistance, the need for potent anti-inflammatory effects, and the specific microbial profile of the infection. The comparable efficacy of the steroid/acetic acid and steroid/antibiotic combinations in the clinical trial suggests that for uncomplicated otitis externa, a non-antibiotic, anti-inflammatory approach can be as effective as a traditional antibiotic-based therapy.[6] Further research into the development of non-antibiotic formulations with potent anti-inflammatory and antimicrobial properties is warranted.
References
- 1. diving-rov-specialists.com [diving-rov-specialists.com]
- 2. medicaid.nv.gov [medicaid.nv.gov]
- 3. In vitro evaluation of the synergistic activity of neomycin-polymyxin B association against pathogens responsible for otitis externa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pi.bausch.com [pi.bausch.com]
- 6. In vitro efficacy of this compound against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Burow's Solution: A Comparative Analysis of its Antifungal Activity Against Candida albicans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antifungal activity of Burow's solution (aluminum acetate) against Candida albicans, a prevalent fungal pathogen. The following sections detail its efficacy in relation to established antifungal agents, outline the experimental protocols for evaluation, and explore the potential mechanisms of action.
Comparative Antifungal Efficacy
Burow's solution has demonstrated notable antifungal properties against Candida albicans. While comprehensive quantitative data in the form of Minimum Inhibitory Concentrations (MICs) directly comparable to standardized antifungal drugs are not widely available in the reviewed literature, existing studies provide strong evidence of its inhibitory effects.
One study on a modified Burow's solution reported the complete inactivation of Candida albicans within two minutes of exposure.[1] Research on alum (aluminum potassium sulfate), a related aluminum salt, provides further insight into the potential efficacy of aluminum compounds. A study using a modified E-test method determined the MIC of alum against C. albicans to be 0.13 mg/mL.
For a comprehensive comparison, the following table summarizes the MIC values of conventional antifungal agents against Candida albicans, as established by the Clinical and Laboratory Standards Institute (CLSI) guidelines. This provides a benchmark against which the activity of Burow's solution can be considered.
| Antifungal Agent | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Burow's Solution (Alum as proxy) | Not widely established | 0.13 mg/mL * | Not widely established |
| Amphotericin B | 0.016 - >16 | 0.5 | 1 |
| Fluconazole | 0.25 - 64 | 0.5 | 4 |
| Itraconazole | 0.016 - 16 | 0.063 | 1 |
| Voriconazole | 0.016 - 8 | 0.015 | 0.06 |
| Caspofungin | 0.016 - 4 | 0.125 | 0.25 |
Note: This value is for alum (aluminum potassium sulfate) and serves as an estimate for aluminum-based solutions. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Experimental Protocols
The validation of antifungal activity typically involves standardized methods to ensure reproducibility and comparability of results. The following are detailed methodologies relevant to the assessment of Burow's solution against Candida albicans.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The Clinical and Laboratory Standards Institute (CLSI) document M27-A3 provides a reference method for yeasts.
-
Inoculum Preparation: Candida albicans isolates are cultured on Sabouraud Dextrose Agar (B569324) for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). This suspension is further diluted in RPMI-1640 medium to a final concentration of 0.5-2.5 x 10³ CFU/mL.
-
Preparation of Burow's Solution Dilutions: A series of twofold dilutions of Burow's solution are prepared in a 96-well microtiter plate using RPMI-1640 medium as the diluent.
-
Inoculation and Incubation: Each well containing the diluted Burow's solution is inoculated with the prepared C. albicans suspension. A growth control well (containing only the inoculum and medium) and a sterility control well (containing only medium) are included. The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of Burow's solution that causes a significant inhibition of growth (e.g., approximately 50% reduction in turbidity) compared to the growth control.
Disk Diffusion Method for Zone of Inhibition Assessment
This method provides a qualitative or semi-quantitative measure of antifungal activity.
-
Inoculum Preparation: A standardized inoculum of C. albicans is prepared as described for the broth microdilution method.
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum suspension and streaked evenly across the entire surface of a Mueller-Hinton agar plate supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue.
-
Disk Application: Sterile paper disks are impregnated with a known concentration of Burow's solution and placed on the surface of the inoculated agar.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disk where no fungal growth occurs is measured in millimeters.
Mechanism of Action and Signaling Pathways
The precise molecular mechanisms by which Burow's solution exerts its antifungal effect on Candida albicans are not yet fully elucidated. However, the astringent nature of aluminum acetate (B1210297) is known to cause protein precipitation, which likely disrupts the fungal cell surface and membrane integrity. The acidic pH of the solution also contributes to an unfavorable environment for fungal growth.
While specific signaling pathways in C. albicans targeted by aluminum acetate have not been definitively identified, it is hypothesized that its action may involve disruption of key cellular processes. The diagram below illustrates a generalized workflow for investigating the antifungal activity of a compound like Burow's solution and potential points of interaction with fungal signaling pathways.
The astringent action of aluminum acetate likely induces cell wall and membrane stress in Candida albicans. This could potentially trigger several signaling cascades, such as the cell wall integrity (CWI) pathway, which is crucial for the fungal response to cell surface damage. Key components of this pathway include protein kinase C (Pkc1) and a downstream mitogen-activated protein (MAP) kinase cascade. Disruption of the cell membrane could also lead to osmotic stress and the generation of reactive oxygen species (ROS), activating stress response pathways like the high osmolarity glycerol (B35011) (HOG) pathway.
Further research, including transcriptomic and proteomic analyses of Candida albicans treated with Burow's solution, is necessary to precisely identify the affected signaling pathways and downstream effector molecules. This will provide a more complete understanding of its antifungal mechanism and potential for therapeutic development.
References
comparative cost-effectiveness of Burow's solution in treating otitis
An objective guide for researchers and drug development professionals on the comparative efficacy and economic value of Burow's solution in the treatment of otitis.
Burow's solution, a formulation of aluminum acetate (B1210297), has a long history of use in treating various forms of otitis, particularly otitis externa (swimmer's ear) and chronic suppurative otitis media. Its astringent and antimicrobial properties make it a viable alternative to antibiotic and corticosteroid-based therapies. This guide provides a comparative analysis of the cost-effectiveness of Burow's solution against other common treatments, supported by available clinical and economic data.
Comparative Efficacy
Burow's solution has demonstrated notable efficacy in resolving otic infections. Several studies have highlighted its broad-spectrum antimicrobial activity against common pathogens.
Key Efficacy Data:
-
Otitis Externa: In cases of otitis externa, Burow's solution has been shown to be as effective as some antibiotic and steroid combinations. Its acidic nature creates an unfavorable environment for bacterial and fungal growth.
-
Chronic Suppurative Otitis Media (CSOM): For CSOM, treatment with Burow's solution has resulted in high cure rates. In one study, 70% of ears were considered "cured" and 20% "improved" after treatment.[1] Another study on refractory otorrhea found that all cases resolved after treatment with a modified Burow's solution over a mean of 5.4 weeks.[2][3]
Cost-Effectiveness Analysis
The total cost of treating otitis includes not only the price of the medication but also costs associated with healthcare visits, treatment failure, and management of adverse events. Otitis externa alone accounts for nearly $500 million in healthcare costs annually in the United States, with an average cost of $200 per visit.[4] The economic burden of chronic suppurative otitis media is also substantial, with initial treatment costs potentially exceeding the minimum monthly wage in some developing countries.[1][5] Treatment failure in severe cases like necrotizing otitis externa can lead to staggering costs, with one case report citing costs exceeding £122,000.[2]
Table 1: Comparative Cost Analysis of Otitis Treatments
| Treatment Option | Estimated Drug Cost (per course) | Considerations |
| Burow's Solution (Aluminum Acetate) | $15 - $60[6][7][8][9] | Generally available over-the-counter or as a compounded solution. Cost can vary based on formulation and source. |
| Acetic Acid 2% Solution | $5 - $15[6] | An inexpensive over-the-counter option, effective for mild cases. |
| Generic Antibiotic Ear Drops (e.g., Ofloxacin) | $17 - $40[10] | Prescription required. Prices can vary significantly between generic and brand-name versions. |
| Brand-name Antibiotic/Steroid Ear Drops (e.g., Ciprodex) | $35 - $70 (with insurance co-pay)[11] | Higher acquisition cost, often used for more severe infections. |
| Systemic Antibiotics (e.g., Amoxicillin) | $7 - $20[11] | Generally inexpensive, but their use for uncomplicated otitis externa is not recommended due to lower efficacy and risk of resistance.[12][13] |
Note: Drug costs are estimates and can vary based on location, pharmacy, and insurance coverage.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key experiments related to the evaluation of Burow's solution.
Preparation of Modified Burow's Solution for Clinical Use
This protocol is based on a method developed for rapid preparation.[14]
Materials:
-
Aluminum acetate (Al2O(CH3COO)4): 12.1 g
-
Acetic acid (33%): 25 ml
-
Tartaric acid: 4.5 g
-
Purified water: 75 ml
-
Sterile purified water
-
Sterile filter
Procedure:
-
Mix aluminum acetate, acetic acid, tartaric acid, and purified water in a suitable vessel.
-
Heat the mixture to 80°C for 2 hours while stirring to ensure complete dissolution.
-
After heating, add sterile purified water to bring the total volume to 100 ml, accounting for evaporation.
-
Pass the solution through a sterile filter to ensure sterility.
-
The resulting modified Burow's solution contains approximately 13% aluminum acetate with a pH of 3.
In Vitro Antimicrobial Effectiveness Testing
This protocol outlines a general procedure for assessing the antimicrobial activity of an otic solution.
Materials:
-
Test product (e.g., Burow's solution)
-
Standardized microbial inoculums (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans)
-
Sterile peptone saline
-
Culture media (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar)
-
Sterile containers
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare standardized suspensions of test microorganisms to a concentration of approximately 1 × 10⁸ colony-forming units (CFU) per ml.
-
Inoculation: Inoculate a predetermined volume of the test product with a small volume (0.5% to 1.0%) of the microbial suspension to achieve a final concentration of 1 × 10⁵ to 1 × 10⁶ CFU per ml.
-
Incubation: Incubate the inoculated product at a controlled temperature (e.g., 22.5 ± 2.5°C).
-
Sampling and Plating: At specified time intervals (e.g., 0, 6, 24, 48 hours, and 7, 14, 28 days), withdraw a sample from the inoculated product, neutralize the antimicrobial agent if necessary, and perform serial dilutions. Plate the dilutions onto appropriate culture media.
-
Enumeration: Incubate the plates and count the number of viable microorganisms at each time point to determine the reduction in microbial count over time.
Visualizations
Experimental Workflow for Antimicrobial Efficacy Testing
Caption: Workflow for in vitro antimicrobial efficacy testing of Burow's solution.
Logical Relationship in Otitis Externa Treatment Decision-Making
Caption: Decision pathway for the initial management of otitis externa.
Conclusion
Burow's solution presents a cost-effective and efficacious treatment option for various forms of otitis, particularly in cases of uncomplicated otitis externa and chronic suppurative otitis media. Its low cost, over-the-counter availability, and broad-spectrum antimicrobial action make it a valuable tool in the clinical setting. While direct comparative cost-effectiveness studies are limited, the available data on drug pricing and the economic impact of otitis suggest that Burow's solution is an economically sound choice, especially in resource-limited settings. Further research focusing on head-to-head economic evaluations would be beneficial to solidify its position in treatment guidelines.
References
- 1. Chronic suppurative otitis media: Socio-economic implications in a tertiary hospital in Northern Nigeria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Necrotising otitis externa: the increasing financial burden on the National Health Service | The Journal of Laryngology & Otology | Cambridge Core [cambridge.org]
- 3. maroochydore.formulae.com.au [maroochydore.formulae.com.au]
- 4. news-medical.net [news-medical.net]
- 5. scispace.com [scispace.com]
- 6. droracle.ai [droracle.ai]
- 7. Acetic acid/aluminum acetate otic Prices, Coupons, Copay Cards & Patient Assistance - Drugs.com [drugs.com]
- 8. kenoravet.com [kenoravet.com]
- 9. Acetic Acid/Aluminum Acetate 2% Drop 60 Ml By Bausch & Lomb [drugsdepot.com]
- 10. Ofloxacin otic Prices, Coupons, Copay Cards & Patient Assistance - Drugs.com [drugs.com]
- 11. Ear Infection Medications - Prices for Brand and Generic Ear Infection Drugs - GoodRx [goodrx.com]
- 12. neuron.mefst.hr [neuron.mefst.hr]
- 13. entnet.org [entnet.org]
- 14. mlmmedical.fr [mlmmedical.fr]
A Cross-Study Validation of the Clinical Efficacy of Aluminum Acetate Otic Solution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical efficacy of aluminum acetate (B1210297) otic solution with alternative treatments for otitis externa. The information is compiled from a cross-study validation of available clinical and in-vitro research, with a focus on quantitative data, experimental methodologies, and the underlying mechanism of action.
Mechanism of Action
Aluminum acetate otic solution primarily functions as a topical astringent and antimicrobial agent. Its mechanism does not involve complex intracellular signaling pathways but rather a direct physicochemical effect on the environment of the external auditory canal. The solution's acidity creates an environment that is inhospitable to the growth of common pathogens associated with otitis externa, such as Pseudomonas aeruginosa and Staphylococcus aureus. The acetic acid component further contributes to this antimicrobial effect. Additionally, the astringent property of aluminum acetate helps to reduce inflammation and dry the ear canal, alleviating symptoms and promoting healing.
Comparative Clinical Efficacy Data
The following tables summarize quantitative data from comparative clinical trials investigating the efficacy of aluminum acetate otic solution against other topical treatments for otitis externa.
Table 1: Comparison of Cure Rates in Acute Otitis Externa
| Treatment Group | Cure Rate at Day 7 | Cure Rate at Day 14 | Cure Rate at Day 21 | Study Population |
| Acetic Acid | 38% | 68% | 75% | 213 adults with acute otitis externa[1] |
| Steroid and Acetic Acid | - | - | - | 213 adults with acute otitis externa[1] |
| Steroid and Antibiotic | - | - | - | 213 adults with acute otitis externa[1] |
| Aluminum Acetate | - | - | 91% (at 4 weeks) | 126 individuals with acute diffuse otitis externa[2] |
| Polymyxin-Neomycin-Hydrocortisone | - | - | 80% (at 4 weeks) | 126 individuals with acute diffuse otitis externa[2] |
Note: Data from different studies are presented for comparison; direct statistical comparison across studies is not implied.
Table 2: Symptom Duration in Acute Otitis Externa
| Treatment Group | Median Duration of Symptoms (Days) | 95% Confidence Interval | Study Population |
| Acetic Acid | 8.0 | 7.0 to 9.0 | 213 adults with acute otitis externa[1] |
| Steroid and Acetic Acid | 7.0 | 5.8 to 8.3 | 213 adults with acute otitis externa[1] |
| Steroid and Antibiotic | 6.0 | 5.1 to 6.9 | 213 adults with acute otitis externa[1] |
Experimental Protocols
This section details the methodologies of key studies cited in this guide.
Clinical Trial: Comparative Efficacy in Acute Otitis Externa[1]
-
Objective: To compare the clinical efficacy of ear drops containing acetic acid, a corticosteroid and acetic acid, and a corticosteroid and antibiotic in the treatment of acute otitis externa in a primary care setting.
-
Study Design: A randomized controlled trial.
-
Participants: 213 adult patients diagnosed with acute otitis externa from 79 general practices.
-
Interventions:
-
Group 1 (Acetic Acid): 7.2 mg acetic acid per gram of propylene (B89431) glycol, administered as three ear drops three times daily.
-
Group 2 (Steroid and Acetic Acid): 0.1% triamcinolone (B434) acetonide and acetic acid, administered as three ear drops three times daily.
-
Group 3 (Steroid and Antibiotic): 0.66 mg dexamethasone (B1670325) phosphate (B84403) sodium, 5 mg neomycin sulphate, and 10,000 IU polymyxin (B74138) B sulphate per millilitre, administered as three ear drops three times daily.
-
-
Primary Outcome Measure: Duration of symptoms in days, as recorded by patients in diaries.
-
Secondary Outcome Measures: Cure rate based on general practitioner assessment and recurrence of symptoms between days 21 and 42.
In-Vitro Study: Antibacterial Activity of Burow's Solution
-
Objective: To determine the antibacterial activity of Burow's solution (13% aluminum acetate) and acetic acid against common bacteria isolated from discharging ears.
-
Methodology:
-
Bacterial Isolates: Twenty fresh isolates each of Pseudomonas aeruginosa, Staphylococcus aureus, Proteus mirabilis, and Streptococcus pyogenes were obtained from patients with discharging ears.
-
Culture: The isolates were plated onto blood agar.
-
Susceptibility Testing: The antibacterial activity of 1%, 2%, and 3% acetic acid and Burow's solution was assessed by measuring the zone of inhibition of bacterial growth.
-
-
Key Finding: Burow's solution demonstrated significantly larger average zones of inhibition compared to acetic acid (p < 0.001). Both 2% and 3% acetic acid and Burow's solution were effective against all tested organisms.
Safety and Tolerability
Aluminum acetate otic solution is generally well-tolerated. The most common side effects are local and mild, including:
Severe allergic reactions are rare but can include hives, difficulty breathing, and swelling of the face, lips, tongue, or throat[3][4]. The use of aluminum acetate otic solution is contraindicated in patients with a perforated tympanic membrane[3][6]. If irritation or sensitization occurs, the use of the solution should be discontinued (B1498344) promptly[6].
Conclusion
The available evidence indicates that aluminum acetate otic solution is an effective treatment for otitis externa, demonstrating comparable efficacy to some antibiotic-corticosteroid preparations. Its astringent and antimicrobial properties, derived from its acidic nature, provide a dual mechanism of action. While generally safe and well-tolerated for topical use in an intact ear canal, it is important for clinicians and researchers to consider the potential for local irritation. For the treatment of acute otitis externa, preparations containing corticosteroids may offer faster symptom relief compared to acetic acid alone[1]. Further well-designed, double-blind, randomized controlled trials are warranted to provide more definitive comparisons with a wider range of modern topical antibiotic and corticosteroid therapies.
References
- 1. Clinical efficacy of three common treatments in acute otitis externa in primary care: randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Otitis externa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. drugs.com [drugs.com]
- 5. Aluminum Acetate Solution: Eczema Uses, Side Effects, Dosage [medicinenet.com]
- 6. pi.bausch.com [pi.bausch.com]
Safety Profile of Diluted Burow's Solution: A Comparative Ototoxicity Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ototoxic potential of diluted Burow's solution against established ototoxic and non-ototoxic agents. The information presented is based on preclinical data and is intended to inform research and development in otic therapies.
Executive Summary
Burow's solution, an aqueous solution of aluminum acetate, is a well-established topical astringent and antimicrobial agent.[1] Its application in otology, however, necessitates a thorough understanding of its potential for ototoxicity, particularly when the tympanic membrane is not intact.[2][3] Experimental evidence strongly indicates that the ototoxicity of Burow's solution is primarily dependent on its concentration and, consequently, its pH. While the original formulation (pH 3.5) has demonstrated ototoxic effects in animal models when it enters the middle ear, diluted preparations with a higher pH appear to be significantly safer.[4][5][6][7] This guide synthesizes the available data to provide a clear comparison and detailed experimental context.
Comparative Ototoxicity Data
The following tables summarize quantitative data from key preclinical studies assessing the ototoxicity of Burow's solution and its components in comparison to other agents.
Table 1: In Vivo Ototoxicity of Burow's Solution and Acetic Acid in Guinea Pigs
| Agent | Concentration / pH | Exposure Duration | Auditory Assessment | Outcome | Reference |
| Burow's Solution | Original (pH 3.5) | 30 minutes | Compound Action Potential (CAP) | Significant reduction in CAP threshold | [5][6] |
| Original (pH 3.5) | 24 hours | Compound Action Potential (CAP) | Complete abolition of CAP | [6][7] | |
| Two-fold diluted (pH 4.4) | 30 minutes | Compound Action Potential (CAP) | No reduction in CAP threshold | [5][6][7] | |
| pH adjusted to 4.5 | 30 minutes | Compound Action Potential (CAP) | No change in CAP threshold | [6][7] | |
| 13% (Gelfoam) | 10 days (twice daily) | Auditory Brainstem Response (ABR) | No changes in ABR threshold | [8] | |
| 4% (Gelfoam) | 10 days (twice daily) | Auditory Brainstem Response (ABR) | No changes in ABR threshold | [8] | |
| Acetic Acid | pH 3.0 | 30 minutes | Compound Action Potential (CAP) | Significant advancement of CAP threshold at 8 kHz and for clicks | [4] |
| pH 4.0 | 24 hours | Compound Action Potential (CAP) | Notable advancement of CAP threshold for 4 kHz, 8kHz, and for clicks | [4] | |
| pH 5.0 | 24 hours | Compound Action Potential (CAP) | Notable advancement of CAP threshold | [4] | |
| Gentamicin (Positive Control) | 40 mg/mL (Gelfoam) | 10 days (twice daily) | Auditory Brainstem Response (ABR) | Significant change in ABR threshold | [8] |
| Saline (Negative Control) | 0.9% (Gelfoam) | 10 days (twice daily) | Auditory Brainstem Response (ABR) | No changes in ABR threshold | [8] |
Table 2: Comparative Ototoxicity of Other Otic Agents
| Agent Class | Examples | Ototoxic Potential | Notes |
| Aminoglycosides | Gentamicin, Neomycin | High | Well-documented ototoxicity, particularly with perforated tympanic membrane.[9][10] |
| Platinum-based Chemotherapy | Cisplatin | High | Known to cause irreversible hearing loss.[11][12] |
| Loop Diuretics | Furosemide, Ethacrynic acid | Moderate to High | Can cause transient or permanent hearing loss, especially with rapid IV administration.[13] |
| Quinolones | Ofloxacin, Ciprofloxacin | Low / None | Considered safe for use with perforated tympanic membranes.[14][15] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of ototoxicity studies. Below are summaries of typical protocols employed in the cited research.
In Vivo Ototoxicity Assessment in Guinea Pig Model
This model is frequently used to assess the ototoxic potential of topical otic preparations.
-
Animal Model: Albino guinea pigs are commonly used due to their cochlear anatomy and susceptibility to ototoxic agents being similar to humans in some respects.[4]
-
Baseline Auditory Assessment: Prior to the application of any substance, baseline auditory function is established using electrophysiological measures such as:
-
Auditory Brainstem Response (ABR): Electrodes are placed to record neural activity from the auditory brainstem in response to acoustic stimuli (clicks or pure tones at various frequencies).[8][16] Thresholds are determined as the lowest intensity at which a reliable response is observed.
-
Compound Action Potential (CAP): An electrode is placed near the round window to measure the summed response of the auditory nerve fibers.[4][5]
-
-
Surgical Procedure and Substance Application:
-
Animals are anesthetized.
-
A perforation is created in the tympanic membrane to allow access to the middle ear cavity.
-
The test substance (e.g., diluted Burow's solution, control solutions) is instilled into the middle ear cavity, often soaked in a carrier like Gelfoam, for a specified duration.[8]
-
-
Post-Exposure Auditory Assessment: ABR or CAP measurements are repeated at various time points after exposure (e.g., 30 minutes, 24 hours, 7 days, 30 days) to assess for any changes in auditory thresholds.[6][17]
-
Histological Analysis (Cytocochleogram): Following the final auditory assessment, the cochleae may be harvested for histological examination. This involves counting inner and outer hair cells to quantify cellular damage, providing a morphological correlate to the functional data.[16]
In Vitro Ototoxicity Screening
In vitro models offer a high-throughput method for preliminary screening of ototoxic compounds.
-
Cell Lines: Immortalized cell lines derived from the organ of Corti (e.g., HEI-OC1) are often used. These cells express markers of cochlear sensory and supporting cells.[18]
-
Compound Exposure: Cells are cultured and then exposed to various concentrations of the test compound for a defined period.
-
Viability and Apoptosis Assays:
-
MTT or CCK8 assays: These colorimetric assays measure cell metabolic activity, which is an indicator of cell viability.[18]
-
Caspase activation assays: These assays detect the activity of caspases, which are key mediators of apoptosis (programmed cell death).[18]
-
Reactive Oxygen Species (ROS) measurement: Some ototoxic drugs induce oxidative stress, so measuring ROS levels can provide mechanistic insights.[18]
-
-
Data Analysis: The effects of the test compound are compared to a negative control (vehicle) and a positive control (e.g., cisplatin) to determine its relative toxicity.
Visualizations
Experimental Workflow for In Vivo Ototoxicity Testing
Caption: Workflow for in vivo ototoxicity assessment.
Comparative Signaling Pathways in Ototoxicity
Caption: Contrasting ototoxic and non-ototoxic mechanisms.
Conclusion
References
- 1. Burow's solution - Wikipedia [en.wikipedia.org]
- 2. biomedicus.gr [biomedicus.gr]
- 3. dizziness-and-balance.com [dizziness-and-balance.com]
- 4. omicsonline.org [omicsonline.org]
- 5. Ototoxicity of acetic acid on the guinea pig cochlea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ototoxicity of Burow solution on the guinea pig cochlea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ototoxicity of Burow solution on the guinea pig cochlea | Ento Key [entokey.com]
- 8. Ototoxic effect of Burow solution applied to the guinea pig middle ear - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. childrensmercy.org [childrensmercy.org]
- 10. Ototoxicity: Overview, Aminoglycosides, Other Antibiotics [emedicine.medscape.com]
- 11. Ototoxicity: a high risk to auditory function that needs to be monitored in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ototoxic medication - Wikipedia [en.wikipedia.org]
- 13. Drug-Induced Ototoxicity - Ear, Nose, and Throat Disorders - Merck Manual Professional Edition [merckmanuals.com]
- 14. droracle.ai [droracle.ai]
- 15. droracle.ai [droracle.ai]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. Ototoxicity of aluminum acetate/benzethonium chloride otic solution in the chinchilla animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cilcare.com [cilcare.com]
Safety Operating Guide
Proper Disposal of Otic Domeboro®: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Otic Domeboro® (acetic acid and aluminum acetate (B1210297) solution), ensuring compliance and promoting a safe laboratory environment. This guidance is intended for researchers, scientists, and drug development professionals.
This compound® is an otic solution with astringent and antimicrobial properties, primarily composed of acetic acid and aluminum acetate.[1] While the product in its purchased form is not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), proper disposal is crucial to maintain a safe and compliant laboratory environment.[2] Alterations to the product, such as mixing with other substances, may change its characteristics and subject it to hazardous waste regulations.[2]
Summary of Key Disposal and Safety Information
| Characteristic | Information | Source |
| Active Ingredients | Acetic Acid, Aluminum Acetate | [1] |
| RCRA Status | Not a hazardous waste in its purchased form | [2] |
| Recommended Disposal | Incineration | [2] |
| Personal Protective Equipment (PPE) | Safety goggles, gloves, lab coat | [3][4] |
| Primary Hazards | May cause skin and eye irritation | [2] |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of unused or expired this compound® solution.
-
Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat to prevent skin and eye contact.[3][4]
-
Segregation: Do not mix this compound® with other chemical waste unless explicitly approved by your institution's environmental health and safety (EHS) department. Mixing with other substances could alter its chemical properties and regulatory status.[2]
-
Containerization:
-
For small quantities, the original container is suitable for accumulation, provided it is intact and properly labeled.
-
For larger quantities or if the original container is compromised, transfer the solution to a designated and clearly labeled hazardous waste container. The container must be compatible with acidic solutions.[3][5]
-
-
Labeling: Label the waste container clearly as "Non-hazardous Pharmaceutical Waste for Incineration" and include the contents, "this compound® (Acetic Acid/Aluminum Acetate Solution)."
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[2]
-
Arrangement for Disposal: Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the collection and incineration of the waste.[2][4] Adhere to all federal, state, and local environmental control laws.[2]
Note on Neutralization: While dilute acetic acid solutions (less than 10%) can sometimes be neutralized with a weak base like sodium bicarbonate and disposed of down the drain, this is not the recommended primary disposal method for this compound® due to its formulation as a pharmaceutical product and the manufacturer's recommendation for incineration.[2][5][6] Consult your local regulations and institutional policies before considering this option.
Experimental Workflow and Decision Logic
The following diagram illustrates the decision-making process for the proper disposal of this compound®.
Caption: Decision workflow for the disposal of this compound®.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Otic Domeboro
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Otic Domeboro, a solution containing aluminum acetate (B1210297) and acetic acid.[1][2] By adhering to these procedural steps, you can mitigate risks and maintain a secure workspace.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial to prevent accidental exposure. The following table summarizes the recommended PPE:
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Glasses | Should be worn at all times to protect against potential splashes. In case of eye contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[3] |
| Hand Protection | Gloves | Use of appropriate chemical-resistant gloves is recommended to avoid skin contact. Wash hands thoroughly with soap and water after handling.[3] |
| Respiratory Protection | Not Generally Required | Under normal conditions of use, respiratory protection is not necessary.[3] |
| Protective Clothing | Lab Coat | A standard lab coat should be worn to protect street clothing from contamination. |
Procedural Guidance for Handling and Disposal
Proper handling and disposal protocols are critical for laboratory safety and environmental responsibility.
Handling:
-
Avoid Contact: Prevent contact with eyes and skin.[3]
-
Storage: Store in a dry place away from excessive heat and direct light.[3][4] Keep containers sealed when not in use.[3] The maximum recommended storage temperature is 86°F (30°C).[3]
-
Spills: In the event of a spill, use appropriate personal protective equipment during cleanup.[3] Dike the spill to prevent it from entering sewers or waterways.[3] Absorb the liquid with an inert material such as sand or sawdust.[3]
Disposal:
This compound is a pharmaceutical product and should be disposed of according to institutional and local regulations for pharmaceutical waste.
-
Expired Product: Do not use the product after its expiration date.[3]
-
General Disposal: For unused or expired medication not on the FDA's flush list, the recommended procedure is to:
-
Remove the medicine from its original container.
-
Mix it with an undesirable substance like used coffee grounds, dirt, or cat litter. Do not crush tablets or capsules.
-
Place the mixture in a sealed plastic bag.
-
Dispose of the sealed bag in the household trash.[5]
-
-
Container Disposal: Before recycling or discarding the empty container, be sure to remove or scratch out all personal information from the prescription label.[5]
-
Consult Local Authorities: For specific guidance, consult your institution's environmental health and safety office or your local waste disposal company.[4]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
